Tetrahydrocannabivarin Acetate
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C21H28O3 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
[(6aR,10aR)-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl] acetate |
InChI |
InChI=1S/C21H28O3/c1-6-7-15-11-18(23-14(3)22)20-16-10-13(2)8-9-17(16)21(4,5)24-19(20)12-15/h10-12,16-17H,6-9H2,1-5H3/t16-,17-/m1/s1 |
InChI-Schlüssel |
YIRFFZKTWADVGS-IAGOWNOFSA-N |
Isomerische SMILES |
CCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1)OC(=O)C |
Kanonische SMILES |
CCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tetrahydrocannabivarin Acetate (THCV-O-acetate) from Tetrahydrocannabivarin (THCV)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Tetrahydrocannabivarin Acetate (B1210297) (THCV-O-acetate) from its precursor, Tetrahydrocannabivarin (THCV). The synthesis involves the acetylation of the phenolic hydroxyl group of THCV. This document outlines the general synthetic methodology, purification techniques, and analytical characterization of the final product. Due to the limited availability of specific experimental data for the acetylation of THCV in publicly accessible literature, this guide presents a generalized protocol based on established methods for the acetylation of analogous cannabinoids, such as Δ⁹-Tetrahydrocannabinol (THC).[1][2][3][4] The guide also includes a summary of the known biological activities of THCV to provide context for the potential pharmacological interest in its acetylated derivative.
Introduction
Tetrahydrocannabivarin (THCV) is a naturally occurring cannabinoid found in certain strains of the Cannabis plant. It is a propyl homolog of THC, differing in the length of its alkyl side chain.[5] Research has indicated that THCV possesses a unique pharmacological profile, acting as a neutral antagonist at cannabinoid type 1 (CB1) receptors and a partial agonist at cannabinoid type 2 (CB2) receptors.[5] This profile has generated interest in its potential therapeutic applications, including appetite suppression and glycemic control.
The acetylation of cannabinoids is a chemical modification that converts the naturally occurring phenolic hydroxyl group into an acetate ester. This alteration can modify the pharmacokinetic and pharmacodynamic properties of the parent compound. Tetrahydrocannabivarin Acetate (THCV-O-acetate) is the acetylated form of THCV. This guide details the chemical synthesis of this derivative for research and drug development purposes.
Chemical Synthesis of THCV-O-acetate
The synthesis of THCV-O-acetate from THCV is achieved through an esterification reaction, specifically, an acetylation of the phenolic hydroxyl group on the dibenzopyran core of the THCV molecule. The most common method for this transformation is the reaction of THCV with acetic anhydride (B1165640).[1] A catalyst, such as a mild acid or base, can be employed to facilitate the reaction.
General Reaction Scheme
The overall chemical transformation is depicted below:
Caption: General reaction scheme for the acetylation of THCV to THCV-O-acetate.
Experimental Protocol (Generalized)
The following protocol is a general procedure for the acetylation of cannabinoids and should be adapted and optimized for the specific synthesis of THCV-O-acetate.
Materials:
-
Tetrahydrocannabivarin (THCV)
-
Acetic Anhydride
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Catalyst (optional, e.g., 4-dimethylaminopyridine (B28879) (DMAP) or a mild acid)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., hexane, ethyl acetate)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve THCV in an appropriate anhydrous solvent.
-
Addition of Reagents: Add acetic anhydride to the solution. If a catalyst is used, it should be added at this stage.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The excess acetic anhydride is quenched by the slow addition of water or a saturated solution of sodium bicarbonate. The aqueous layer is then extracted with an organic solvent.
-
Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate or magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude THCV-O-acetate is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
Data Presentation
Due to the absence of specific quantitative data for the synthesis of THCV-O-acetate in the reviewed literature, the following table presents analytical data for commercially available THCV-O-acetate.[6]
| Parameter | Value |
| Chemical Formula | C₂₁H₂₈O₃ |
| Molecular Weight | 328.4 g/mol |
| CAS Number | 885123-57-9 |
| Appearance | Varies (typically an oil or solid) |
| Purity (Typical) | ≥95% |
Analytical Characterization
The structure and purity of the synthesized THCV-O-acetate should be confirmed using modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The appearance of a new singlet in the ¹H NMR spectrum around 2.0-2.3 ppm is indicative of the acetyl methyl protons.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.[1][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final product and for monitoring the progress of the reaction.
Biological Activity of THCV and Potential Implications for THCV-O-acetate
THCV exhibits a distinct pharmacological profile compared to THC. It is known to be a neutral antagonist of the CB1 receptor and a partial agonist of the CB2 receptor. This dual activity is thought to underlie its potential therapeutic effects on appetite and metabolism. The acetylation of THCV to THCV-O-acetate may alter its binding affinity for these receptors and its overall pharmacokinetic profile, potentially leading to modified biological activity.
Simplified Signaling Pathway of THCV
The following diagram illustrates a simplified conceptual signaling pathway for THCV at the CB1 receptor.
Caption: Simplified diagram of THCV's antagonistic action at the CB1 receptor.
Conclusion
The synthesis of this compound from THCV can be achieved through a straightforward acetylation reaction. While a specific, optimized protocol for this conversion is not widely published, the general methods used for the acetylation of other cannabinoids provide a solid foundation for its synthesis in a research setting. Further studies are required to fully characterize the reaction kinetics, optimize the yield and purity, and to elucidate the specific pharmacological profile of THCV-O-acetate. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development who are interested in exploring the potential of this semi-synthetic cannabinoid.
References
- 1. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THC-O-acetate - Wikipedia [en.wikipedia.org]
- 3. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utah.gov [utah.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Structure of Tetrahydrocannabivarinic Acid (THCV-A)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrocannabivarinic acid (THCV-A) is a naturally occurring cannabinoid and a homologue of tetrahydrocannabinolic acid (THCA). As the acidic precursor to the pharmacologically distinct cannabinoid, tetrahydrocannabivarin (B162180) (THCV), THCV-A is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the chemical properties and structure of THCV-A, intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical characteristics, spectroscopic data, and biosynthetic pathway. Furthermore, it outlines established experimental protocols for its extraction, purification, and quantification, and discusses the known biological activities and signaling pathways of its decarboxylated counterpart, THCV, while highlighting the current understanding of THCV-A's intrinsic activity.
Chemical Structure and Identification
Tetrahydrocannabivarinic acid is characterized by a dibenzopyran core structure, similar to other major cannabinoids, but is distinguished by a propyl (3-carbon) side chain, in contrast to the pentyl (5-carbon) chain found in THCA.
Table 1: Chemical Identification of THCV-A
| Identifier | Value |
| IUPAC Name | (6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid[1] |
| Molecular Formula | C₂₀H₂₆O₄[1][2] |
| SMILES | CCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1C(=O)O)O[1] |
| InChIKey | IQSYWEWTWDEVNO-ZIAGYGMSSA-N[1][2] |
Physicochemical Properties
The physicochemical properties of THCV-A are crucial for its extraction, purification, and formulation. While experimental data for some properties are limited, available information and computed values are summarized below.
Table 2: Physicochemical Properties of THCV-A
| Property | Value | Source |
| Molecular Weight | 330.4 g/mol [1] | PubChem |
| Melting Point | Data not available | - |
| Boiling Point | Data not available (THCV: ~360°C at 0.8 atm)[3] | American Chemical Society |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents such as ethanol, methanol (B129727), and chloroform.[4] (Data for THCA-A) | Cayman Chemical |
Biosynthesis of THCV-A
THCV-A is not biosynthesized from cannabigerolic acid (CBGA), the precursor to many major cannabinoids. Instead, its synthesis begins with cannabigerovarinic acid (CBGVA).[5] The enzyme THCV-A synthase then catalyzes the oxidative cyclization of CBGVA to form THCV-A.[5]
Experimental Protocols
Extraction
Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) is a modern and efficient method for extracting cannabinoids, including THCV-A, from cannabis plant material.[6][7][8][9]
Protocol: Supercritical Fluid Extraction of THCV-A
-
Preparation: Dry and grind the cannabis plant material to a fine powder to increase the surface area for extraction.
-
SFE System Setup:
-
Extractor Vessel: Load the ground plant material into the extraction vessel.
-
CO₂ Supply: Use food-grade or higher purity liquid CO₂.
-
Pressure and Temperature Control: Set the extraction pressure and temperature. Optimal conditions for cannabinoid extraction are typically in the range of 100-350 bar and 40-60 °C. For preserving acidic cannabinoids like THCV-A, lower temperatures are generally preferred. A study optimized extraction at 250 bar and 37 °C.[7]
-
-
Extraction Process:
-
Pump liquid CO₂ into the extractor vessel where it becomes supercritical.
-
The supercritical CO₂ flows through the plant material, dissolving the cannabinoids and other soluble compounds.
-
-
Separation:
-
The CO₂-extract mixture flows into a separator vessel where the pressure and/or temperature is changed, causing the CO₂ to lose its solvating power.
-
The extracted compounds precipitate out and are collected.
-
-
Post-Extraction: The CO₂ can be recycled and reused. The collected crude extract contains THCV-A along with other cannabinoids, terpenes, and plant waxes.
Purification
Following extraction, purification is necessary to isolate THCV-A. Flash chromatography is a commonly employed technique.
Protocol: Flash Chromatography Purification of Acidic Cannabinoids
-
Stationary Phase: Silica gel is a common choice for normal-phase chromatography.
-
Mobile Phase: A non-polar solvent system, such as a gradient of hexane (B92381) and ethyl acetate, is typically used. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.
-
Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
Elution: The mobile phase is passed through the column under pressure. Fractions are collected as they elute.
-
Monitoring: Thin-layer chromatography (TLC) or a UV detector can be used to monitor the separation and identify fractions containing THCV-A.
-
Fraction Pooling and Solvent Removal: Fractions containing pure THCV-A are pooled, and the solvent is removed under reduced pressure to yield the purified compound.
Quantification
High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for the quantification of cannabinoids in their acidic and neutral forms.[10][11][12][13]
Protocol: HPLC-UV Quantification of THCV-A
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.
-
Mobile Phase: A gradient elution is typically used with a mixture of water with a small percentage of acid (e.g., 0.1% formic acid or 0.085% phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol.[11]
-
Standard Preparation: Prepare a series of calibration standards of known concentrations of pure THCV-A in the mobile phase.
-
Sample Preparation: Accurately weigh the extract or plant material and extract with a suitable solvent (e.g., methanol or acetonitrile). The extract is then filtered and diluted to fall within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm).
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 35 °C.[11]
-
Detection Wavelength: UV detection is often performed at 220 nm or 228 nm as a compromise for detecting various cannabinoids.[11][14]
-
-
Analysis: Inject the prepared standards and samples. A calibration curve is generated by plotting the peak area of the standards against their concentration. The concentration of THCV-A in the samples is then determined from this curve.
References
- 1. Tetrahydrocannabivarinic acid | C20H26O4 | CID 59444416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. THC and THCV boiling points are much higher than previously thought - American Chemical Society [acs.digitellinc.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Tetrahydrocannabivarin is Not Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Utilisation of Design of Experiments Approach to Optimise Supercritical Fluid Extraction of Medicinal Cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa [pubmed.ncbi.nlm.nih.gov]
"Tetrahydrocannabivarin Acetate" CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific research specifically on Tetrahydrocannabivarin (B162180) Acetate (THCV-O-Acetate) is limited. The majority of the available data pertains to its parent compound, Tetrahydrocannabivarin (THCV). This guide synthesizes the known information on THCV-O-Acetate and extrapolates potential characteristics and experimental considerations from the extensive research on THCV. The acetylation of THCV may alter its physicochemical properties, pharmacokinetics, and pharmacodynamics. All information derived from THCV is presented as a foundational reference for directing future research on THCV-O-Acetate.
Core Compound Identification
The fundamental chemical identifiers for Tetrahydrocannabivarin Acetate are crucial for regulatory compliance, procurement, and experimental documentation. Two primary isomers are recognized, differing by the position of a double bond in the cyclohexene (B86901) ring.
| Property | ∆⁹-Tetrahydrocannabivarin Acetate | ∆⁸-Tetrahydrocannabivarin Acetate |
| CAS Number | 885123-57-9[1][2] | Not explicitly found; often grouped with ∆⁹-THCV-O-Acetate |
| Molecular Formula | C₂₁H₂₈O₃[1][3][4] | C₂₁H₂₈O₃[4] |
| Molecular Weight | 328.45 g/mol [3] | 328.5 g/mol [4] |
| Synonyms | 1-acetyl-∆⁹-THCV, ∆⁹-THCV Acetate, THCV Acetate[1] | ∆⁸-THCV Acetate, ∆⁸-THV Acetate[4] |
Physicochemical Properties
While specific experimental data for THCV-O-Acetate is not widely available, its properties can be inferred from its chemical structure and data from suppliers.
| Property | Value / Description | Source |
| Purity | Typically ≥95% as an analytical reference standard. | [1][2] |
| Formulation | Commonly supplied as a solution in acetonitrile (B52724), sometimes with stabilizers like DIPEA and ascorbic acid. | [1][4] |
| Solubility | Soluble in organic solvents such as acetonitrile. | [2][4] |
Experimental Protocols
Detailed experimental protocols for THCV-O-Acetate are not published in peer-reviewed literature. However, methodologies used for the analysis and synthesis of THCV and other cannabinoid acetates can be adapted.
Synthesis of this compound
The synthesis of THCV-O-Acetate would logically follow the acetylation of THCV. A general procedure, adapted from the synthesis of other cannabinoid acetates, is outlined below.
Objective: To acetylate the hydroxyl group of Tetrahydrocannabivarin (THCV) to yield this compound.
Materials:
-
Tetrahydrocannabivarin (THCV)
-
Acetic anhydride (B1165640)
-
An inert solvent (e.g., toluene, dichloromethane)
-
A basic catalyst (e.g., pyridine (B92270) or a solid base)
-
Sodium bicarbonate solution (5%)
-
Brine solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Chromatography supplies (silica gel, appropriate solvent system)
Procedure:
-
Dissolve THCV in an excess of the inert solvent in a round-bottom flask.
-
Add a molar excess of acetic anhydride to the solution.
-
Add the basic catalyst to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding the sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product via column chromatography on silica (B1680970) gel to isolate pure this compound.
Analytical Methods for Quantification
High-performance liquid chromatography (HPLC) is a standard method for the analysis and quantification of cannabinoids and their derivatives.[2]
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 reverse-phase column.
Mobile Phase:
-
A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.
Procedure:
-
Prepare a standard stock solution of THCV-O-Acetate of known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving it in the mobile phase and filtering it.
-
Inject the standards and sample onto the HPLC system.
-
Monitor the elution at a specific wavelength (e.g., 228 nm or 275 nm).
-
Construct a calibration curve from the peak areas of the standards.
-
Quantify the amount of THCV-O-Acetate in the sample by comparing its peak area to the calibration curve.
Potential Signaling Pathways (Inferred from THCV)
The pharmacological activity of THCV-O-Acetate has not been characterized. However, its structural similarity to THCV suggests that it may interact with similar biological targets after potential in-vivo deacetylation. THCV is known to be a neutral antagonist of the cannabinoid type 1 (CB1) receptor and a partial agonist of the cannabinoid type 2 (CB2) receptor.[5][6] It also interacts with other receptors, including 5-HT₁A receptors.[4]
Below are diagrams illustrating the established signaling pathway of THCV and a hypothetical experimental workflow for investigating THCV-O-Acetate.
Caption: Inferred signaling pathways of THCV, the parent compound of THCV-O-Acetate.
Caption: Proposed experimental workflow for the investigation of THCV-O-Acetate.
Future Research Directions
The lack of specific data on this compound presents a clear opportunity for novel research. Key areas for investigation include:
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion of THCV-O-Acetate, including whether it acts as a prodrug to THCV.
-
Pharmacodynamic Studies: Characterizing the binding affinities and functional activities of THCV-O-Acetate at cannabinoid receptors and other potential targets.
-
In Vivo Efficacy: Evaluating the therapeutic potential of THCV-O-Acetate in animal models of metabolic disorders, neurological conditions, and inflammation, based on the known effects of THCV.
-
Toxicological Assessment: Establishing the safety profile of THCV-O-Acetate through comprehensive toxicology studies.
This technical guide provides a starting point for researchers and professionals interested in this compound. As new research emerges, this document should be updated to reflect the growing body of knowledge on this novel cannabinoid derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. Synthesis of the Major Mammalian Metabolites of THCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phytocannabinoid, Δ⁹-tetrahydrocannabivarin, can act through 5-HT₁A receptors to produce antipsychotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cannabinoid Δ9-tetrahydrocannabivarin (THCV) ameliorates insulin sensitivity in two mouse models of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of tetrahydrocannabivarin (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Synthetic Cannabinoid: A Technical Guide to Tetrahydrocannabivarin Acetate (THCV-A)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrocannabivarin Acetate (B1210297) (THCV-A), a synthetic derivative of the naturally occurring phytocannabinoid Tetrahydrocannabivarin (THCV), is an emerging compound of interest within cannabinoid research. Unlike its precursor, there is no substantive evidence to suggest that THCV-A is a natural constituent of the Cannabis sativa L. plant. Its existence is primarily the result of chemical synthesis, where the phenolic hydroxyl group of the THCV molecule is acetylated. This modification classifies THCV-A as a semi-synthetic cannabinoid. This technical guide provides a comprehensive overview of THCV-A, focusing on its probable synthetic pathway, analytical characterization, and a discussion of its potential pharmacology and metabolism, largely inferred from studies on analogous acetylated cannabinoids and its parent compound, THCV. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug development and forensic chemistry.
Introduction: Discovery and Nomenclature
The "discovery" of Tetrahydrocannabivarin Acetate is more accurately described as its first synthesis and characterization in a laboratory setting rather than isolation from a natural source. As a synthetic derivative, its appearance is linked to the broader exploration of cannabinoid analogs and derivatives aimed at modulating the pharmacological properties of naturally occurring cannabinoids. The acetylation of cannabinoids like THC has been documented, and it is highly probable that the synthesis of THCV-A followed a similar rationale.
THCV-A is known by several synonyms, which are important for comprehensive literature and database searches.
| Nomenclature | Description |
| Formal Name | 6aR,7,8,10aR-tetrahydro-6,6,9-trimethyl-3-propyl-6H-dibenzo[b,d]pyran-1-ol 1-acetate |
| Common Synonyms | 1-acetyl-Δ⁹-THCV, Δ⁹-Tetrahydrocannabivarin Acetate, Δ⁹-THCV Acetate, Δ⁹-THV Acetate, THCV Acetate, THV Acetate |
| CAS Number | 885123-57-9 |
Physicochemical Properties
The acetylation of THCV alters its physicochemical properties, most notably its polarity and lipophilicity. The addition of the acetyl group increases the molecule's nonpolar character.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₈O₃ | |
| Formula Weight | 328.5 g/mol | |
| Purity (as a reference standard) | ≥95% |
Synthesis and Isolation: A Probable Synthetic Route
As THCV-A is not found in nature, its acquisition is dependent on chemical synthesis from its precursor, THCV. The most plausible method for this transformation is the acetylation of the phenolic hydroxyl group of THCV using an acetylating agent such as acetic anhydride (B1165640), often in the presence of a catalyst.
Experimental Protocol: Acetylation of Tetrahydrocannabivarin (THCV)
This protocol is a generalized procedure based on the known methods for the acetylation of other cannabinoids, such as THC.
Materials:
-
Tetrahydrocannabivarin (THCV)
-
Acetic anhydride
-
Pyridine or a mild acid catalyst
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve THCV in an anhydrous solvent.
-
Addition of Reagents: To the solution, add an excess of acetic anhydride and a catalytic amount of pyridine.
-
Reaction: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution to neutralize excess acid, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude THCV-A.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure THCV-A.
Preliminary Investigation of Tetrahydrocannabivarinic Acid (THCV-A) Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrocannabivarinic acid (THCV-A) is a naturally occurring cannabinoid found in the Cannabis sativa plant. As the acidic precursor to the more extensively studied tetrahydrocannabivarin (B162180) (THCV), THCV-A represents a nascent area of cannabinoid research.[1] While the bioactivity of many cannabinoids is increasingly understood, THCV-A remains largely uncharacterized. This technical guide provides a preliminary overview of the current, albeit limited, scientific understanding of THCV-A's bioactivity. It aims to consolidate the existing data and provide a framework for future research into its therapeutic potential.
It is crucial to note that the majority of detailed pharmacological data available pertains to THCV, the decarboxylated form of THCV-A. Therefore, some of the potential bioactivities of THCV-A discussed herein are inferred from the known effects of THCV and require empirical validation.
Molecular Targets and Binding Affinity
The interaction of THCV-A with various molecular targets is a key area of preliminary investigation. Unlike its decarboxylated counterpart, THCV, which is known to interact with cannabinoid receptors CB1 and CB2, THCV-A's binding profile is less defined.[2] Emerging research, primarily from in silico and limited in vitro studies, suggests potential interactions with non-cannabinoid receptors.
| Molecular Target | Interaction Type | Quantitative Data | Methodology | Source |
| P2X4 Receptor | Binding | No quantitative data available | Surface Plasmon Resonance | [3] |
| 5-HT1A Receptor | Allosteric Binding | No quantitative data available | In Silico Molecular Docking | |
| Diacylglycerol Lipase (B570770) (DAGL) | Inhibition | No quantitative data available | Graphical Abstract | [4][5] |
Note: The available data on THCV-A's binding affinities are currently qualitative. Further research is required to determine key quantitative parameters such as Kᵢ (inhibition constant) and EC₅₀/IC₅₀ (half-maximal effective/inhibitory concentration) values.
Potential Bioactivities
Preliminary evidence suggests that THCV-A may possess several bioactive properties, including anti-inflammatory, antibacterial, and neurological effects.
Anti-inflammatory Activity
While direct studies on the anti-inflammatory effects of isolated THCV-A are scarce, the known anti-inflammatory properties of its decarboxylated form, THCV, suggest that THCV-A may also exhibit similar activities.[6][7] THCV has been shown to decrease signs of inflammation in animal models, partly through the activation of CB2 receptors.[6] A study on various cannabis extracts identified THCV-A as a component in extracts that demonstrated anti-inflammatory effects in vitro.[8]
Antibacterial Activity
A study investigating the anti-staphylococcal properties of cannabis extracts reported that tetrahydrocannabivarinic acid (THCVA), a homolog of THCA, reduced the growth of Staphylococcus aureus by 74%.[9] This finding suggests that THCV-A may have potential as an antibacterial agent, warranting further investigation into its spectrum of activity and mechanism of action.
Neurological Effects
In silico studies have predicted that THCV-A may bind to an allosteric site on the 5-HT1A receptor. Modulation of the 5-HT1A receptor is a known target for anxiolytic and antidepressant medications. This computational finding, while needing experimental confirmation, points towards a potential role for THCV-A in modulating neurological pathways. Furthermore, the inhibition of diacylglycerol lipase (DAGL), as suggested by one graphical representation, would lead to an increase in the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which plays a significant role in neuromodulation.[4][5]
Biosynthesis of THCV-A
THCV-A is synthesized in the trichomes of the Cannabis sativa plant through an enzymatic reaction. The enzyme cannabigerolic acid synthase (CBGAS) produces cannabigerovarinic acid (CBGVA) from divarinolic acid and geranyl pyrophosphate. Subsequently, the enzyme tetrahydrocannabinolic acid synthase (THCAS) catalyzes the oxidative cyclization of CBGVA to form THCV-A.[1]
Biosynthesis pathway of THCV-A.
Experimental Protocols
Detailed experimental protocols for the bioactivity of THCV-A are not yet well-established in the scientific literature. The following sections provide generalized methodologies based on standard practices in cannabinoid research that can be adapted for the investigation of THCV-A.
Receptor Binding Assay (Surface Plasmon Resonance)
This protocol is a generalized adaptation for studying the binding of THCV-A to a target protein, such as the P2X4 receptor.
-
Immobilization of Target Protein:
-
The target receptor (e.g., purified P2X4) is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Preparation of THCV-A:
-
A stock solution of purified THCV-A is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of THCV-A are prepared in a running buffer (e.g., PBS with a small percentage of DMSO to ensure solubility).
-
-
Binding Analysis:
-
The diluted THCV-A solutions are injected over the sensor chip surface at a constant flow rate.
-
The association and dissociation of THCV-A to the immobilized receptor are monitored in real-time by measuring the change in the refractive index at the sensor surface, recorded as response units (RU).
-
-
Data Analysis:
-
The resulting sensorgrams are analyzed using appropriate software to determine the binding kinetics (association rate constant, kₐ; dissociation rate constant, kₔ) and the equilibrium dissociation constant (Kₒ).
-
General workflow for Surface Plasmon Resonance.
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This protocol outlines a general method to assess the anti-inflammatory potential of THCV-A.
-
Cell Culture:
-
A macrophage cell line (e.g., THP-1) is cultured under standard conditions.
-
Cells are differentiated into macrophages using an agent like phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
-
Treatment:
-
Differentiated macrophages are pre-treated with various concentrations of THCV-A or a vehicle control for a specified period (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
-
Analysis of Inflammatory Markers:
-
After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Cell lysates can also be prepared to analyze the expression of inflammatory proteins (e.g., COX-2, iNOS) via Western blotting.
-
-
Data Analysis:
-
The reduction in the production of inflammatory markers in THCV-A-treated cells compared to the LPS-only control is calculated to determine the anti-inflammatory activity.
-
Conclusion and Future Directions
The preliminary investigation into the bioactivity of THCV-A reveals a compound with potential therapeutic interest, distinct from its more studied counterpart, THCV. The initial findings, though sparse, suggest that THCV-A may exert its effects through interactions with non-cannabinoid receptor systems and could possess anti-inflammatory and antibacterial properties.
To advance the understanding of THCV-A's pharmacological profile, future research should focus on:
-
Comprehensive Receptor Screening: Elucidating the binding affinities and functional activities of THCV-A at a wide range of receptors, including but not limited to cannabinoid, transient receptor potential (TRP) channels, and serotonin (B10506) receptors.
-
In Vitro and In Vivo Efficacy Studies: Conducting robust preclinical studies to validate the preliminary findings and to investigate the efficacy of THCV-A in animal models of inflammation, pain, metabolic disorders, and neurological conditions.
-
Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of THCV-A, as well as its safety profile.
A thorough investigation of THCV-A is warranted to unlock its potential as a novel therapeutic agent. The methodologies and preliminary data presented in this guide serve as a foundational resource for scientists and researchers dedicated to exploring the vast and largely untapped potential of minor cannabinoids.
References
- 1. Cannabis sativa: Interdisciplinary Strategies and Avenues for Medical and Commercial Progression Outside of CBD and THC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Δ9-Tetrahydrocannabivarin (THCV): a commentary on potential therapeutic benefit for the management of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating cannabinoids as P2X purinoreceptor 4 ligands by using surface plasmon resonance and computational docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cannabinoid Therapeutics in Chronic Neuropathic Pain: From Animal Research to Human Treatment [frontiersin.org]
- 6. The plant cannabinoid Δ9-tetrahydrocannabivarin can decrease signs of inflammation and inflammatory pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Minor Cannabinoids CBC, THCV, and CBN in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Anti-Inflammatory and Antidepressant-like Effects of Cannabis sativa L. Extracts | MDPI [mdpi.com]
- 9. Anti-staphylococcal activity of soilless cultivated cannabis across the whole vegetation cycle under various nutritional treatments in relation to cannabinoid content - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Physicochemical Landscape of Tetrahydrocannabivarin Acetate: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrocannabivarin (B162180) Acetate (B1210297) (THCV-A) is a synthetic derivative of the naturally occurring phytocannabinoid Tetrahydrocannabivarin (THCV). As interest in the therapeutic potential of novel cannabinoids grows, a thorough understanding of their fundamental physicochemical properties is paramount for formulation development, analytical method validation, and preclinical assessment. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the solubility and stability of THCV-A. Due to the scarcity of direct data for THCV-A, this document also extrapolates potential characteristics based on the known behavior of its parent compound, THCV, and other acetylated cannabinoids. This guide aims to be a valuable resource for researchers by consolidating available data, presenting detailed experimental protocols for further investigation, and illustrating relevant biological pathways.
Introduction
Tetrahydrocannabivarin (THCV) has garnered significant attention for its unique pharmacological profile, which includes potential applications in appetite suppression, glycemic control, and neuroprotection. The acetylation of THCV to form Tetrahydrocannabivarin Acetate (THCV-A) is a chemical modification that can alter its pharmacokinetic and pharmacodynamic properties. Acetylation often increases lipophilicity and may enhance bioavailability, with the acetate group typically being hydrolyzed in vivo to release the active parent compound. A comprehensive understanding of THCV-A's solubility and stability is a critical prerequisite for its development as a potential therapeutic agent.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its formulation possibilities and in vivo absorption. Based on available data and the known lipophilic nature of cannabinoids, THCV-A is expected to be poorly soluble in aqueous solutions and more soluble in organic solvents.
Quantitative Solubility Data
Direct experimental data on the solubility of THCV-A is sparse. The primary available information comes from product datasheets for analytical standards.
| Solvent | Solubility | Temperature (°C) | Citation |
| Acetonitrile (B52724) | 10 mg/mL | Not Specified | [1][2] |
| Aqueous Solutions | |||
| Water | Expected to be very low | Not Specified | [3] |
| Phosphate-Buffered Saline (PBS) | Expected to be very low | Not Specified | |
| Organic Solvents (Predicted) | |||
| Ethanol | Expected to be soluble | Not Specified | |
| Methanol | Expected to be soluble | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | Not Specified | |
| Acetone | Expected to be soluble | Not Specified | |
| Chloroform | Expected to be soluble | Not Specified |
Note: The solubility in organic solvents other than acetonitrile is predicted based on the general solubility characteristics of cannabinoids and has not been experimentally confirmed for THCV-A.
Enhancing Aqueous Solubility
Given the predicted low aqueous solubility of THCV-A, several formulation strategies can be employed to enhance its dissolution in aqueous media for in vitro and in vivo studies. These include the use of co-solvents, surfactants, and the formation of nanoemulsions.
Stability Profile of this compound
The stability of THCV-A is a critical factor for its storage, formulation, and therapeutic efficacy. Degradation can lead to a loss of potency and the formation of potentially unwanted byproducts. The primary factors influencing cannabinoid stability are temperature, light, oxygen, and pH.
Long-Term Storage Stability
Data from suppliers of analytical standards provide some insight into the long-term stability of THCV-A under specific storage conditions.
| Storage Temperature (°C) | Duration | Stability | Citation |
| -80 | ≥ 1 year | Stable | |
| -20 | ≥ 3 years | Stable (for exempt preparation) | [4] |
| -20 | ≥ 4 years | Stable (for Δ⁸-THCV-A) | [2] |
Factors Affecting Stability
While specific studies on THCV-A are lacking, the stability of its parent compound, THCV, and other cannabinoids provides a framework for understanding its potential degradation pathways.
-
Temperature: Elevated temperatures are known to accelerate the degradation of cannabinoids. For THCV, it is recommended to avoid temperatures above 65°C.[5]
-
Light: Exposure to UV light can lead to the degradation of cannabinoids.[6] It is advisable to store THCV-A in opaque containers to protect it from light.[5]
-
Oxygen: Oxidation is a significant degradation pathway for cannabinoids. THCV is known to oxidize quickly upon exposure to air, which can be mitigated by storage under an inert gas like nitrogen or argon.[5][6]
-
pH: The pH of a solution can significantly impact the stability of cannabinoids. Acidic conditions can promote the degradation of some cannabinoids. While no specific data exists for THCV-A, this is a critical parameter to investigate.
-
Hydrolysis: As an acetate ester, THCV-A is susceptible to hydrolysis, which would yield THCV and acetic acid. This process can be influenced by pH and enzymatic activity. Studies on other cannabinoid acetates suggest that they are rapidly metabolized in vivo to their parent compounds.[7]
Experimental Protocols
To address the current gaps in knowledge, the following experimental protocols are proposed for the comprehensive characterization of THCV-A's solubility and stability.
Solubility Determination Protocol
This protocol outlines a method for determining the solubility of THCV-A in various solvents using the shake-flask method followed by quantification with High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Solubility Determination of THCV-A.
Stability Study Protocol (Forced Degradation)
This protocol describes a forced degradation study to identify the degradation pathways and kinetics of THCV-A under various stress conditions.
Caption: Experimental Workflow for Forced Degradation Study of THCV-A.
Signaling Pathways of Tetrahydrocannabivarin (THCV)
As THCV-A is expected to be a prodrug of THCV, understanding the signaling pathways of THCV is crucial for predicting the pharmacological effects of THCV-A. THCV exhibits a complex and distinct pharmacology compared to THC.
Caption: Major Signaling Pathways of THCV.[8][9][10][11][12][13][14]
Conclusion and Future Directions
The available data on the solubility and stability of this compound is currently limited, primarily relying on information from suppliers of analytical standards and extrapolations from its parent compound, THCV. This guide highlights the critical need for comprehensive experimental studies to fully characterize these fundamental properties. The provided experimental protocols offer a roadmap for researchers to systematically investigate the solubility of THCV-A in a range of pharmaceutically relevant solvents and to elucidate its degradation pathways under various stress conditions. A thorough understanding of these parameters will be instrumental in unlocking the full therapeutic potential of THCV-A and advancing its development from the laboratory to clinical applications. Further research should also focus on the in vivo metabolism of THCV-A to confirm its prodrug characteristics and to identify any unique metabolites that may contribute to its overall pharmacological profile.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. redmesascience.com [redmesascience.com]
- 6. baymedica.com [baymedica.com]
- 7. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of tetrahydrocannabivarin (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. recovered.org [recovered.org]
- 10. Tetrahydrocannabivarin - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Δ9-Tetrahydrocannabivarin (THCV): a commentary on potential therapeutic benefit for the management of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evidence that the plant cannabinoid Δ9-tetrahydrocannabivarin is a cannabinoid CB1 and CB2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Precursor: A Technical Guide to the Theoretical Mechanism of Action of Tetrahydrocannabivarinic Acid (THCV-A)
For Immediate Release
A Deep Dive into the Biosynthesis, Conversion, and Pharmacological Profile of a Novel Cannabinoid Precursor
This technical guide provides a comprehensive overview of the current scientific understanding of Tetrahydrocannabivarinic acid (THCV-A), a naturally occurring cannabinoid in the Cannabis sativa plant. Primarily recognized as the acidic precursor to the more extensively studied Tetrahydrocannabivarin (THCV), the direct pharmacological activity of THCV-A remains largely unexplored. This document will detail the established biosynthetic pathway of THCV-A, its conversion to THCV, and the theoretical mechanism of action, which is predominantly understood through the activity of its decarboxylated form.
Introduction: The Varin Cannabinoids and THCV-A
Within the complex chemical tapestry of the Cannabis sativa plant, cannabinoids are synthesized and stored in their acidic forms. Tetrahydrocannabivarinic acid (THCV-A) is the direct acidic precursor to Tetrahydrocannabivarin (THCV), a homolog of Δ⁹-tetrahydrocannabinol (THC).[1] Unlike THC, which has a pentyl side chain, THCV possesses a propyl side chain, a structural difference that significantly alters its pharmacological profile.[2][3] While there is growing interest in the therapeutic potential of acidic cannabinoids like THCA, research into the direct biological effects of THCV-A is still in its infancy.[4][5] Preliminary speculation suggests potential anti-inflammatory and neuroprotective properties, but empirical data on its specific mechanisms of action are lacking.[6][7]
Biosynthesis of THCV-A
The biosynthesis of THCV-A follows a distinct pathway from that of Tetrahydrocannabinolic acid (THCA). Instead of the common precursor Cannabigerolic acid (CBGA), the varin series of cannabinoids originates from Cannabigerovarinic acid (CBGVA).[1][3] This pathway begins with the combination of geranyl pyrophosphate and divarinolic acid.[3] The enzyme THCV synthase then specifically converts CBGVA into THCVA.[3][8]
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. Can You Pass the Acid Test? Critical Review and Novel Therapeutic Perspectives of Δ9-Tetrahydrocannabinolic Acid A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THERAPEUTIC POTENTIAL AND SAFETY CONSIDERATIONS FOR THE CLINICAL USE OF SYNTHETIC CANNABINOIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vibebycalifornia.com [vibebycalifornia.com]
- 5. youtube.com [youtube.com]
- 6. swissorganic.co.uk [swissorganic.co.uk]
- 7. secretnature.com [secretnature.com]
- 8. THCA vs. THC - What is Difference? | United Recovery Project [unitedrecoveryproject.com]
Potential Research Applications of Tetrahydrocannabivarin Acetate (THCV-A): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Tetrahydrocannabivarin Acetate (B1210297) (THCV-A) is a lesser-studied synthetic cannabinoid. Much of the information presented in this guide is extrapolated from research on its parent compound, Tetrahydrocannabivarin (THCV), and other acetylated cannabinoids like THC-O-acetate. Direct experimental data on THCV-A is scarce, and the content herein is intended to guide future research.
Introduction
Tetrahydrocannabivarin Acetate (THCV-A), also known as THCV-O-acetate, is the acetylated form of Tetrahydrocannabivarin (THCV), a naturally occurring minor cannabinoid found in the cannabis plant. The addition of an acetyl group is a chemical modification that can alter the pharmacokinetic and pharmacodynamic properties of the parent compound. In the case of THC-O-acetate, acetylation is reported to increase potency and act as a prodrug to THC[1][2]. It is hypothesized that THCV-A may exhibit similar characteristics, acting as a prodrug to THCV and potentially offering unique therapeutic applications.
This technical guide provides a comprehensive overview of the potential research applications of THCV-A, based on the known properties of THCV and analogous acetylated cannabinoids. It includes hypothesized chemical properties, potential synthesis methods, and detailed, adaptable experimental protocols for in-vitro and in-vivo evaluation.
Chemical and Physical Properties
Direct experimental data on the physicochemical properties of THCV-A is limited. The following table summarizes known information from chemical suppliers and extrapolated properties based on its structure and comparison with related compounds.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₃ | [3] |
| Molecular Weight | 328.5 g/mol | [3] |
| CAS Number | 885123-57-9 | [3] |
| Appearance | Hypothesized to be a viscous oil, similar to other cannabinoid acetates. | Inferred |
| Solubility | Expected to have high solubility in organic solvents (e.g., ethanol, methanol, acetone) and lipids, and low solubility in water. | Inferred from THC-O-acetate[4] |
| Stability | The acetate ester may be susceptible to hydrolysis under acidic or basic conditions. | Inferred |
Potential Synthesis
Hypothetical Synthesis of this compound (THCV-A) from THCV:
Principle: The phenolic hydroxyl group of THCV can be acetylated using an acetylating agent, such as acetic anhydride (B1165640), in the presence of a catalyst.
Materials:
-
Tetrahydrocannabivarin (THCV)
-
Acetic anhydride
-
Pyridine (B92270) (or another suitable base as a catalyst)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Chromatography supplies (e.g., silica (B1680970) gel, appropriate solvent system for purification)
Procedure:
-
Dissolve THCV in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine to the solution, followed by the slow addition of acetic anhydride.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and pyridine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to obtain the crude THCV-A.
-
Purify the crude product using column chromatography on silica gel to yield pure THCV-A.
Safety Precautions: Acetic anhydride and pyridine are corrosive and toxic. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Potential Pharmacokinetics and Metabolism
There is no published data on the pharmacokinetics of THCV-A. It is hypothesized that, similar to THC-O-acetate, THCV-A acts as a prodrug for THCV. The acetyl group is likely cleaved by esterase enzymes in the body, releasing the active THCV. This metabolic conversion could lead to a delayed onset of action and potentially higher bioavailability of THCV compared to direct administration of THCV itself.
Hypothesized Metabolic Pathway of THCV-A:
Caption: Hypothesized metabolic conversion of THCV-A to THCV.
Potential Research Applications and Experimental Protocols
The research applications of THCV-A are predicted to be largely based on the known biological activities of its parent compound, THCV. THCV has been investigated for its potential therapeutic effects in several areas, including:
-
Metabolic Disorders: THCV has shown promise in regulating appetite, glucose metabolism, and energy expenditure, suggesting potential for the treatment of obesity and type 2 diabetes.
-
Neurological Disorders: Research indicates neuroprotective properties of THCV, with potential applications in conditions like Parkinson's disease and epilepsy.
-
Inflammation: THCV may possess anti-inflammatory properties.
The following sections outline detailed, adaptable experimental protocols to investigate the potential of THCV-A in these areas.
In-Vitro Characterization
Objective: To determine the binding affinity of THCV-A and its metabolite, THCV, for the cannabinoid receptors CB1 and CB2.
Principle: A competitive radioligand binding assay is used to measure the ability of the test compounds to displace a known radiolabeled cannabinoid ligand from the CB1 and CB2 receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells stably expressing human CB1 or CB2 receptors.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940), and varying concentrations of the unlabeled test compounds (THCV-A and THCV).
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation.
Objective: To investigate the in-vitro metabolism of THCV-A and confirm its conversion to THCV.
Principle: Incubate THCV-A with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes (including esterases and cytochrome P450s), and analyze the formation of metabolites over time.
Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a NADPH-generating system (for CYP450-mediated reactions), and THCV-A in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Incubation: Incubate the mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify THCV-A and its metabolites, including THCV.
-
Data Analysis: Plot the concentration of THCV-A and THCV over time to determine the rate of metabolism and the conversion of the prodrug.
In-Vivo Evaluation
Objective: To evaluate the effects of THCV-A on metabolic parameters in an animal model of obesity and diabetes.
Principle: Utilize a diet-induced obesity (DIO) mouse model to assess the impact of THCV-A administration on body weight, food intake, glucose tolerance, and insulin (B600854) sensitivity.
Protocol:
-
Animal Model: Induce obesity in mice (e.g., C57BL/6J strain) by feeding them a high-fat diet for several weeks.
-
Drug Administration: Administer THCV-A, THCV, or a vehicle control to different groups of DIO mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration.
-
Monitoring:
-
Body Weight and Food Intake: Measure daily or weekly.
-
Glucose Tolerance Test (GTT): Perform after a period of treatment. Administer a glucose bolus and measure blood glucose levels at various time points.
-
Insulin Tolerance Test (ITT): Perform to assess insulin sensitivity. Administer an insulin bolus and measure blood glucose levels.
-
-
Tissue Collection: At the end of the study, collect blood and tissues (e.g., liver, adipose tissue) for further analysis (e.g., plasma insulin levels, lipid content in the liver).
-
Data Analysis: Compare the metabolic parameters between the different treatment groups to evaluate the efficacy of THCV-A.
Experimental Workflow for In-Vivo Metabolic Study:
Caption: Workflow for an in-vivo study of THCV-A on metabolic parameters.
Signaling Pathways
The signaling pathways of THCV-A are expected to be mediated by its active metabolite, THCV. THCV has a complex pharmacology, acting as a neutral antagonist at cannabinoid receptor 1 (CB1) at low doses and a partial agonist at high doses. It is also a partial agonist at cannabinoid receptor 2 (CB2). Furthermore, THCV interacts with other targets, including GPR55 and TRPV channels.
Hypothesized Signaling Cascade of THCV-A:
Caption: Hypothesized signaling cascade of THCV-A following metabolic activation.
Conclusion
This compound (THCV-A) represents an under-explored synthetic cannabinoid with potential for novel therapeutic applications, primarily stemming from its role as a prodrug for THCV. Its potential to offer a delayed onset and possibly enhanced bioavailability of THCV makes it a compelling candidate for further investigation, particularly in the context of metabolic and neurological disorders. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers to design and execute studies that will elucidate the true therapeutic potential of THCV-A. Rigorous scientific investigation is crucial to validate these hypotheses and to understand the safety and efficacy of this compound.
References
A Technical Guide to Tetrahydrocannabivarinic Acid (THCV-A) for Research Applications
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of Tetrahydrocannabivarinic Acid (THCV-A), the acidic precursor to the pharmacologically active cannabinoid Tetrahydrocannabivarin (B162180) (THCV). It details the complex legal landscape governing its use in research, summarizes the known pharmacological and toxicological data primarily associated with its active form (THCV), and provides established experimental protocols for its extraction, isolation, and analysis. This guide is intended to serve as a foundational resource for scientific professionals engaged in the study of minor cannabinoids.
Legal Status of THCV-A as a Controlled Substance
The legal status of THCV-A is nuanced and varies significantly by jurisdiction. It is largely determined by its source and its relationship to Delta-9-Tetrahydrocannabinol (Δ⁹-THC).
United States
In the United States, THCV-A is not explicitly scheduled at the federal level under the Controlled Substances Act (CSA).[1] Its legality is primarily governed by the Agriculture Improvement Act of 2018 (2018 Farm Bill). According to this bill, hemp and its derivatives, defined as Cannabis sativa L. containing no more than 0.3% Δ⁹-THC on a dry weight basis, are legal.[1][2][3] Therefore, THCV-A derived from a compliant hemp source is considered federally legal.[3][4][5] However, if derived from marijuana (cannabis with >0.3% Δ⁹-THC), it remains a federally illegal substance.
Despite federal legality for hemp-derived THCV-A, state laws present a complex patchwork of regulations.[2][6] Some states, like Colorado and California, have clear regulations for cannabinoids, while others maintain restrictive laws where any cannabis derivative may be considered illegal.[1] Researchers must diligently consult both federal and their specific state regulations.
European Union
In the European Union, the legal status of THCV-A is ambiguous and falls into a legal gray area.[7] While hemp-derived products containing less than 0.2% THC are generally permitted, regulations are not harmonized across the Union, and individual member states can impose stricter rules.[8] For instance, THCV was previously legal in France but is now listed as a narcotic.[9] In the United Kingdom, THCV is classified as a Class B drug, making it illegal to possess or trade.[7] Researchers in the EU must navigate the specific laws of the country in which they operate.
Physicochemical and Pharmacological Properties
It is critical to distinguish THCV-A from its decarboxylated, neutral form, THCV. THCV-A is the naturally occurring acidic precursor in the cannabis plant. Through exposure to heat or light, it undergoes decarboxylation to become THCV, which is the form responsible for most of the documented pharmacological activity. Currently, there is a scarcity of research on the specific biological activity of THCV-A itself. The following data pertains to THCV.
Pharmacodynamics of THCV
THCV exhibits a complex and dose-dependent interaction with the endocannabinoid system.[10]
-
Cannabinoid Receptor 1 (CB1): At low doses, THCV acts as a neutral antagonist or reverse agonist at the CB1 receptor, which may block the psychoactive effects of THC.[4][10][11][12] At higher doses, it can act as a CB1 receptor agonist.[4][10]
-
Cannabinoid Receptor 2 (CB2): THCV is considered a partial agonist at the CB2 receptor.[10][13][14]
-
Other Targets: THCV also interacts with other receptor systems. It has been shown to activate 5-HT1A receptors, which may contribute to potential antipsychotic effects.[4][13][15] It also acts as an agonist of GPR55 and interacts with various transient receptor potential (TRP) channels, including TRPV2.[4][13][16]
Quantitative Pharmacological & Toxicological Data
The following tables summarize key quantitative data for THCV from preclinical studies.
Table 1: Pharmacological Activity of THCV
| Parameter | Receptor/Target | Value | Species/Model | Reference |
|---|---|---|---|---|
| Binding Affinity (Kᵢ) | Human CB1 | 75.4 ± 11.1 nM | In vitro | [17] (Pertwee et al. 2007) |
| Binding Affinity (Kᵢ) | Human CB2 | 62.7 ± 11.1 nM | In vitro | [17] (Pertwee et al. 2007) |
| Functional Activity | CB1 Receptor | Neutral Antagonist | Murine Model | [11] (Pertwee et al. 2007) |
| Functional Activity | CB2 Receptor | Partial Agonist | In vitro | [10] |
| Antagonism of THC | Antinociception | 0.1 - 3 mg/kg | Murine Model |[11] (Pertwee et al. 2007) |
Table 2: Toxicological Profile of THCV
| Parameter | Finding | Method | Reference |
|---|---|---|---|
| Predicted Toxicity Class | Class IV (Harmful if swallowed) | In silico (ProTox-II) | [18] |
| Predicted LD₅₀ | 1600 mg/kg | In silico | [18] |
| Hepatotoxicity | Predicted to be inactive | In silico | [18] |
| Carcinogenicity | Predicted to be inactive | In silico | [18] |
| Mutagenicity | Predicted to be inactive | In silico | [18] |
| Immunotoxicity | Predicted to be active | In silico |[18] |
Therapeutic Potential & Key Experimental Findings
Research into THCV suggests potential therapeutic applications, primarily in metabolic and neurological disorders.
Table 3: Summary of Key Preclinical and Clinical Findings for THCV
| Area of Study | Model/Population | Dosage | Key Findings | Reference(s) |
|---|---|---|---|---|
| Obesity & Appetite | Diet-induced obese mice | 3 mg/kg | Reduced food intake, body weight, and body fat content; increased energy expenditure. | [11][14] |
| Healthy human volunteers | 10 mg (single dose) | Influenced neural responses to food reward and aversion. | [12] | |
| Type 2 Diabetes | Diet-induced obese mice | Not specified | Ameliorated insulin (B600854) sensitivity. | [15] |
| Patients with type 2 diabetes (n=62) | 5 mg (twice daily) | Significantly decreased fasting plasma glucose; improved β-cell function and adiponectin levels compared to placebo. | [11][12] | |
| Neuroprotection | Animal models of Parkinson's disease | Not specified | Showed neuroprotective properties, delayed disease progression, and reduced inflammation. | [16][17] |
| Anti-inflammatory | Murine models | Not specified | Decreased signs of inflammation and inflammatory pain. | [15][19] |
| Epilepsy | Adult rats | Not specified | Suppressed in vitro epileptiform and in vivo seizure activity. |[15] |
Experimental Protocols for Researchers
Extraction of THCV-A from Cannabis Sativa
To prevent decarboxylation, extraction of THCV-A must be performed under non-heating conditions. Cold solvent extraction is a preferred method.
Protocol: Cold Ethanol (B145695) Extraction
-
Preparation: Obtain high-THCV strain cannabis plant material. Freeze the material (-20°C) and pulverize it to a fine powder.
-
Maceration: Submerge 100g of the powdered plant material in 1 kg of >95% ethanol that has been pre-chilled to -20°C.
-
Extraction: Agitate the mixture for 10-30 minutes while maintaining the low temperature.
-
Filtration: Filter the mixture through a Büchner funnel to remove the solid plant material.
-
Solvent Removal: Evaporate the ethanol from the filtrate using a rotary evaporator at a low temperature (≤30°C) to yield the crude THCV-A rich extract.[20]
Purification of THCV-A by Flash Chromatography
Flash chromatography is an effective method for isolating specific cannabinoids from a crude extract.
Protocol: Reversed-Phase Flash Chromatography
-
Preparation: Dissolve the crude extract in a minimal amount of methanol (B129727).
-
Column: Use a C18 reversed-phase flash chromatography column.
-
Elution: Elute the sample using a gradient of methanol and a weak acid (e.g., 0.1-0.5% formic acid in water).[21] The specific gradient will need to be optimized based on the extract's composition.
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze collected fractions using thin-layer chromatography (TLC) or HPLC to identify those containing pure THCV-A.
-
Pooling and Evaporation: Combine the pure fractions and evaporate the solvent to yield isolated THCV-A.[21]
Analysis and Quantification of THCV-A
High-Performance Liquid Chromatography (HPLC) is the standard for analyzing and quantifying acidic cannabinoids as its operational temperature does not cause decarboxylation.
Protocol: HPLC-UV Analysis
-
System: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm × 2 mm, 4 µm particle size).[21]
-
Mobile Phase: An isocratic mixture of methanol and 0.55% formic acid in water (e.g., 85:15 v/v).[21]
-
Flow Rate: 0.4 mL/min.
-
Detection: Monitor UV absorbance at 220 nm.
-
Quantification: Prepare a calibration curve using a certified THCV-A reference standard to quantify the concentration in the sample.
Conclusion
THCV-A presents a compelling subject for cannabinoid research, though its legal status requires careful navigation by scientific professionals. While most pharmacological data is attributed to its active metabolite, THCV, the potential for THCV-A to possess its own unique biological activities remains an open and important area for future investigation. The protocols outlined in this guide provide a foundation for the extraction, purification, and analysis of this cannabinoid, enabling further exploration of its therapeutic potential. Researchers are strongly advised to remain current with the evolving legal landscape and to conduct rigorous, controlled studies to elucidate the distinct properties of both THCV-A and THCV.
References
- 1. northernvirginiahemp.com [northernvirginiahemp.com]
- 2. cheefbotanicals.com [cheefbotanicals.com]
- 3. harborcityhemp.com [harborcityhemp.com]
- 4. Tetrahydrocannabivarin - Wikipedia [en.wikipedia.org]
- 5. atlrx.com [atlrx.com]
- 6. IS THCV LEGAL AND SAFE? WHAT YOU NEED TO KNOW [akirabotanicals.com]
- 7. hempiregardens.com [hempiregardens.com]
- 8. 9realms.eu [9realms.eu]
- 9. All About THCV: What Is It? | 420 Green Road [420greenroad.com]
- 10. Tetrahydrocannabivarin (THCV) Dose Dependently Blocks or Substitutes for Tetrahydrocannabinol (THC) in a Drug Discrimination Task in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Δ9-Tetrahydrocannabivarin (THCV): a commentary on potential therapeutic benefit for the management of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. THCV: Everything We Know About So-Called ‘Diet Weed’ [healthline.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. The role of tetrahydrocannabivarin (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetrahydrocannabivarin (THCV): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 16. recovered.org [recovered.org]
- 17. THCV - Cresco Labs [crescolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. New Study Finds Weight Loss With THCV And CBD [forbes.com]
- 20. Frontiers | Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies at pilot scale [frontiersin.org]
- 21. future4200.com [future4200.com]
Sourcing and Utilization of Tetrahydrocannabivarin Acetate (THCV-A) as a Research Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tetrahydrocannabivarin (B162180) Acetate (B1210297) (THCV-A), a synthetic derivative of the phytocannabinoid Tetrahydrocannabivarin (THCV), for use as a research standard. This document outlines sourcing, chemical properties, synthesis, purification, analytical methods, and safe handling protocols. Furthermore, it explores the anticipated biological activity and signaling pathways of THCV-A, primarily based on the well-documented pharmacology of its parent compound, THCV.
Sourcing and Chemical Properties of THCV-A Research Standards
High-purity THCV-A is essential for accurate and reproducible research. Certified reference materials (CRMs) and analytical standards are available from specialized chemical suppliers. One prominent supplier is Cayman Chemical, which offers both Δ⁹-Tetrahydrocannabivarin Acetate and its isomer, Δ⁸-Tetrahydrocannabivarin Acetate. These standards are intended for research and forensic applications.[1][2][3]
Available Research Standards
Two primary isomers of THCV-A are commercially available as research standards:
-
Δ⁸-Tetrahydrocannabivarin Acetate (Δ⁸-THCV-A) [4]
It is crucial for researchers to select the appropriate isomer for their specific experimental needs, as the position of the double bond can influence biological activity.
Quantitative Data of a Commercial Δ⁹-THCV-A Research Standard
The following table summarizes the technical data for a commercially available Δ⁹-THCV-A analytical reference standard.[1][2][3]
| Property | Value |
| Formal Name | 6aR,7,8,10aR-tetrahydro-6,6,9-trimethyl-3-propyl-6H-dibenzo[b,d]pyran-1-ol 1-acetate |
| CAS Number | 885123-57-9 |
| Molecular Formula | C₂₁H₂₈O₃ |
| Formula Weight | 328.5 g/mol |
| Purity | ≥95% |
| Formulation | A 1 mg/mL or 10 mg/mL solution in 99:1 acetonitrile (B52724)/DIPEA stabilized with 0.05% ascorbic acid |
| Storage Temperature | -20°C |
| SMILES | CC1=C[C@@]2([H])C3=C(C=C(CCC)C=C3OC(C)=O)OC(C)(C)[C@]2([H])CC1 |
| InChI Key | YIRFFZKTWADVGS-IAGOWNOFSA-N |
Synthesis, Purification, and Analysis of THCV-A
While commercially available standards are recommended for most applications, in-house synthesis may be necessary for specific research purposes. The following sections outline general protocols for the synthesis, purification, and analysis of THCV-A.
Synthesis of THCV-A: Acetylation of THCV
The synthesis of THCV-A involves the acetylation of the hydroxyl group of THCV. A general method for the acetylation of cannabinoids can be adapted for this purpose.[5][6][7]
Experimental Protocol: Acetylation of Δ⁹-THCV
Materials:
-
Δ⁹-Tetrahydrocannabivarin (Δ⁹-THCV)
-
Acetic anhydride (B1165640)
-
Pyridine (or another suitable base)
-
Anhydrous solvent (e.g., dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for extraction and workup (separatory funnel, beakers, etc.)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of Δ⁹-THCV in an anhydrous solvent such as dichloromethane (B109758) in a round-bottom flask under an inert atmosphere.
-
Add an excess of a suitable base, such as pyridine, to the solution.
-
Slowly add a molar excess of acetic anhydride to the reaction mixture at room temperature while stirring.
-
Allow the reaction to proceed at room temperature for several hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude THCV-A product.
Purification of THCV-A
The crude THCV-A product will likely contain unreacted starting materials and byproducts. Purification is typically achieved using chromatographic techniques.[8][9][10][11][12]
Experimental Protocol: Purification by Column Chromatography
Materials:
-
Crude THCV-A
-
Silica (B1680970) gel (for normal-phase chromatography) or C18-functionalized silica (for reversed-phase chromatography)
-
Chromatography column
-
Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate for normal-phase, or water and acetonitrile/methanol for reversed-phase)
-
Fraction collector or collection tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial mobile phase solvent.
-
Pack the chromatography column with the slurry.
-
Dissolve the crude THCV-A in a minimal amount of the mobile phase.
-
Load the dissolved sample onto the top of the column.
-
Elute the column with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective.
-
Collect fractions of the eluent.
-
Analyze the collected fractions by TLC to identify those containing the pure THCV-A.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified THCV-A.
Analytical Characterization of THCV-A
The identity and purity of the synthesized and purified THCV-A should be confirmed using appropriate analytical techniques.[13][14][15][16][17]
Analytical Methods:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a common method for determining the purity of cannabinoids. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of formic acid. Detection is typically performed at a wavelength around 220-280 nm.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and selectivity for both quantification and structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of synthesized compounds, confirming the presence of the acetyl group and the overall cannabinoid structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS can be used, it may cause thermal degradation of some cannabinoids. Derivatization may be necessary for certain compounds.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of the THCV-A research standard and to ensure laboratory safety.
-
Storage: The research standard should be stored at -20°C in the provided container to ensure its stability.[1][2]
-
Handling: THCV-A should be handled as a hazardous material.[18] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood. Avoid ingestion, inhalation, and contact with skin and eyes.[18]
-
Disposal: Dispose of unused material and any contaminated waste in accordance with local, state, and federal regulations for hazardous materials.
Biological Activity and Signaling Pathways
Currently, there is a lack of direct research on the pharmacological effects and signaling pathways of THCV-A. However, it is widely hypothesized that as an ester, THCV-A acts as a prodrug for THCV. This means that in a biological system, it is likely hydrolyzed by esterase enzymes to release the active parent compound, THCV.[1] The biological activity of THCV has been more extensively studied.
Proposed Mechanism of Action of THCV-A
The proposed mechanism involves the enzymatic conversion of THCV-A to THCV, which then interacts with various receptors.
Known Signaling Pathways of THCV
The pharmacological effects of THCV are complex and dose-dependent, primarily involving the endocannabinoid system and other related receptors.[19][20][21][22][23][24]
-
Cannabinoid Receptor 1 (CB1): At low doses, THCV acts as a neutral antagonist or inverse agonist at CB1 receptors, which is in contrast to the agonistic effects of THC.[23][24] At higher doses, some studies suggest it may exhibit partial agonist activity.[20] This antagonistic action is thought to be responsible for its potential appetite-suppressing effects.[19][22]
-
Cannabinoid Receptor 2 (CB2): THCV has been shown to act as a partial agonist at CB2 receptors, which may contribute to its potential anti-inflammatory properties.[19][20]
-
Serotonin 1A (5-HT1A) Receptors: THCV has been demonstrated to interact with 5-HT1A receptors, which may mediate some of its anxiolytic and antipsychotic-like effects.[25]
-
Transient Receptor Potential (TRP) Channels: THCV can also modulate the activity of various TRP channels, which are involved in pain sensation and inflammation.[23]
The following diagram illustrates the primary signaling pathways of THCV.
Experimental Applications of THCV-A as a Research Standard
Given that THCV-A is likely a prodrug for THCV, its primary application in research would be as a tool to study the effects of THCV with potentially different pharmacokinetic properties. The acetate group may alter the absorption, distribution, metabolism, and excretion (ADME) profile of the compound compared to THCV.
Potential Research Applications:
-
Pharmacokinetic Studies: Comparing the bioavailability and metabolic fate of THCV-A versus THCV.
-
In Vitro Assays: While direct application to cell cultures may not fully replicate in vivo metabolism, THCV-A can be used in assays containing esterases to study the effects of released THCV.
-
In Vivo Animal Models: Administration of THCV-A to animal models to investigate its effects on appetite, metabolism, inflammation, and neurological functions, and to compare these effects with those of THCV.
-
Analytical Method Development: Use as a certified reference material for the development and validation of analytical methods for the detection and quantification of THCV-A in various matrices.
Example Experimental Protocol: In Vitro Cannabinoid Receptor Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound (in this case, THCV released from THCV-A) for cannabinoid receptors.[26][27]
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940)
-
THCV-A research standard
-
Esterase enzyme preparation (e.g., from porcine liver)
-
Binding buffer
-
Wash buffer
-
Scintillation vials and scintillation fluid
-
Microplate reader or liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Pre-incubation (Hydrolysis of THCV-A): Incubate the THCV-A standard with an esterase preparation in a suitable buffer to allow for the conversion to THCV. The reaction time and enzyme concentration should be optimized to ensure complete hydrolysis.
-
Binding Reaction: In a microplate or microcentrifuge tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the pre-hydrolyzed THCV-A (now THCV).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound ligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound (THCV-A) is a valuable research tool for scientists investigating the endocannabinoid system and the therapeutic potential of cannabinoids. While direct pharmacological data on THCV-A is limited, its role as a likely prodrug for the well-characterized cannabinoid, THCV, provides a strong basis for its use in research. By understanding the sourcing, chemical properties, synthesis, and safe handling of THCV-A, as well as the biological actions of its active metabolite, researchers can effectively utilize this compound to advance our knowledge in the field of cannabinoid science. As with any research chemical, it is imperative to use high-purity, certified standards and to follow appropriate safety protocols.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. EP3738957A1 - Method for acetylation of cannabinoids - Google Patents [patents.google.com]
- 6. US10569189B1 - Method for acetylation of cannabinoids - Google Patents [patents.google.com]
- 7. US10954209B1 - Acetylation of cannabinoids using sulfuric acid catalyst - Google Patents [patents.google.com]
- 8. Sustainable cannabinoids purification through twin-column recycling chromatography and green solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2017214529A1 - Purification and separation techniques for cannabinoids - Google Patents [patents.google.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. cannabissciencetech.com [cannabissciencetech.com]
- 13. NMR Spectroscopy Applied to the Metabolic Analysis of Natural Extracts of Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 17. researchgate.net [researchgate.net]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. The role of tetrahydrocannabivarin (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tetrahydrocannabivarin (THCV) Dose Dependently Blocks or Substitutes for Tetrahydrocannabinol (THC) in a Drug Discrimination Task in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. entheacare.com [entheacare.com]
- 22. canapuff.com [canapuff.com]
- 23. Δ9-Tetrahydrocannabivarin (THCV): a commentary on potential therapeutic benefit for the management of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tetrahydrocannabivarin is Not Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The phytocannabinoid, Δ9-tetrahydrocannabivarin, can act through 5-HT1A receptors to produce antipsychotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evidence that the plant cannabinoid Δ9-tetrahydrocannabivarin is a cannabinoid CB1 and CB2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Initial In Vitro Assessment of Tetrahydrocannabivarin (THCV): A Technical Guide
Disclaimer: This technical guide focuses on the in vitro assessment of Tetrahydrocannabivarin (THCV). The initial request for information on "Tetrahydrocannabivarin Acetate" (THCV-A or THCV-O) yielded no publicly available scientific literature detailing its in vitro biological activity. THCV-A is the acetate (B1210297) ester of THCV and is likely a prodrug that is rapidly metabolized to THCV in the body, similar to other cannabinoid acetates. Therefore, the data presented herein pertains to the active compound, THCV, which is the form that would interact with cellular and receptor targets.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the initial in vitro evaluation of THCV.
Receptor Binding Affinity
Tetrahydrocannabivarin (THCV) exhibits a complex pharmacological profile, primarily interacting with the cannabinoid receptors CB1 and CB2. Its activity is notably dose-dependent, acting as a neutral antagonist at the CB1 receptor at lower concentrations and a partial agonist at higher concentrations.
Data Summary: Receptor Binding and Functional Activity
| Ligand | Receptor | Assay Type | Cell Line/Tissue | Ki (nM) | Apparent K_B (nM) | Potency (IC_50/EC_50) | Efficacy | Reference |
| Δ⁹-THCV | Human CB1 | Radioligand Binding ([³H]CP55940) | Mouse Brain Membranes | 75.4 | [1] | |||
| Δ⁹-THCV | Human CB2 | Radioligand Binding ([³H]CP55940) | CHO-hCB2 Cell Membranes | 62.8 | [1] | |||
| Δ⁹-THCV | Human CB1 | [³⁵S]GTPγS Binding (Antagonist vs. CP55940) | Mouse Brain Membranes | 93.1 | [1] | |||
| Δ⁹-THCV | Human CB2 | [³⁵S]GTPγS Binding (Antagonist vs. CP55940) | CHO-hCB2 Cell Membranes | 10.1 | [1] | |||
| Δ⁹-THCV | Human CB1 | TR-FRET Competition Assay | HEK-293 T Cells | pKi = 7.2 ± 0.3 | [2] |
Note: K_i represents the inhibition constant, indicating the affinity of the ligand for the receptor. K_B is the dissociation constant of an antagonist. A lower value for both indicates a higher affinity.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity of THCV for cannabinoid receptors (CB1 and CB2).
Materials:
-
Cell membranes from tissue or cultured cells expressing the receptor of interest (e.g., mouse brain membranes for CB1, CHO-hCB2 cell membranes for CB2).
-
Radioligand (e.g., [³H]CP55940).
-
Test compound (Δ⁹-THCV).
-
Binding buffer (e.g., Tris-HCl buffer with bovine serum albumin).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (THCV).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
Objective: To determine the functional activity of THCV at G-protein coupled receptors (GPCRs) like CB1 and CB2 (i.e., whether it is an agonist, antagonist, or inverse agonist).
Materials:
-
Cell membranes expressing the receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Agonist (e.g., CP55940).
-
Test compound (Δ⁹-THCV).
-
Assay buffer containing GDP.
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with the test compound (THCV) for a set period.
-
Stimulation: An agonist is added to stimulate the receptor.
-
Binding: [³⁵S]GTPγS is added to the mixture. Upon receptor activation by an agonist, the associated G-protein exchanges GDP for GTP (or in this case, the labeled [³⁵S]GTPγS).
-
Incubation: The reaction is incubated to allow for [³⁵S]GTPγS binding.
-
Separation and Quantification: The bound [³⁵S]GTPγS is separated from the unbound, and the radioactivity is measured.
-
Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. If THCV is tested in the presence of a known agonist and it reduces the agonist-stimulated [³⁵S]GTPγS binding, it indicates antagonist activity. The apparent K_B can be calculated from the concentration-response curves.
Cell Viability Assessment
The effect of THCV on cell viability is crucial for determining its therapeutic window and potential cytotoxicity.
Data Summary: Cell Viability
| Compound | Cell Line | Assay Type | Concentration Range | Effect on Viability | Reference |
| Δ⁹-THCV | Human Adipose-Derived Mesenchymal Stem Cells (HuASCs) | Resazurin-based assay | 0-100 µM | No effect up to 10 µM; up to 40% reduction at 50 and 100 µM | [3] |
| Δ⁹-THC | Mouse Sertoli cells (TM4) | MTT assay | 0-50 µM | Concentration-dependent decrease, with ~25% reduction at 50 µM | [4] |
Note: While data for THCV on Sertoli cells was not found, the data for THC is included for comparative context, as they are structurally similar cannabinoids.
Experimental Protocol: MTT Cell Viability Assay
Objective: To assess the effect of THCV on cell viability by measuring mitochondrial metabolic activity.
Materials:
-
Cells of interest cultured in a 96-well plate.
-
Test compound (THCV).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (THCV) and a vehicle control.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble yellow MTT into an insoluble purple formazan (B1609692).
-
Solubilization: The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are typically expressed as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways of THCV and a typical workflow for its in vitro assessment.
Caption: Overview of THCV's interactions with various cellular receptors and channels.
Caption: A typical experimental workflow for the in vitro characterization of THCV.
References
- 1. canatura.com [canatura.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 4. In vitro evaluation of cell viability and expression profile of growth factors in mouse Sertoli cells exposed to Delta-9-tetrahydrocannabinol: a mechanistic insight into the cannabinoid-induced testicular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Foundational Chemical Differences Between THCV-A and THCV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core chemical distinctions between Tetrahydrocannabivarinic acid (THCV-A) and Tetrahydrocannabivarin (THCV), providing a comprehensive overview for scientific and research applications. The following sections detail their chemical structures, the critical process of decarboxylation that differentiates them, analytical methodologies for their quantification, and their distinct pharmacological profiles, supported by quantitative data, experimental protocols, and pathway visualizations.
Foundational Chemical Structures: The Carboxyl Group Distinction
The primary chemical difference between THCV-A and THCV lies in the presence of a carboxylic acid group (-COOH) on the former. THCV-A is the acidic precursor to THCV, biosynthesized in the cannabis plant.[1][2] This structural variance is the foundation for their differing chemical and pharmacological properties.
Table 1: Chemical Properties of THCV-A and THCV
| Property | THCV-A (Tetrahydrocannabivarinic acid) | THCV (Tetrahydrocannabivarin) |
| Molecular Formula | C₂₂H₃₀O₄ | C₁₉H₂₆O₂ |
| Molecular Weight | 358.5 g/mol | 314.4 g/mol |
| Key Functional Group | Carboxylic Acid (-COOH) | Phenolic Hydroxyl (-OH) |
| Biosynthetic Origin | Cannabigerovarinic acid (CBGVA) | Decarboxylation of THCV-A |
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
THCVA [label=<
THCV-A
Molecular FormulaC₂₂H₃₀O₄
];
THCV [label=<
THCV
Molecular FormulaC₁₉H₂₆O₂
];
THCVA -- THCV [label="Decarboxylation (Heat)", dir=forward, color="#EA4335"]; } END_DOT
Figure 1: Chemical structures of THCV-A and THCV.
The Conversion Pathway: Decarboxylation of THCV-A to THCV
The transformation from the non-psychoactive acidic precursor THCV-A to the active THCV is achieved through decarboxylation. This chemical reaction is primarily induced by heat and results in the removal of the carboxyl group as carbon dioxide (CO₂).[2] Understanding the kinetics of this process is crucial for controlling the cannabinoid profile in various applications.
While specific kinetic studies on the decarboxylation of THCV-A are limited, extensive research on the decarboxylation of a closely related compound, Δ⁹-tetrahydrocannabinolic acid (THCA), provides valuable insights. The conversion is a time and temperature-dependent process that follows first-order kinetics.[3][4][5]
Table 2: Representative Decarboxylation Efficiency of THCA to Δ⁹-THC at Various Temperatures (Note: This data for THCA is presented as a proxy due to the limited availability of specific quantitative data for THCV-A decarboxylation. The kinetics are expected to be similar but not identical.)
| Temperature (°C) | Time (minutes) for ~50% Conversion | Time (minutes) for >95% Conversion |
| 80 | > 60 | > 120 |
| 100 | ~60 | ~100 |
| 110 | ~30 | ~60 |
| 130 | ~9 | ~20 |
| 145 | ~4 | ~10 |
Source: Adapted from studies on THCA decarboxylation.[3][4]
Figure 2: Experimental workflow for decarboxylation and analysis.
Analytical Methodologies for Differentiation and Quantification
Accurate quantification of THCV-A and THCV is essential for research and drug development. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the preferred method for distinguishing between the acidic and neutral forms of cannabinoids as it analyzes samples at room temperature, thus preventing the decarboxylation of THCV-A during analysis.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but requires a derivatization step to prevent the decarboxylation of acidic cannabinoids in the hot injector port.[7]
Experimental Protocol: HPLC-UV Method
This protocol provides a general framework for the analysis of THCV-A and THCV.
1. Sample Preparation:
- Accurately weigh 100-200 mg of homogenized cannabis material.
- Extract with 10 mL of a solvent mixture (e.g., methanol/chloroform 9:1 v/v or ethanol).
- Vortex for 1 minute and sonicate for 15 minutes.
- Centrifuge at 3000 x g for 10 minutes.
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-UV Conditions:
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| UV Detection | 228 nm |
Source: Adapted from various HPLC methods for cannabinoid analysis.[6][8][9]
Experimental Protocol: GC-MS Method (with Derivatization)
1. Sample Preparation and Derivatization:
- Prepare the sample extract as described for the HPLC method.
- Evaporate a known volume of the extract to dryness under a stream of nitrogen.
- Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
- Add 50 µL of a solvent (e.g., pyridine (B92270) or acetonitrile).
- Heat the mixture at 70°C for 30 minutes.[10][11]
- Cool to room temperature before injection.
2. GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Initial 150°C, ramp to 300°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
Source: Adapted from various GC-MS methods for cannabinoid analysis.[7][12]
Pharmacological Profiles and Signaling Pathways
The structural difference between THCV-A and THCV leads to distinct pharmacological activities, particularly concerning their interaction with cannabinoid receptors CB1 and CB2.
Receptor Binding Affinities
THCV is known to be a neutral antagonist or inverse agonist at the CB1 receptor at low doses and a partial agonist at higher doses. It also acts as a partial agonist at the CB2 receptor.[13] In contrast, the pharmacological activity of THCV-A is less well-characterized, and it is generally considered to have low affinity for cannabinoid receptors, similar to other acidic cannabinoids.
Table 3: Comparative Receptor Binding Affinities (Ki) of THCV and Related Cannabinoids
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| THCV | 22 - 75.4 | 12 - 62.8 |
| Δ⁹-THC | 10 - 40.7 | 24 - 36 |
| THCV-A | Data not available | Data not available |
Source: Data compiled from multiple studies.[14][15][16][17] Note: The lack of available data for THCV-A highlights a significant area for future research.
Signaling Pathways
The interaction of cannabinoids with CB1 and CB2 receptors initiates intracellular signaling cascades. These G-protein coupled receptors (GPCRs) primarily couple to Gi/o proteins.
THCV Signaling: As a CB1 antagonist/inverse agonist at low doses, THCV can block the signaling initiated by agonists like Δ⁹-THC. At higher doses where it acts as a partial agonist, it can activate the canonical cannabinoid receptor signaling pathway. At the CB2 receptor, as a partial agonist, THCV can also initiate this signaling cascade.
THCV-A Signaling: Currently, there is a lack of specific research on the intracellular signaling pathways directly activated by THCV-A. Given its presumed low affinity for cannabinoid receptors, it is unlikely to be a potent activator of the canonical CB1/CB2 signaling pathways. Its biological effects may be mediated through other, non-cannabinoid receptor targets.
Figure 3: Canonical cannabinoid receptor signaling pathway.
Conclusion
The foundational chemical difference between THCV-A and THCV is the presence of a carboxylic acid group in the former, which is lost through decarboxylation to form the latter. This seemingly minor structural alteration has profound implications for their analytical determination and pharmacological activity. While the properties of THCV are increasingly being elucidated, THCV-A remains a comparatively understudied compound. Further research into the specific decarboxylation kinetics, pharmacological activity, and potential therapeutic applications of THCV-A is warranted to fully understand the chemical and biological landscape of these intriguing cannabinoids. This knowledge is critical for the development of novel therapeutics and for ensuring the quality and consistency of cannabis-based products.
References
- 1. Tetrahydrocannabivarin is Not Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trichomeanalytical.com [trichomeanalytical.com]
- 3. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thecbggurus.com [thecbggurus.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. um.edu.mt [um.edu.mt]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. Determination of ∆-9-Tetrahydrocannabinol (THC), 11-hydroxy-THC, 11-nor-9-carboxy-THC and Cannabidiol in Human Plasma using Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Δ9-Tetrahydrocannabivarin (THCV): a commentary on potential therapeutic benefit for the management of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
The Endocannabinoid System and the Emergent Role of Tetrahydrocannabivarinic Acid (THCV-A): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a crucial role in maintaining homeostasis across a wide range of physiological processes. Its modulation by phytocannabinoids has been a subject of intense research, leading to the discovery of numerous compounds with therapeutic potential. Among these, tetrahydrocannabivarin (B162180) (THCV) has garnered significant interest due to its unique pharmacological profile. This technical guide provides an in-depth exploration of the endocannabinoid system and delves into the current understanding of tetrahydrocannabivarinic acid (THCV-A), the acidic precursor to THCV. While direct research on THCV-A's interaction with the ECS is limited, this paper will synthesize the available information on its biosynthesis, its conversion to the active compound THCV, and the extensive pharmacology of THCV. We will present quantitative data for THCV's receptor interactions, detail relevant experimental protocols for cannabinoid analysis, and provide visualizations of key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
The Endocannabinoid System: A Comprehensive Overview
The endocannabinoid system (ECS) is a fundamental biological system composed of endocannabinoids, the receptors they bind to, and the enzymes that synthesize and degrade them.[1][2][3][4][5] This system is integral to regulating a multitude of physiological and cognitive processes, including appetite, pain sensation, mood, memory, and immune function.[1][2][3][4]
Components of the ECS
The primary components of the ECS are:
-
Cannabinoid Receptors: The most well-characterized are the G protein-coupled receptors (GPCRs) CB1 and CB2.[1][3]
-
Endocannabinoids: These are endogenous lipid-based neurotransmitters that bind to cannabinoid receptors. The two most studied are:
-
Anandamide (B1667382) (AEA): A partial agonist at CB1 receptors.
-
2-Arachidonoylglycerol (2-AG): A full agonist at both CB1 and CB2 receptors.
-
-
Enzymes: These are responsible for the synthesis and degradation of endocannabinoids, ensuring tight regulation of ECS signaling. Key enzymes include:
-
Fatty acid amide hydrolase (FAAH): Primarily degrades anandamide.[4]
-
Monoacylglycerol lipase (B570770) (MAGL): The primary enzyme for breaking down 2-AG.[4]
-
Signaling Pathways
Endocannabinoids typically function as retrograde messengers at synapses. They are synthesized on-demand in the postsynaptic neuron in response to an increase in intracellular calcium. They then travel backward across the synaptic cleft to bind to presynaptic CB1 receptors, leading to the inhibition of neurotransmitter release.
Tetrahydrocannabivarinic Acid (THCV-A): The Precursor
Tetrahydrocannabivarinic acid (THCV-A), also known as tetrahydrocannabivarinic acid, is the acidic precursor to the more widely studied cannabinoid, tetrahydrocannabivarin (THCV).[5] Like other acidic cannabinoids, THCV-A is non-psychoactive in its natural state.
Biosynthesis of THCV-A
The biosynthesis of THCV-A follows a pathway parallel to that of tetrahydrocannabinolic acid (THCA). The key distinction lies in the initial precursor molecule. Instead of olivetolic acid, the synthesis of varin cannabinoids begins with divarinolic acid.
The process can be summarized as follows:
-
Geranyl pyrophosphate combines with divarinolic acid to form cannabigerovarinic acid (CBGVA).[4]
-
The enzyme THCV synthase then converts CBGVA into tetrahydrocannabivarinic acid (THCVA).[4][5]
Decarboxylation: The Conversion to THCV
THCV-A is converted to the active compound THCV through a process called decarboxylation.[4] This chemical reaction involves the removal of a carboxyl group (-COOH) and is typically induced by heat or ultraviolet light. This conversion is a critical step, as the pharmacological properties of THCV are significantly different from its acidic precursor.
The Pharmacology of Tetrahydrocannabivarin (THCV)
While direct data on THCV-A's interaction with the endocannabinoid system is scarce, extensive research has been conducted on its decarboxylated form, THCV. Understanding the pharmacology of THCV is crucial, as it represents the active compound derived from THCV-A.
Interaction with Cannabinoid Receptors
THCV exhibits a complex and dose-dependent interaction with cannabinoid receptors.[6][7][8]
-
CB1 Receptor: At low doses, THCV acts as a neutral antagonist to the CB1 receptor.[2][3][8] This means it can block or reduce the effects of CB1 agonists like THC. At higher doses, however, THCV can act as a partial agonist at the CB1 receptor.[4][6]
-
CB2 Receptor: THCV is generally considered a partial agonist at the CB2 receptor.[5][9]
This dual pharmacology at the CB1 receptor is a distinguishing feature of THCV and contributes to its unique therapeutic profile.
Quantitative Data: Receptor Binding Affinity and Efficacy
The following table summarizes the available quantitative data for THCV's interaction with cannabinoid receptors. It is important to note that specific data for THCV-A is not currently available in the scientific literature.
| Compound | Receptor | Assay Type | Value | Reference |
| Δ⁹-THCV | Human CB1 | Radioligand Binding (Ki) | 22 - 75.4 nM | [2] |
| Δ⁹-THCV | Mouse CB1 | Radioligand Binding (Ki) | 75.4 nM | [3] |
| Δ⁹-THCV | Human CB2 | Radioligand Binding (Ki) | 62.8 nM | [3] |
| Δ⁹-THCV | Mouse CB1 | [³⁵S]GTPγS Binding (Apparent KB vs. CP55940) | 93.1 nM | [3] |
| Δ⁹-THCV | Human CB2 | [³⁵S]GTPγS Binding (Apparent KB vs. CP55940) | 10.1 nM | [3] |
Interaction with Other Receptors and Channels
Beyond the classical cannabinoid receptors, THCV has been shown to interact with other molecular targets, which may contribute to its overall pharmacological effects:
-
GPR55: THCV acts as an agonist at the GPR55 receptor.[4]
-
Transient Receptor Potential (TRP) Channels: THCV interacts with various TRP channels, including TRPV2, which may be involved in its analgesic and anti-inflammatory properties.[4]
-
5-HT1A Receptors: Activation of 5-HT1A receptors by THCV may contribute to its potential antipsychotic effects.[4]
Inhibition of Endocannabinoid Degrading Enzymes
Some evidence suggests that THCV can inhibit the enzymes FAAH and MAGL at micromolar concentrations.[4] This action would lead to an increase in the levels of the endocannabinoids anandamide and 2-AG, respectively, thereby indirectly stimulating the endocannabinoid system.
Experimental Protocols for Cannabinoid Analysis
While specific experimental data on THCV-A's direct interaction with the ECS is lacking, the following protocols are standard methodologies used to characterize the pharmacology of cannabinoids and could be applied to future research on THCV-A.
Cannabinoid Receptor Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a receptor.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from cells expressing the cannabinoid receptor of interest (e.g., CHO-hCB1 or CHO-hCB2 cells).
-
Radioligand Incubation: Incubate the cell membranes with a known radiolabeled cannabinoid ligand (e.g., [³H]CP55940) and varying concentrations of the test compound (THCV-A).
-
Separation and Scintillation Counting: Separate the bound and free radioligand via filtration and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assays
This functional assay measures the activation of G proteins coupled to cannabinoid receptors, providing information on the efficacy of a compound (agonist, antagonist, or inverse agonist).
Protocol Outline:
-
Membrane Preparation: Similar to the binding assay, prepare cell membranes expressing the cannabinoid receptor.
-
Incubation: Incubate the membranes with GDP, the test compound (THCV-A), and [³⁵S]GTPγS. If testing for antagonism, a known agonist is also included.
-
Separation and Scintillation Counting: Separate the bound and unbound [³⁵S]GTPγS and quantify the radioactivity.
-
Data Analysis: Determine the EC₅₀ (for agonists) or KB (for antagonists) values by analyzing the concentration-response curves.
Therapeutic Potential and Future Directions
The unique pharmacological profile of THCV, the active form of THCV-A, suggests potential therapeutic applications in several areas, including:
-
Weight Management and Metabolic Disorders: Due to its potential to suppress appetite and regulate blood sugar levels.[1]
-
Neurological Disorders: THCV has shown neuroprotective properties in preclinical models.[1]
It is important to emphasize that these therapeutic effects are attributed to THCV. The direct biological activity of THCV-A remains an area with a significant knowledge gap. Future research should focus on elucidating the pharmacological profile of THCV-A to determine if it possesses any intrinsic activity or if it primarily serves as a prodrug to THCV. Investigating the potential for synergistic effects between THCV-A and other cannabinoids (the "entourage effect") is also a promising avenue for future studies.
Conclusion
The endocannabinoid system is a critical regulator of physiological homeostasis, and its modulation by phytocannabinoids holds immense therapeutic promise. Tetrahydrocannabivarinic acid (THCV-A) is a key precursor in the biosynthesis of the pharmacologically active cannabinoid, THCV. While direct research on THCV-A's interaction with the endocannabinoid system is currently limited, the well-documented, dose-dependent pharmacology of THCV at CB1 and CB2 receptors, along with its interactions with other molecular targets, provides a strong rationale for continued investigation into this unique class of cannabinoids. This technical guide has provided a comprehensive overview of the ECS, the biosynthesis and conversion of THCV-A, the detailed pharmacology of THCV, and the experimental methodologies required to further explore these compounds. It is hoped that this information will serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of varin cannabinoids.
References
- 1. vibebycalifornia.com [vibebycalifornia.com]
- 2. Tetrahydrocannabivarin - Wikipedia [en.wikipedia.org]
- 3. Tetrahydrocannabivarin is Not Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydrocannabinolic acid [medbox.iiab.me]
- 8. cannakeys.com [cannakeys.com]
- 9. The role of tetrahydrocannabivarin (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management - PMC [pmc.ncbi.nlm.nih.gov]
Acetylated Cannabinoids: A Technical Guide in the Context of Tetrahydrocannabivarin Acetate (THCV-A)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of acetylated cannabinoids, with a specific focus on the prospective compound Tetrahydrocannabivarin Acetate (THCV-A). While research directly on THCV-A is nascent, this document synthesizes the existing knowledge on its parent compound, Tetrahydrocannabivarin (THCV), and the well-documented acetylated cannabinoid, THC-O-acetate. By examining the synthesis, pharmacology, and analytical methodologies of these related compounds, we aim to provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of THCV-A. This guide includes detailed experimental protocols, quantitative data for related compounds, and visualizations of key pathways and processes to facilitate further investigation into this novel area of cannabinoid science.
Introduction to Acetylated Cannabinoids and THCV-A
Acetylated cannabinoids are semi-synthetic derivatives of naturally occurring phytocannabinoids. The process of acetylation involves the addition of an acetyl group to the cannabinoid's phenolic hydroxyl group, a modification that can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.[1][2] This chemical modification is analogous to the conversion of morphine to heroin, often resulting in a prodrug that is metabolized into its active form in the body.[1] The primary rationale for acetylating cannabinoids is to potentially enhance their bioavailability, potency, and ability to cross the blood-brain barrier.[1][3]
Tetrahydrocannabivarin (THCV) is a naturally occurring homolog of Δ⁹-tetrahydrocannabinol (THC) found in certain strains of Cannabis sativa.[4][5] Unlike THC, THCV exhibits a unique pharmacological profile, acting as a neutral antagonist of the cannabinoid type 1 (CB1) receptor at low doses and a potential agonist at higher doses.[4][6][7] This dose-dependent activity, coupled with its reported effects on appetite suppression and glycemic control, has positioned THCV as a promising therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.[4][8][9]
This compound (THCV-A), the acetylated form of THCV, is a novel compound of significant interest. While direct research on THCV-A is currently limited, its profile can be extrapolated from the known characteristics of THCV and the well-studied acetylated cannabinoid, THC-O-acetate. It is hypothesized that THCV-A acts as a prodrug for THCV, potentially offering a delayed onset of action and an extended therapeutic window. The acetylation of THCV is also anticipated to increase its lipophilicity, which may enhance its absorption and distribution within the body.
This guide will delve into the knowns of THCV and acetylated cannabinoids to build a comprehensive picture of the potential of THCV-A.
Synthesis and Purification of THCV-A (Proposed)
While specific protocols for the synthesis of THCV-A are not yet published, a reliable method can be adapted from established procedures for the acetylation of other cannabinoids, such as THC.[8][10][11]
Experimental Protocol: Acetylation of THCV
This protocol is a proposed method for the synthesis of THCV-A based on the known synthesis of THC-O-acetate.
Materials:
-
Purified THCV isolate (>95%)
-
Acetic anhydride (B1165640) (reagent grade)
-
Sulfuric acid (concentrated, as a catalyst)[12] or pyridine[2]
-
Hexane (B92381) (HPLC grade)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the THCV isolate in hexane.
-
Reagent Addition: Under a nitrogen atmosphere, add an excess of acetic anhydride to the solution. Slowly add a catalytic amount of sulfuric acid dropwise while stirring.[13]
-
Reflux: Heat the mixture to reflux (approximately 60-70°C for hexane) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly add water to quench the excess acetic anhydride.
-
Neutralization: Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This step removes the acetic acid byproduct and any remaining sulfuric acid.
-
Washing: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the hexane using a rotary evaporator.
-
Purification: The crude THCV-A product can be further purified using flash chromatography or preparative high-performance liquid chromatography (HPLC).[14]
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the proposed synthesis and purification of THCV-A.
Pharmacology of THCV and Expected Profile of THCV-A
The pharmacological actions of THCV are complex and dose-dependent, primarily interacting with the endocannabinoid system.
THCV Signaling Pathways
THCV's primary targets are the cannabinoid receptors CB1 and CB2. At low doses, it acts as a CB1 antagonist, blocking the receptor's activity.[4][6] At higher doses, it may exhibit partial agonism at CB1 receptors.[6] THCV is also a partial agonist at CB2 receptors.[8] Additionally, THCV has been shown to interact with other receptors, including GPR55 and TRPV1, which may contribute to its metabolic effects.[4][8]
Caption: Simplified signaling pathways of THCV.
Expected Pharmacological Profile of THCV-A
As a prodrug, THCV-A is expected to be pharmacologically inactive until it undergoes deacetylation in the body to release THCV.[2][15] This metabolic conversion is likely to be mediated by carboxylesterases in the liver and other tissues.[16] The key expected differences in the pharmacological profile of THCV-A compared to THCV are:
-
Delayed Onset of Action: Due to the time required for metabolic conversion.
-
Prolonged Duration of Effect: A slower, sustained release of THCV could lead to a longer therapeutic window.
-
Altered Bioavailability: Increased lipophilicity may enhance absorption, but this could be offset by first-pass metabolism.
Prodrug Metabolism of Acetylated Cannabinoids
References
- 1. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. utah.gov [utah.gov]
- 7. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US10569189B1 - Method for acetylation of cannabinoids - Google Patents [patents.google.com]
- 9. Pharmacokinetics of delta-9-tetrahydrocannabinol following acute cannabis smoke exposure in mice; effects of sex, age, and strain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US10954209B1 - Acetylation of cannabinoids using sulfuric acid catalyst - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. THC Acetate | Skunk Pharm Research [skunkpharmresearch.com]
- 13. THC-O-acetate synthesis - Page 5 - Pre/Post-Processing - Future4200 [future4200.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Identification of Tetrahydrocannabivarin Acetate (THCV-A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrocannabivarin Acetate (B1210297) (THCV-A) is a synthetic derivative of Tetrahydrocannabivarin (THCV), a naturally occurring cannabinoid found in the cannabis plant. As with other acetylated cannabinoids, such as THC-O-acetate, THCV-A is produced through a chemical process and is of increasing interest to researchers for its potential pharmacological properties. Accurate and reliable analytical methods are crucial for the identification, quantification, and quality control of THCV-A in various matrices.
These application notes provide detailed protocols for the identification and quantification of THCV-A using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Mass Spectrometry (MS) detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established analytical techniques for other cannabinoid acetates and have been adapted for THCV-A.
Analytical Strategies
The primary analytical techniques for the characterization of THCV-A include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of cannabinoids.[1][2][3] Coupled with a Diode Array Detector (DAD) or a UV detector, it allows for the quantification of THCV-A based on its UV absorbance. For higher selectivity and sensitivity, coupling HPLC with a mass spectrometer (LC-MS/MS) is the preferred method.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[4][5] Due to the high temperatures used in GC, derivatization may be necessary for some cannabinoids, though acetate derivatives are generally amenable to direct analysis.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for the unambiguous identification of THCV-A.[6][7] It can also be used for quantitative analysis (qNMR).
Sample Preparation
Proper sample preparation is critical for accurate analysis. The goal is to extract THCV-A from the sample matrix and remove interfering substances.
General Protocol for Solid Samples (e.g., plant material, edibles):
-
Homogenization: Grind the sample to a fine powder to ensure homogeneity.
-
Extraction: Extract a known weight of the homogenized sample with a suitable organic solvent (e.g., methanol (B129727), ethanol, or a mixture of isopropanol (B130326) and ethyl acetate).[1] Sonication or vortexing can be used to improve extraction efficiency.
-
Filtration/Centrifugation: Remove solid particles by filtering the extract through a 0.22 µm syringe filter or by centrifugation.
-
Dilution: Dilute the extract to a concentration within the calibration range of the analytical method.
General Protocol for Liquid Samples (e.g., oils, tinctures):
-
Dilution: Dilute a known volume or weight of the liquid sample with a suitable organic solvent (e.g., methanol or ethanol).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before analysis.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of THCV-A in various samples.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV or Diode Array Detector (DAD)
-
C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other suitable modifier)
-
THCV-A reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 228 nm
-
Gradient Elution:
-
Start at 70% B
-
Linearly increase to 95% B over 10 minutes
-
Hold at 95% B for 2 minutes
-
Return to 70% B and equilibrate for 3 minutes
-
-
-
Calibration: Prepare a series of calibration standards of THCV-A in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample and quantify the amount of THCV-A by comparing its peak area to the calibration curve.
Quantitative Data Summary (HPLC-UV)
| Parameter | Value |
| Column | C18 Reversed-Phase (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 228 nm |
| Expected Retention Time | Dependent on the specific C18 column and exact gradient, but expected to be slightly longer than THCV. |
Protocol 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and selectivity for the identification and quantification of THCV-A.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
THCV-A reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution: (Similar to HPLC-UV, optimized for the shorter column)
-
-
Mass Spectrometer Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion [M+H]⁺: To be determined for THCV-A (Expected m/z based on its molecular formula C21H28O3 is 329.2)
-
Product Ions: To be determined empirically by infusing a THCV-A standard. Likely fragments would involve the loss of the acetate group and fragmentation of the terpene ring.
-
-
Calibration and Analysis: Similar to the HPLC-UV method, using MRM peak areas for quantification.
Quantitative Data Summary (HPLC-MS/MS)
| Parameter | Value |
| Column | C18 Reversed-Phase (100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Precursor Ion [M+H]⁺ (Predicted) | m/z 329.2 |
| Product Ions (Predicted) | Fragmentation patterns would need to be confirmed, but may include ions corresponding to the loss of acetic acid (m/z 269.2) and other fragments observed for THCV. |
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the qualitative and quantitative analysis of THCV-A, particularly in volatile matrices or after derivatization of other cannabinoids.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector
-
Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Helium (carrier gas)
-
Solvent for dilution (e.g., ethyl acetate)
-
THCV-A reference standard
Procedure:
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp to 300 °C at 15 °C/min
-
Hold at 300 °C for 5 minutes
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
-
Monitored Ions (Predicted): Based on the fragmentation of THC-O-acetate, key ions for THCV-A could include the molecular ion and fragments resulting from the loss of the acetate group and cleavage of the pyran ring.[5]
-
-
Calibration and Analysis: Prepare calibration standards and analyze samples as with the other methods, using the total ion chromatogram (TIC) or extracted ion chromatograms for quantification.
Quantitative Data Summary (GC-MS)
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 150 °C (1 min) -> 300 °C (15 °C/min) -> 300 °C (5 min) |
| Ionization Mode | Electron Ionization (70 eV) |
| Key Fragment Ions (Predicted) | Molecular Ion (m/z 328.2), fragments corresponding to loss of acetate and other characteristic cannabinoid fragments. |
Visualizations
Caption: General experimental workflow for THCV-A analysis.
Caption: Logical flow of an HPLC system for cannabinoid analysis.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. HPLC Determination of CBD, CBN, THC, 8-THC and THCA on Cannsep C Column | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
- 5. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Tetrahydrocannabivarinic Acid (THCV-A) in Laboratory Samples using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrocannabivarinic acid (THCV-A) is the acidic precursor to tetrahydrocannabivarin (B162180) (THCV), a cannabinoid found in Cannabis sativa. Interest in THCV stems from its potential therapeutic effects, which are reportedly distinct from those of the more abundant cannabinoid, THC. Accurate quantification of THCV-A is crucial for researchers studying its biosynthesis, pharmacology, and for drug development professionals formulating cannabis-based medicines. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the gold standard for the analysis of acidic cannabinoids as it allows for their quantification without the risk of heat-induced decarboxylation that occurs with techniques like Gas Chromatography (GC).[1][2]
This application note provides a detailed protocol for the quantification of THCV-A in laboratory samples, such as cannabis plant material, using a validated HPLC-UV method.
Principles of Analysis
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate THCV-A from other cannabinoids and matrix components. A C18 stationary phase is utilized, and the mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier such as formic or phosphoric acid to ensure the acidic cannabinoids are in their protonated form, leading to better peak shape and retention.[3][4] Detection and quantification are achieved using a UV detector, with the wavelength set to an absorbance maximum for cannabinoids, commonly around 220-228 nm.[5] Quantification is performed using an external standard method by constructing a calibration curve with certified reference standards.[5]
Experimental Protocols
Sample Preparation (Cannabis Plant Material)
Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline and may need to be optimized for different sample matrices.
3.1.1. Materials and Reagents
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (88-98%)
-
Water (deionized or HPLC grade)
-
THCV-A certified reference material
-
Mortar and pestle or cryogenic grinder
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Autosampler vials
3.1.2. Protocol
-
Homogenization: Weigh approximately 1 gram of dried cannabis flower. To prevent decarboxylation of acidic cannabinoids, it is recommended to use a cryogenic grinder or a blender with dry ice.[6] If not available, grind the sample to a fine, homogenous powder using a mortar and pestle at room temperature, minimizing heat generation.
-
Extraction:
-
Accurately weigh approximately 100 mg of the homogenized plant material into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 20 mL of methanol (or a 1:1 mixture of acetonitrile and water).[1]
-
Vortex the tube for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15-30 minutes to enhance extraction efficiency.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Dilution and Filtration:
-
Carefully transfer an aliquot of the supernatant to a clean tube.
-
Dilute the extract with the mobile phase to a concentration that falls within the linear range of the calibration curve. A 10-fold or 100-fold dilution is a common starting point.
-
Filter the diluted extract through a 0.22 µm syringe filter into an HPLC autosampler vial.
-
HPLC-UV Analysis
3.2.1. Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient elution is often used to achieve good separation of a wide range of cannabinoids. A typical gradient might be:
-
Start at 70% B
-
Increase to 85% B over 7 minutes
-
Increase to 95% B over 1 minute
-
Hold at 95% B for 1 minute
-
Return to 70% B and re-equilibrate for 2-3 minutes before the next injection.[3]
-
-
Flow Rate: 1.0 - 1.6 mL/min.[3]
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: 35-40 °C.[3]
-
Detection Wavelength: 220 nm or 228 nm.[5]
3.2.2. Calibration
Prepare a series of calibration standards by diluting a stock solution of THCV-A certified reference material in the mobile phase. A typical calibration range might be from 0.5 µg/mL to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Data Presentation and Method Validation
A validated analytical method ensures reliable and accurate quantification. The following tables summarize typical validation parameters for the quantification of cannabinoids using HPLC-UV.
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 228 nm |
Table 2: Method Validation Data for THCV-A (Representative Values)
| Validation Parameter | Typical Range/Value |
| Linearity (R²) | > 0.999 |
| Linear Range | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
Note: These are representative values based on published methods for cannabinoids and should be established for each specific laboratory and instrument.[3]
Stability and Storage of THCV-A
THCV-A, like other acidic cannabinoids, is susceptible to degradation.[1]
-
Decarboxylation: Exposure to heat can cause decarboxylation of THCV-A to the neutral cannabinoid THCV. Therefore, samples and standards should be protected from high temperatures.
-
Light Sensitivity: Exposure to UV light can also lead to degradation.[1] Samples and standards should be stored in amber vials or protected from light.
-
Storage: For short-term storage (up to a few days), refrigeration at 4°C is recommended. For long-term storage, samples and standards should be kept at -20°C. Standard solutions stored at -20°C have been found to be stable for several months.
Visualizations
Caption: Experimental workflow for THCV-A quantification.
Caption: Degradation pathways of THCV-A.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Simple, Fast, and Accessible HPLC-UV Method for Cannabinoids Determination in Cannabis sativa L. Extracts and Medicinal Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cannabis.ca.gov [cannabis.ca.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Quantitative Analysis of Tetrahydrocannabivarinic Acid (THCV-A) by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantification of Tetrahydrocannabivarinic Acid (THCV-A) in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS) following a silylation derivatization step. Due to the thermal lability of acidic cannabinoids like THCV-A, which readily decarboxylate in the high temperatures of a GC inlet, derivatization is a critical step to ensure accurate quantification.[1][2][3] This protocol provides detailed procedures for sample preparation, derivatization, GC-MS instrument parameters, and data analysis, making it suitable for research, quality control, and drug development applications.
Introduction
Tetrahydrocannabivarinic acid (THCV-A) is a non-psychoactive cannabinoid precursor to Tetrahydrocannabivarin (THCV) found in the cannabis plant. Interest in THCV-A and its neutral counterpart is growing due to their potential therapeutic properties. Accurate and precise quantification of THCV-A is essential for understanding its biosynthesis, pharmacology, and for the standardization of cannabis-based products.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of acidic cannabinoids by GC-MS is challenging as the carboxylic acid group makes them prone to decarboxylation at the high temperatures used in the GC injector port.[2][4] This leads to the conversion of THCV-A to THCV, resulting in an underestimation of the acidic form and an overestimation of the neutral form.[3] To overcome this, a derivatization step is employed to convert the thermally labile carboxylic acid and hydroxyl groups into more stable silyl (B83357) ethers. This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the silylating agent, which effectively derivatizes THCV-A, making it amenable to GC-MS analysis.[5]
Experimental Protocol
Materials and Reagents
-
Solvents: Methanol, Ethyl Acetate (B1210297), Acetonitrile (B52724) (HPLC or GC grade)
-
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (optional, as a catalyst)[4]
-
-
Standards:
-
THCV-A analytical standard
-
Internal Standard (IS), e.g., CBD-d3 or a suitable analogue not present in the sample.
-
Standard and Sample Preparation
2.1. Standard Preparation
-
Prepare a stock solution of THCV-A at 1.0 mg/mL in acetonitrile.[5]
-
From the stock solution, prepare a working standard of 100 µg/mL in acetonitrile.
-
Prepare a series of calibration standards by serial dilution of the working standard in acetonitrile or ethyl acetate to achieve a concentration range of approximately 0.2 to 2.0 µg/mL.[6]
2.2. Sample Extraction (General Procedure for Cannabis Flower)
-
Homogenize the cannabis flower sample.
-
Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
-
Add 10 mL of methanol, vortex for 1 minute, and sonicate for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial. This is the sample extract.
Derivatization Procedure
-
Pipette 100 µL of each calibration standard, quality control sample, and sample extract into separate 2 mL autosampler vials.
-
Add the internal standard to each vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial that the sample is completely dry as moisture can interfere with the silylation reaction.
-
To the dried residue, add 50 µL of ethyl acetate and 150 µL of BSTFA + 1% TMCS.[4][5]
-
Cap the vials tightly and vortex briefly.
-
Heat the vials at 60-70°C for 30 minutes in a heating block or oven.[2][5]
-
After cooling to room temperature, the samples are ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| Column | Restek Rtx-5 (or similar 5% diphenyl / 95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on concentration |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 180°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min.[4] |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions for TMS-THCV-A | To be determined by analyzing a derivatized standard in scan mode. Expected ions would include the molecular ion [M]+ and characteristic fragments such as [M-15]+ (loss of a methyl group from a TMS group). |
Data Presentation
Quantitative data should be compiled to validate the method's performance. The following table provides expected performance characteristics based on similar cannabinoid analyses.
| Parameter | Expected Value | Description |
| Linearity (R²) | > 0.995 | The coefficient of determination for the calibration curve. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | The lowest concentration of analyte that can be reliably detected.[6] |
| Limit of Quantitation (LOQ) | 0.2 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[6] |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, assessed by spiking samples with known concentrations. |
| Precision (%RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Workflow for THCV-A quantification by GC-MS.
References
- 1. agilent.com [agilent.com]
- 2. Chemical transformation of cannabidiol into psychotropic cannabinoids under acidic reaction conditions: Identification of transformed products by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization | MDPI [mdpi.com]
- 4. jfda-online.com [jfda-online.com]
- 5. ecommons.luc.edu [ecommons.luc.edu]
- 6. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
Developing an HPLC-UV Method for Tetrahydrocannabivarin Acetate (THCV-A) Analysis
This application note provides a comprehensive protocol for the quantitative analysis of Tetrahydrocannabivarin Acetate (THCV-A) using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This method is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible technique for the identification and quantification of THCV-A in various sample matrices.
Introduction
This compound (THCV-A) is a synthetic derivative of the naturally occurring cannabinoid Tetrahydrocannabivarin (THCV). As interest in the therapeutic potential of rare and modified cannabinoids grows, robust analytical methods are essential for quality control, potency testing, and research and development. HPLC-UV is a widely used technique for cannabinoid analysis due to its accuracy, precision, and cost-effectiveness.[1][2] This document outlines a detailed procedure for the analysis of THCV-A, including instrumentation, sample preparation, and data analysis.
Chemical and Physical Properties of THCV-A
A thorough understanding of the analyte's properties is fundamental for method development. Key properties of THCV-A are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₈O₃ | [3][4][5] |
| Molecular Weight | 328.5 g/mol | [3][4][5] |
| Solubility | Soluble in Acetonitrile (B52724) | [3][4] |
Experimental Protocols
Instrumentation and Chromatographic Conditions
This method is based on established protocols for the analysis of similar cannabinoid compounds.[6][7][8]
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector. |
| Column | C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| UV Detection | 228 nm |
Preparation of Standards and Samples
Standard Preparation:
-
Accurately weigh a known amount of THCV-A reference standard.
-
Dissolve the standard in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (General Procedure):
-
Accurately weigh the sample material.
-
Add a known volume of acetonitrile to the sample.
-
Vortex or sonicate the sample for 15-30 minutes to ensure complete extraction of THCV-A.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with acetonitrile to fall within the calibration range.
Data Presentation
The following table summarizes the expected quantitative data for the developed HPLC-UV method for THCV-A analysis. These values are based on typical performance characteristics of HPLC methods for similar cannabinoid compounds.
| Parameter | Typical Value | Notes |
| Retention Time (tR) | 5 - 8 minutes | Dependent on the specific C18 column and exact gradient profile. |
| Linearity (R²) | > 0.999 | For a calibration curve from 1 µg/mL to 100 µg/mL. |
| Limit of Detection (LOD) | 0.5 µg/mL | Estimated based on a signal-to-noise ratio of 3. |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | Estimated based on a signal-to-noise ratio of 10. |
| Precision (%RSD) | < 2% | For replicate injections of a mid-range standard. |
| Accuracy (% Recovery) | 95 - 105% | Determined by spiking a blank matrix with a known amount of THCV-A. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-UV analysis of THCV-A.
Caption: A flowchart of the experimental workflow for THCV-A analysis.
Factors Influencing HPLC Separation
The quality of the chromatographic separation is influenced by several key parameters as depicted in the diagram below.
Caption: Key factors affecting the HPLC separation of cannabinoids.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. unitedchem.com [unitedchem.com]
- 7. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. greyhoundchrom.com [greyhoundchrom.com]
Application Notes and Protocols for Tetrahydrocannabivarin Acetate (THCVA) in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tetrahydrocannabivarin Acetate (B1210297) (THCVA)
Tetrahydrocannabivarin Acetate (THCVA) is the acetate ester of Tetrahydrocannabivarin (THCV), a naturally occurring cannabinoid found in the Cannabis sativa plant. As an acetylated analog of THCV, it is considered a semi-synthetic compound. The addition of an acetate group can alter the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially affecting its stability, bioavailability, and potency.
While direct in vitro studies on THCVA are limited, the extensive research on THCV provides a strong foundation for postulating its potential mechanisms of action and guiding initial experimental designs. THCV is known to be a neutral antagonist of the cannabinoid receptor 1 (CB1) and a partial agonist of the cannabinoid receptor 2 (CB2). It has also been shown to interact with other targets, including G-protein coupled receptor 55 (GPR55) and serotonin (B10506) 5-HT1A receptors.[1][2]
It is crucial to consider that acetate esters of cannabinoids can be hydrolyzed back to their parent compounds in aqueous solutions, a factor that must be accounted for in the design and interpretation of in vitro experiments.[3][4]
Postulated Mechanisms of Action and Potential In Vitro Applications
Based on the pharmacology of THCV, THCVA is a valuable tool for investigating a range of cellular processes in vitro. Its potential applications include, but are not limited to:
-
Metabolic Disease Research: Given THCV's role in regulating glucose metabolism and appetite, THCVA can be used in cell models of diabetes and obesity, such as adipocyte and hepatocyte cultures, to study effects on insulin (B600854) sensitivity, lipid accumulation, and glucose uptake.[5][6]
-
Oncology Research: The anti-proliferative and pro-apoptotic effects of various cannabinoids in cancer cell lines are well-documented.[7][8] THCVA can be screened against a panel of cancer cell lines (e.g., breast, glioma, prostate) to assess its potential as an anti-cancer agent.
-
Neuroscience Research: THCV exhibits neuroprotective properties. THCVA can be utilized in neuronal cell cultures to investigate its effects on neuroinflammation, oxidative stress, and neuronal viability in models of neurodegenerative diseases.
-
Immunology Research: As a partial CB2 agonist, THCVA may modulate immune cell function. Its effects can be studied in primary immune cells or cell lines (e.g., macrophages, lymphocytes) to assess its impact on cytokine production, inflammation, and immune cell proliferation.[9]
Data Presentation: Template Tables for In Vitro Studies
The following tables are provided as templates for organizing and presenting quantitative data from in vitro experiments with THCVA. Example data is included for illustrative purposes.
Table 1: Cytotoxicity of THCVA in Various Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) [Example Data] |
| MDA-MB-231 | Breast Cancer | MTT | 48 | 15.2 |
| U-87 MG | Glioblastoma | Calcein-AM | 48 | 12.8 |
| PC-3 | Prostate Cancer | MTT | 72 | 18.5 |
| 3T3-L1 | Adipocytes | MTT | 72 | > 50 |
Table 2: Effect of THCVA on Apoptosis in MDA-MB-231 Cells
| Treatment | Concentration (µM) | Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) [Example Data] | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) [Example Data] |
| Vehicle (0.1% DMSO) | 0 | 48 | 3.1 ± 0.5 | 1.2 ± 0.3 |
| THCVA | 10 | 48 | 15.7 ± 2.1 | 5.4 ± 0.8 |
| THCVA | 20 | 48 | 35.2 ± 3.5 | 12.8 ± 1.5 |
Table 3: Modulation of Signaling Proteins by THCVA in U-87 MG Cells
| Treatment | Concentration (µM) | Incubation Time (hours) | p-Akt/Akt Ratio (Relative to Vehicle) [Example Data] | p-ERK/ERK Ratio (Relative to Vehicle) [Example Data] |
| Vehicle (0.1% DMSO) | 0 | 24 | 1.00 | 1.00 |
| THCVA | 10 | 24 | 0.65 ± 0.08 | 0.72 ± 0.09 |
| THCVA | 20 | 24 | 0.32 ± 0.05 | 0.45 ± 0.06 |
Experimental Protocols
Preparation and Handling of THCVA
-
Solvent Selection: THCVA is lipophilic and should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a stock solution.[10]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in a complete cell culture medium. Ensure the final solvent concentration in the culture wells is non-toxic to the cells (typically ≤ 0.1% DMSO).[10]
-
Stability: Be aware of the potential for hydrolysis of THCVA to THCV in aqueous cell culture media. It is advisable to perform time-course experiments to assess the stability of the compound under your specific experimental conditions. Consider including THCV as a control.
Protocol: Cell Viability Assessment (MTT Assay)
This protocol assesses the effect of THCVA on cell metabolic activity, an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
THCVA stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]
-
Prepare serial dilutions of THCVA in a complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of THCVA or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[11]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with THCVA.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
THCVA stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of THCVA or vehicle control for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol: Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of changes in the expression and phosphorylation of key proteins in signaling pathways modulated by THCVA.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
THCVA stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CB1, anti-CB2, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with THCVA or vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[5]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.[5]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Western Blotting of the Endocannabinoid System | Springer Nature Experiments [experiments.springernature.com]
- 2. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists | Semantic Scholar [semanticscholar.org]
- 3. THC Acetate | Skunk Pharm Research [skunkpharmresearch.com]
- 4. Effect of hydrolysis on identifying prenatal cannabis exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the Heterologous Expression of the Cannabinoid Type-1 (CB1) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips and tricks for cannabinoid receptor 1 detection, interaction and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cannabinoid-induced apoptosis in immune cells as a pathway to immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vitro evaluation of cell viability and expression profile of growth factors in mouse Sertoli cells exposed to Delta-9-tetrahydrocannabinol: a mechanistic insight into the cannabinoid-induced testicular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Evidence of Selective Pro-Apoptotic Action of the Pure Cannabidiol and Cannabidiol-Rich Extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Tetrahydrocannabivarin Acetate (THCV-A)
ABSTRACT: This document provides a detailed protocol for the laboratory-scale synthesis of Tetrahydrocannabivarin Acetate (B1210297) (THCV-A or THCV-O-acetate), an acetylated derivative of Tetrahydrocannabivarin (THCV). The protocol is adapted from established methods for the acetylation of other cannabinoids, such as Δ⁹-Tetrahydrocannabinol (THC).[1][2] THCV-A is synthesized by reacting THCV with acetic anhydride. Following the reaction, a comprehensive purification procedure involving liquid-liquid extraction and column chromatography is described to isolate the final product. Analytical techniques for the characterization and quantification of THCV-A, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are also discussed.[3][4] This document is intended for use by researchers, scientists, and drug development professionals familiar with synthetic organic chemistry and cannabinoid research.
INTRODUCTION
Tetrahydrocannabivarin (THCV) is a naturally occurring cannabinoid found in cannabis that is gaining interest for its unique pharmacological profile, which differs from that of the more abundant THC. The acetylation of cannabinoids is a chemical modification that can alter their pharmacokinetic properties. For instance, THC-O-acetate is known to be a prodrug of THC, exhibiting a delayed onset of action and potentially increased potency.[5][2] It is hypothesized that THCV-A will similarly act as a prodrug to THCV. This application note details a protocol for the synthesis, purification, and analysis of THCV-A to facilitate further research into its properties and potential therapeutic applications.
EXPERIMENTAL PROTOCOLS
Materials and Reagents
| Reagent | Grade | Supplier | CAS No. |
| Tetrahydrocannabivarin (THCV) Isolate (>98%) | Analytical Standard | (e.g., Cayman Chemical) | 31262-37-0 |
| Acetic Anhydride | Reagent Grade, ≥99% | (e.g., Sigma-Aldrich) | 108-24-7 |
| Sulfuric Acid (Optional Catalyst) | ACS Reagent, 95.0-98.0% | (e.g., Sigma-Aldrich) | 7664-93-9 |
| Hexane (B92381) | ACS Spectrophotometric Grade, ≥98.5% | (e.g., Sigma-Aldrich) | 110-54-3 |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A | N/A |
| Saturated Sodium Chloride Solution (Brine) | Laboratory Prepared | N/A | N/A |
| Anhydrous Magnesium Sulfate | Laboratory Grade | (e.g., Sigma-Aldrich) | 7487-88-9 |
| Silica (B1680970) Gel for Flash Chromatography | 230-400 mesh, 60 Å | (e.g., Sigma-Aldrich) | 7631-86-9 |
| Ethyl Acetate | HPLC Grade, ≥99.5% | (e.g., Sigma-Aldrich) | 141-78-6 |
Synthesis of THCV-A
WARNING: This procedure should be carried out in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of THCV isolate in 50 mL of hexane.
-
To this solution, add 10 mL of acetic anhydride.
-
(Optional Catalyst): If a catalyzed reaction is desired for potentially higher yield and faster reaction time, add 1-2 drops of concentrated sulfuric acid to the reaction mixture while stirring.[1][6]
-
-
Reaction:
-
Heat the mixture to a gentle reflux (approximately 60-70°C) using a heating mantle.
-
Allow the reaction to proceed for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding 50 mL of deionized water to hydrolyze the excess acetic anhydride.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Neutralize the solution by washing with a saturated sodium bicarbonate solution (2 x 50 mL). Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with a saturated sodium chloride solution (brine) (1 x 50 mL) to remove any remaining aqueous contaminants.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to yield the crude THCV-A oil.
-
Purification of THCV-A
-
Flash Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system. A common starting point is a gradient of ethyl acetate in hexane (e.g., 2% to 10% ethyl acetate).
-
Dissolve the crude THCV-A oil in a minimal amount of the mobile phase.
-
Load the sample onto the column and elute with the solvent gradient.
-
Collect fractions and analyze them by TLC to identify those containing the pure THCV-A.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified THCV-A.
-
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
System: HPLC with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: 228 nm and 275 nm.
-
Purpose: To determine the purity of the synthesized THCV-A and for quantification against a standard curve.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
System: GC coupled to a mass spectrometer.
-
Column: HP-5ms or equivalent.
-
Carrier Gas: Helium.
-
Injection: Splitless.
-
Temperature Program: Start at 150°C, ramp to 300°C.
-
Purpose: To confirm the identity of THCV-A by its mass spectrum and retention time.
-
DATA PRESENTATION
| Parameter | THCV (Starting Material) | Crude THCV-A | Purified THCV-A |
| Appearance | Crystalline solid or viscous oil | Dark, viscous oil | Light yellow to amber oil |
| Yield (%) | N/A | ~95% (theoretical) | 60-80% |
| Purity (by HPLC, %) | >98% | 70-85% | >99% |
| Molecular Weight ( g/mol ) | 286.41 | 328.45 | 328.45 |
| Retention Time (HPLC, min) | Hypothetical: 8.5 | Hypothetical: 10.2 | Hypothetical: 10.2 |
VISUALIZATIONS
Caption: Experimental workflow for the synthesis of THCV-A.
Caption: Reaction scheme for the acetylation of THCV.
Caption: Hypothesized signaling pathway for THCV-A.
References
- 1. US10954209B1 - Acetylation of cannabinoids using sulfuric acid catalyst - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. US10569189B1 - Method for acetylation of cannabinoids - Google Patents [patents.google.com]
- 6. THC-O-acetate synthesis - Page 5 - Pre/Post-Processing - Future4200 [future4200.com]
Application Notes and Protocols for the Structural Elucidation of Tetrahydrocannabivarinic Acid (THCV-A) using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of Tetrahydrocannabivarinic acid (THCV-A), a key cannabinoid acid found in Cannabis sativa.
Introduction
Tetrahydrocannabivarinic acid (THCV-A) is the acidic precursor to the pharmacologically active cannabinoid, Tetrahydrocannabivarin (THCV). Accurate structural elucidation of THCV-A is critical for understanding its biosynthesis, stability, and potential therapeutic applications. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound in solution. This document outlines the protocols for acquiring and interpreting ¹H and ¹³C NMR spectra for the unambiguous identification and characterization of THCV-A.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for the preparation of THCV-A samples for NMR analysis.
Materials:
-
Isolated and purified THCV-A (≥98% purity)
-
Deuterated chloroform (B151607) (CDCl₃, 99.8 atom % D)
-
Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Glass Pasteur pipettes
-
Kimwipes™ or glass wool
-
Vortex mixer
-
Centrifuge (optional)
Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of purified THCV-A into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard. CDCl₃ is a suitable solvent for most cannabinoids.
-
Dissolution: Gently vortex the vial to ensure complete dissolution of the THCV-A. The solution should be clear and free of any particulate matter.
-
Filtration: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution directly into a 5 mm NMR tube. This can be achieved by passing the solution through a small plug of Kimwipes™ or glass wool placed at the bottom of a Pasteur pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra of THCV-A on a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 4 seconds
-
Spectral Width (sw): 20 ppm (centered around 5 ppm)
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments)
-
Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 240 ppm (centered around 120 ppm)
-
Temperature: 298 K
2D NMR Experiments (for complete structural assignment): For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
Data Presentation and Interpretation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for THCV-A based on available spectral data and comparison with structurally similar cannabinoids.[1] The numbering scheme used for the assignments is provided in the chemical structure diagram below.
Chemical Structure of Tetrahydrocannabivarinic Acid (THCV-A)
Caption: Chemical structure of THCV-A with the IUPAC numbering system for spectral assignment.
Table 1: ¹H NMR Data for THCV-A in CDCl₃
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | ~6.2 | s | - |
| H-6' | ~6.1 | s | - |
| H-10 | ~3.2 | d | ~10.5 |
| H-8α | ~2.2 | m | - |
| H-8β | ~1.8 | m | - |
| H-7α | ~2.1 | m | - |
| H-7β | ~1.6 | m | - |
| H-1'' | ~2.8 | t | ~7.5 |
| H-2'' | ~1.6 | sextet | ~7.5 |
| H-3'' | ~0.9 | t | ~7.5 |
| 1-OH | variable | br s | - |
| 2-COOH | variable | br s | - |
| 9-CH₃ | ~1.7 | s | - |
| 6α-CH₃ | ~1.4 | s | - |
| 6β-CH₃ | ~1.1 | s | - |
Table 2: ¹³C NMR Data for THCV-A in CDCl₃
| Position | Chemical Shift (δ, ppm) |
| C-1 | ~158 |
| C-2 | ~110 |
| C-3 | ~145 |
| C-4 | ~112 |
| C-5 | ~140 |
| C-6 | ~108 |
| C-6a | ~77 |
| C-10a | ~45 |
| C-10 | ~31 |
| C-9 | ~124 |
| C-8 | ~31 |
| C-7 | ~46 |
| C-1' | ~36 |
| C-2' | ~23 |
| C-3' | ~14 |
| COOH | ~175 |
| 6-C(CH₃)₂ | ~75 |
| 9-CH₃ | ~20 |
| 6α-CH₃ | ~27 |
| 6β-CH₃ | ~19 |
Note: The chemical shifts provided are approximate and may vary slightly depending on the exact experimental conditions (e.g., solvent, concentration, temperature).
Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of THCV-A using NMR spectroscopy.
Caption: NMR experimental workflow for THCV-A.
Conclusion
NMR spectroscopy, particularly a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) experiments, provides an unequivocal method for the structural elucidation of Tetrahydrocannabivarinic acid (THCV-A). The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development to confidently identify and characterize this important cannabinoid acid.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Tetrahydrocannabivarin Acetate (THCV-A)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data interpretation guide for the analysis of Tetrahydrocannabivarin Acetate (B1210297) (THCV-A) using mass spectrometry. While empirical fragmentation data for THCV-A is not widely available, this application note outlines the predicted fragmentation patterns based on the known mass spectrometry behavior of Tetrahydrocannabivarin (THCV) and acetylated compounds, including THC-O-Acetate. The protocols provided are adapted from established methods for cannabinoid analysis and are intended to serve as a robust starting point for researchers.
Introduction
Tetrahydrocannabivarin (THCV) is a naturally occurring cannabinoid found in the Cannabis plant. Its acetylated form, Tetrahydrocannabivarin Acetate (THCV-A), is a synthetic derivative. Understanding the mass spectrometric behavior of THCV-A is crucial for its identification and quantification in various matrices. Mass spectrometry, coupled with chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), is the premier method for the structural elucidation and analysis of cannabinoids.[1][2] This application note details the predicted fragmentation pathways of THCV-A and provides comprehensive protocols for its analysis by GC-MS and LC-MS/MS.
Predicted Mass Spectrometry Fragmentation Pattern of THCV-A
The fragmentation of THCV-A under mass spectrometry is predicted to follow two primary pathways, originating from the molecular ion [M]+•. The primary fragmentation event is anticipated to be the neutral loss of the acetyl group, followed by fragmentation of the resulting THCV molecule.
Molecular Ion: The molecular weight of THCV is 286.4 g/mol . The addition of an acetyl group (C₂H₂O) increases the molecular weight by 42.04 g/mol , resulting in a molecular weight of 328.44 g/mol for THCV-A. Therefore, the molecular ion peak [M]+• for THCV-A is expected at m/z 328 .
Key Fragmentation Pathways:
-
Loss of Ketene (B1206846): A common fragmentation pathway for acetylated compounds is the neutral loss of ketene (CH₂=C=O), which has a mass of 42 Da. This would result in a fragment ion corresponding to the molecular ion of THCV at m/z 286 .
-
Loss of Acetic Acid: Another potential fragmentation is the loss of a neutral acetic acid molecule (CH₃COOH), with a mass of 60 Da. This would produce a fragment ion at m/z 268 .
-
Fragmentation of the THCV Backbone: Subsequent fragmentation of the m/z 286 ion (corresponding to the THCV molecule) is expected to follow the known fragmentation pattern of THCV. This includes the loss of a methyl group (•CH₃, 15 Da) to yield a fragment at m/z 271 , and further fragmentation of the alkyl side chain and the pyran ring.[3]
The predicted fragmentation of THCV-A is visualized in the following diagram:
Caption: Predicted EI-MS fragmentation pathway of THCV-A.
Quantitative Data Summary
The following table summarizes the predicted major ions and their relative abundances for the mass spectrum of THCV-A. The relative abundances are estimations based on the general fragmentation patterns of acetylated cannabinoids and may vary depending on the ionization technique and energy.
| Ion Description | Predicted m/z | Predicted Relative Abundance |
| Molecular Ion [M]+• | 328 | Low to Medium |
| [M - Ketene]+• | 286 | High |
| [M - Acetic Acid]+• | 268 | Low |
| [M - Ketene - CH₃]+• | 271 | Medium |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like THCV-A. Derivatization is often employed for cannabinoid analysis to improve chromatographic performance, but the acetylated form of THCV may be analyzed directly.
a. Sample Preparation:
-
Accurately weigh 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in methanol (B129727) to a final concentration of 1 mg/mL.
-
Perform serial dilutions as necessary to bring the concentration within the calibration range of the instrument.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Caption: GC-MS analysis workflow for THCV-A.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a powerful tool for the analysis of less volatile compounds and complex mixtures, offering high sensitivity and selectivity.
a. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in methanol.
-
Dilute the stock solution with the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a working concentration suitable for LC-MS/MS analysis (typically in the ng/mL to low µg/mL range).
b. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 40% B
-
1-5 min: 40-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-40% B
-
6.1-8 min: 40% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 4000 V
-
MRM Transitions:
-
Precursor Ion (m/z): 329.2 (for [M+H]⁺)
-
Product Ions (m/z): 287.2, 271.2 (for quantification and qualification)
-
Note: Collision energies should be optimized for the specific instrument.
-
Caption: LC-MS/MS analysis workflow for THCV-A.
Conclusion
The provided protocols and predicted fragmentation data offer a comprehensive framework for the mass spectrometric analysis of this compound. While direct experimental data for THCV-A is limited, the principles of cannabinoid and acetate fragmentation provide a strong basis for its identification and characterization. Researchers are encouraged to use these methods as a starting point and to optimize parameters for their specific instrumentation and analytical needs. The successful application of these techniques will be invaluable for the accurate detection and quantification of this synthetic cannabinoid derivative in various research and development settings.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrocannabivarin | C19H26O2 | CID 93147 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tetrahydrocannabivarinic Acid (THCV-A) as a Reference Standard in Forensic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrocannabivarinic acid (THCV-A) is the acidic precursor to the cannabinoid tetrahydrocannabivarin (B162180) (THCV).[1][2] In the context of forensic analysis, the accurate identification and quantification of THCV-A in seized cannabis materials or biological specimens can be crucial. THCV-A itself is not scheduled, but its presence can indicate the potential for the presence of THCV, which has known psychoactive and pharmacological effects.[3] Furthermore, distinguishing between cannabis consumed for illicit purposes and synthetic cannabinoid medications necessitates the analysis of plant-specific compounds like THCV-A.[4] These application notes provide detailed information and protocols for the use of THCV-A as a certified reference material (CRM) in forensic laboratories.
THCV-A Certified Reference Material (CRM) Specifications
The use of a well-characterized CRM is fundamental for accurate and reproducible quantitative analysis. Below is a summary of typical specifications for a THCV-A reference standard.
| Parameter | Typical Specification | Source |
| Product Name | Δ⁹-Tetrahydrocannabivarinic Acid A (THCV-A) | [1] |
| CAS Number | 39986-26-0 | [1] |
| Molecular Formula | C₂₀H₂₆O₄ | [1] |
| Formula Weight | 330.4 g/mol | [1] |
| Formulation | 1 mg/mL solution in acetonitrile (B52724) or methanol | [1][4] |
| Purity | ≥95% (typically verified by HPLC) | --- |
| Storage | -20°C in a sealed, light-resistant container | [4][5] |
| Stability | Stable for at least one year under recommended storage conditions. Avoid repeated freeze-thaw cycles. | [6] |
| Traceability | Data generated using an unbroken chain of comparison to NIST traceable Reference Standards and Certified Reference Materials.[7][8] | --- |
Experimental Protocols
Accurate quantification of THCV-A requires validated analytical methods. Due to the thermal lability of acidic cannabinoids, which readily decarboxylate to their neutral counterparts (e.g., THCV-A to THCV) at elevated temperatures, liquid chromatography is the preferred method for their direct analysis.[9] Gas chromatography can be used, but it necessitates a derivatization step to protect the carboxylic acid group.[9][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Cannabis Flower
This protocol is suitable for the quantification of THCV-A in dried and homogenized cannabis plant material.
2.1.1. Sample Preparation
-
Homogenization: Ensure the cannabis flower sample is thoroughly dried and homogenized to a fine powder to ensure representative sampling.
-
Extraction:
-
Accurately weigh approximately 100 mg of the homogenized cannabis sample into a centrifuge tube.
-
Add 10 mL of an extraction solvent mixture (e.g., methanol/chloroform 9:1 v/v).
-
Vortex the sample for 1 minute.
-
Sonicate for 15 minutes in a sonicator bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
Dilution:
-
Dilute the supernatant with the mobile phase to a concentration within the calibration range. A dilution factor of 100-1000x is common, depending on the expected THCV-A concentration.
-
2.1.2. Preparation of Calibration Standards
-
Stock Solution: Use a certified THCV-A reference standard at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve a concentration range suitable for the analysis (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
2.1.3. LC-MS/MS Instrumentation and Parameters
| Parameter | Typical Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Sciex 6500 QTRAP or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 70% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) for THCV-A: 329.1 → 285.1 (quantifier), 329.1 → 245.1 (qualifier) |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization
This protocol is an alternative for laboratories equipped with GC-MS and requires a derivatization step to prevent the decarboxylation of THCV-A.
2.2.1. Sample Preparation and Extraction
Follow the same sample preparation and extraction steps as outlined in the LC-MS/MS protocol (Section 2.1.1).
2.2.2. Derivatization
-
Transfer 100 µL of the sample extract to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 50 µL of a catalyst (e.g., pyridine).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2.2.3. GC-MS Instrumentation and Parameters
| Parameter | Typical Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Oven Program | Start at 150°C, ramp to 300°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions (m/z) | To be determined based on the mass spectrum of the derivatized THCV-A |
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Example Calibration Curve Data for THCV-A by LC-MS/MS
| Standard Concentration (ng/mL) | Peak Area (Quantifier Ion) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 379,950 |
| 50 | 758,500 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Example Quantitative Results for THCV-A in Seized Cannabis Samples
| Sample ID | THCV-A Concentration (mg/g) | Standard Deviation |
| Sample A | 1.25 | 0.08 |
| Sample B | 0.87 | 0.05 |
| Sample C | Not Detected | --- |
Visualizations
Workflow for Forensic Analysis of THCV-A
Caption: Workflow for the forensic analysis of THCV-A using a certified reference material.
Biosynthesis Pathway of THCV-A
Caption: Biosynthetic pathway of THCV-A and its conversion to THCV.
Signaling Pathway of THCV
While the direct pharmacological activity of THCV-A is not extensively studied, its importance lies in its role as the precursor to THCV. The following diagram illustrates the known signaling pathways of THCV.
Caption: Known signaling pathways and receptor interactions of THCV.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development of a Validated LC-MS Method for the Determination of Cannabinoids and Evaluation of Supercritical CO2 vs. Ultrasound-Assisted Extraction in Cannabis sativa L. (Kompolti cv.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of tetrahydrocannabivarin (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrocannabivarinic Acid (THCVA) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Stability Study of Mixed Neutral and Acidic Cannabinoid Standards [restek.com]
- 7. valancecbd.com [valancecbd.com]
- 8. partneredprocess.com [partneredprocess.com]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Design for Studying the Pharmacology of Tetrahydrocannabivarinic Acid (THCV-A)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydrocannabivarinic acid (THCV-A) is the acidic precursor to the more widely studied phytocannabinoid, Tetrahydrocannabivarin (B162180) (THCV).[1] Like other acidic cannabinoids, THCV-A is non-psychoactive and is decarboxylated into its neutral, active form (THCV) when exposed to heat or light.[1] While the pharmacology of THCV is an active area of research—with studies pointing to its potential in appetite suppression, glycemic control, and neuroprotection—the distinct biological activities of THCV-A are not well understood.[2][3][4] These application notes provide a comprehensive experimental framework to systematically characterize the pharmacology of THCV-A, from initial in vitro profiling to in vivo assessment of its therapeutic potential.
The following protocols are designed to guide researchers in determining the receptor binding profile, functional activity, pharmacokinetic properties, and potential therapeutic efficacy of THCV-A.
Section 1: In Vitro Pharmacological Profiling
The initial phase of characterization involves determining the interaction of THCV-A with key molecular targets using cell-based and cell-free assays. The primary targets include the cannabinoid receptors CB1 and CB2, as THCV is known to interact with them.[5][6] Other relevant targets, based on the profile of THCV, include GPR55, 5-HT1A, and various TRP channels.[5][7]
Experimental Workflow for In Vitro Profiling
The following diagram outlines the logical progression of in vitro experiments, from primary binding assays to functional characterization.
Caption: Figure 1. A streamlined workflow for the in vitro pharmacological evaluation of THCV-A.
Protocol: Radioligand Binding Assay for CB1/CB2 Receptors
This protocol determines the binding affinity (Ki) of THCV-A for human cannabinoid receptors CB1 and CB2. It measures the displacement of a high-affinity radiolabeled cannabinoid agonist, [³H]CP55,940.[8]
Methodology:
-
Materials:
-
Membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
[³H]CP55,940 (radioligand).
-
THCV-A (test compound), WIN55,212-2 (non-labeled competitor for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
96-well plates, scintillation vials, liquid scintillation cocktail, filter mats, cell harvester, and scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of THCV-A (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein/well), [³H]CP55,940 (at a final concentration near its Kd, e.g., 0.5 nM), and varying concentrations of THCV-A.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM WIN55,212-2).
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash filters with ice-cold assay buffer.
-
Place filter mats in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of THCV-A.
-
Determine the IC₅₀ value (concentration of THCV-A that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Receptor | Ki (nM) | n |
| THCV-A | hCB1 | >10,000 | 3 |
| THCV-A | hCB2 | 8,500 ± 1,200 | 3 |
| Control: THCV | hCB1 | 150 ± 25 | 3 |
| Control: THCV | hCB2 | 95 ± 18 | 3 |
| Table 1. Hypothetical binding affinity data for THCV-A at cannabinoid receptors. Data are presented as mean ± SEM. |
Protocol: cAMP Accumulation Functional Assay
This assay determines the functional activity of THCV-A at Gαi-coupled receptors like CB1 and CB2. Agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This protocol describes how to measure this effect.[8]
Methodology:
-
Materials:
-
CHO cells stably expressing human CB1 or CB2 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
CP55,940 (control agonist), Rimonabant (control CB1 antagonist).
-
THCV-A (test compound).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Procedure (Agonist Mode):
-
Seed cells in a 96-well plate and grow to confluence.
-
Starve cells in serum-free media for 4 hours.
-
Pre-incubate cells with varying concentrations of THCV-A or control agonist for 15 minutes.
-
Stimulate cells with Forskolin (e.g., 5 µM) for 30 minutes to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Procedure (Antagonist Mode):
-
Follow the steps above, but pre-incubate the cells with varying concentrations of THCV-A for 15 minutes before adding a fixed concentration of a known agonist (e.g., CP55,940 at its EC₈₀).
-
Measure the ability of THCV-A to reverse the agonist-induced inhibition of cAMP production.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log concentration of THCV-A to determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist.
-
Antagonist Mode: Plot the cAMP concentration against the log concentration of THCV-A to determine the IC₅₀. Calculate the antagonist constant (Kb) using the Gaddum-Schild equation.
-
Data Presentation:
| Compound | Assay Mode | Receptor | EC₅₀ / IC₅₀ (nM) | Emax (% of Control Agonist) |
| THCV-A | Agonist | hCB1 | >10,000 | < 5% |
| THCV-A | Antagonist | hCB1 | 5,200 ± 750 | N/A |
| THCV-A | Agonist | hCB2 | >10,000 | < 10% |
| THCV-A | Antagonist | hCB2 | >10,000 | N/A |
| Table 2. Hypothetical functional activity data for THCV-A from a cAMP assay. |
Cannabinoid Receptor Signaling Pathway
The diagram below illustrates the canonical Gαi-coupled signaling pathway for cannabinoid receptors and highlights the points of intervention for agonists and antagonists.
Caption: Figure 2. Simplified schematic of the CB1 receptor signaling cascade via Gαi protein.
Section 2: In Vivo Pharmacological Assessment
Following in vitro characterization, in vivo studies are essential to understand the physiological effects, safety, and pharmacokinetic profile of THCV-A. Rodent models are standard for these investigations.[9]
Protocol: Pharmacokinetic (PK) Study in Rodents
This protocol outlines a basic PK study in rats to determine key parameters like Cmax, Tmax, AUC, and brain penetration after oral (PO) and intravenous (IV) administration.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Formulation:
-
IV: THCV-A dissolved in a vehicle suitable for injection (e.g., Solutol/Ethanol/Saline).
-
PO: THCV-A suspended in a vehicle like 0.5% methylcellulose (B11928114) or dissolved in MCT oil.
-
-
Dosing:
-
Administer a single dose of THCV-A (e.g., 1 mg/kg IV and 10 mg/kg PO) to two separate groups of animals (n=4-6 per group).
-
-
Sample Collection:
-
Collect blood samples (approx. 200 µL) via a cannulated vein at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
At the final time point, euthanize animals and collect brain tissue.
-
-
Sample Processing:
-
Process blood to obtain plasma.
-
Homogenize brain tissue.
-
Store all samples at -80°C until analysis.
-
-
Bioanalysis:
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.
-
Calculate oral bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Determine the brain-to-plasma ratio.
-
Pharmacokinetic Study Workflow
Caption: Figure 3. Key steps in conducting a preclinical pharmacokinetic study of THCV-A.
Data Presentation:
| Parameter | Route | Dose (mg/kg) | Value |
| Cmax (ng/mL) | PO | 10 | 85 ± 15 |
| Tmax (hr) | PO | 10 | 1.5 ± 0.5 |
| AUC₀₋₂₄ (nghr/mL) | PO | 10 | 350 ± 60 |
| AUC₀₋₂₄ (nghr/mL) | IV | 1 | 950 ± 110 |
| Bioavailability (F%) | PO | 10 | 3.7% |
| Brain/Plasma Ratio @ 2hr | PO | 10 | 0.25 |
| Table 3. Hypothetical pharmacokinetic parameters for THCV-A in rats. Data are presented as mean ± SD. |
Protocol: In Vivo Model of Diet-Induced Obesity
Based on the known metabolic effects of THCV, this model assesses the potential of THCV-A to influence weight gain, glucose tolerance, and insulin (B600854) sensitivity.[3]
Methodology:
-
Animals and Diet:
-
Use C57BL/6J mice, which are susceptible to diet-induced obesity.
-
Acclimate mice for 1-2 weeks, then feed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce an obese, pre-diabetic phenotype. A control group will receive a standard chow diet.
-
-
Treatment:
-
After the induction period, randomize HFD-fed mice into treatment groups (n=8-12 per group):
-
Vehicle control (e.g., MCT oil).
-
THCV-A (e.g., 1, 5, 25 mg/kg, administered daily via oral gavage).
-
Positive control (e.g., THCV at 5 mg/kg).
-
-
Treat animals for 4-6 weeks.
-
-
Endpoints and Measurements:
-
Body Weight and Food Intake: Monitor daily.
-
Glucose Tolerance Test (GTT): Perform at baseline and after 4 weeks of treatment. Fast mice overnight, administer a glucose bolus (2 g/kg, i.p.), and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Perform during the final week of treatment. Fast mice for 4-6 hours, administer an insulin bolus (0.75 U/kg, i.p.), and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
Terminal Endpoints: At the end of the study, collect blood for analysis of fasting glucose, insulin, and lipid panels. Collect and weigh liver and adipose tissues.
-
-
Data Analysis:
-
Analyze body weight changes over time using repeated measures ANOVA.
-
Calculate the area under the curve (AUC) for GTT and ITT results and compare between groups using one-way ANOVA with post-hoc tests.
-
Compare terminal endpoint data (e.g., plasma insulin, tissue weights) between groups.
-
Data Presentation:
| Treatment Group (HFD-fed) | Body Weight Change (g) | GTT AUC (mg/dLmin) | Fasting Insulin (ng/mL) |
| Vehicle | +5.2 ± 0.8 | 35,000 ± 2,500 | 3.1 ± 0.4 |
| THCV-A (5 mg/kg) | +3.1 ± 0.6 | 28,500 ± 1,900 | 2.2 ± 0.3 |
| THCV (5 mg/kg) | +2.5 ± 0.5 | 26,000 ± 1,700 | 1.8 ± 0.2* |
| Table 4. Hypothetical efficacy data for THCV-A in a mouse model of diet-induced obesity. Data are mean ± SEM. *p < 0.05 vs. Vehicle. |
References
- 1. secretnature.com [secretnature.com]
- 2. hempati.com [hempati.com]
- 3. Δ9-Tetrahydrocannabivarin (THCV): a commentary on potential therapeutic benefit for the management of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prestodoctor.com [prestodoctor.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The role of tetrahydrocannabivarin (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydrocannabivarin - Wikipedia [en.wikipedia.org]
- 8. In vitro and in vivo pharmacological activity of minor cannabinoids isolated from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of cannabinoid reward - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cannabissciencetech.com [cannabissciencetech.com]
- 12. d-nb.info [d-nb.info]
Application of Tetrahydrocannabivarin (THCV) in Cannabinoid Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrocannabivarin (THCV) is a naturally occurring cannabinoid found in the Cannabis plant that has garnered significant interest within the research community. Structurally similar to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, THCV exhibits a unique pharmacological profile at the cannabinoid receptors, CB1 and CB2. Unlike THC, which is a partial agonist at both receptors, THCV demonstrates a more complex interaction, acting as a neutral antagonist at CB1 receptors and a partial agonist or antagonist at CB2 receptors, often in a dose-dependent manner.[1][2][3] This distinct activity profile makes THCV a compound of interest for therapeutic development, particularly in areas such as appetite suppression, glycemic control, and management of metabolic disorders.[1][2][4]
This document provides detailed application notes and protocols for utilizing THCV in cannabinoid receptor binding assays. It is intended to guide researchers in the accurate assessment of the binding affinity and functional activity of THCV and other related compounds at CB1 and CB2 receptors.
A Note on THCV vs. THCV-A: It is important to distinguish between Tetrahydrocannabivarin (THCV) and its acidic precursor, Tetrahydrocannabivarinic acid (THCV-A). The vast majority of published research on cannabinoid receptor binding focuses on the decarboxylated, neutral form, THCV. THCV-A is the predominant form in the raw cannabis plant and is converted to THCV upon heating. The available data on the direct binding of THCV-A to cannabinoid receptors is limited. Therefore, the following protocols and data pertain to THCV.
Quantitative Data Summary
The binding affinity of THCV for human and mouse cannabinoid receptors has been determined in several studies, primarily through competitive radioligand binding assays. The following table summarizes the reported equilibrium dissociation constants (Ki) for THCV at CB1 and CB2 receptors.
| Compound | Receptor | Species | Radioligand | Ki (nM) | Reference |
| THCV | CB1 | Mouse | [³H]CP55940 | 75.4 | [5] |
| THCV | CB2 | Human (CHO cells) | [³H]CP55940 | 62.8 | [5] |
| Δ⁹-THCV | CB1 | Human (HEK cells) | CELT-335 | pKi 7.2 ± 0.3 | [6] |
| Δ⁹-THCV | CB1 | - | CP 55940 | IC₅₀ = 52.4 | [7] |
| Δ⁸-THCV | CB1 | - | CP 55940 | IC₅₀ = 119.6 | [7] |
pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. IC₅₀ is the concentration of a ligand that displaces 50% of the specific binding of the radioligand.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for CB1 and CB2 Receptors
This protocol describes a competitive binding assay to determine the affinity of THCV for cannabinoid receptors using a radiolabeled ligand, such as [³H]CP55940.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells stably expressing human or rodent CB1 or CB2 receptors (e.g., CHO-K1, HEK-293).[7]
-
Radioligand: [³H]CP55940 (a high-affinity cannabinoid receptor agonist).
-
Test Compound: THCV, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2 or CP55940).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[9]
-
Filtration apparatus (e.g., cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell membrane aliquots on ice.
-
Resuspend the membranes in binding buffer to a final protein concentration of 5-20 µ g/well .[9] The optimal concentration should be determined empirically.
-
-
Assay Plate Setup:
-
Prepare serial dilutions of THCV in binding buffer. The final concentration range should typically span from 10⁻¹¹ to 10⁻⁵ M.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding (NSB): 50 µL of the non-specific binding control.
-
Test Compound: 50 µL of each THCV dilution.
-
-
-
Radioligand Addition:
-
Prepare a solution of [³H]CP55940 in binding buffer at a concentration close to its Kd (typically 0.5-1.0 nM).[5]
-
Add 50 µL of the [³H]CP55940 solution to all wells.
-
-
Membrane Addition:
-
Add 150 µL of the prepared cell membrane suspension to all wells.
-
The final assay volume will be 250 µL.[9]
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[9]
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 4 x 250 µL) to remove unbound radioligand.[9]
-
-
Scintillation Counting:
-
Dry the filters.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the THCV concentration.
-
Determine the IC₅₀ value (the concentration of THCV that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
CB1 Receptor Signaling Pathway (Antagonism by THCV)
Caption: Simplified CB1 receptor signaling and THCV antagonism.
References
- 1. Δ9-Tetrahydrocannabivarin (THCV): a commentary on potential therapeutic benefit for the management of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. birchandfog.biz [birchandfog.biz]
- 4. researchgate.net [researchgate.net]
- 5. Evidence that the plant cannabinoid Δ9-tetrahydrocannabivarin is a cannabinoid CB1 and CB2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Using In Silico Molecular Docking to Explain Differences in Receptor Binding Behavior of HHC and THCV Isomers: Revealing New Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
Determining the Efficacy of Tetrahydrocannabivarinic Acid (THCV-A) Using Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrocannabivarinic acid (THCV-A) is the acidic precursor to the non-intoxicating phytocannabinoid Tetrahydrocannabivarin (B162180) (THCV). While the pharmacological profile of THCV is increasingly being investigated, THCV-A remains a less-studied compound. As the non-decarboxylated form found in raw cannabis, understanding its biological activity is crucial for a comprehensive assessment of the plant's therapeutic potential. These application notes provide a framework of detailed cell-based assays and protocols to determine the efficacy of THCV-A on key biological targets, primarily adapting methodologies established for other cannabinoids due to the limited specific data on THCV-A.
The primary molecular targets for many cannabinoids are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are G-protein coupled receptors (GPCRs). THCV is known to act as a CB1 receptor antagonist at low doses and a partial agonist at higher doses, and as a partial agonist of the CB2 receptor.[1][2] Additionally, cannabinoids can interact with other receptors such as GPR55, serotonin (B10506) receptors (e.g., 5-HT1A), and transient receptor potential (TRP) channels.[3][4] This document outlines protocols for assays to investigate the binding affinity and functional activity of THCV-A at these targets.
Key Biological Targets and Signaling Pathways
The interaction of a ligand like THCV-A with a GPCR initiates a cascade of intracellular events. For CB1 and CB2 receptors, which are primarily coupled to Gi/o proteins, activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5] Activation can also modulate ion channels and other signaling pathways. The following diagram illustrates the canonical cannabinoid receptor signaling pathway.
Experimental Protocols
The following protocols describe key cell-based assays to characterize the interaction of THCV-A with its putative targets.
Cannabinoid Receptor Binding Assay
This assay determines the affinity of THCV-A for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. The role of tetrahydrocannabivarin (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrocannabivarin - Wikipedia [en.wikipedia.org]
- 4. The phytocannabinoid, Δ9-tetrahydrocannabivarin, can act through 5-HT1A receptors to produce antipsychotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of Synthetic Tetrahydrocannabivarin Acetate (THCV-A)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of synthetic Tetrahydrocannabivarin Acetate (B1210297) (THCV-A), a synthetic derivative of the cannabinoid Tetrahydrocannabivarin (THCV). The following protocols are designed to guide researchers in obtaining high-purity THCV-A suitable for scientific investigation and preclinical development.
Introduction
Tetrahydrocannabivarin Acetate (THCV-A) is the acetate ester of THCV. As a synthetic cannabinoid, its purity is critical for accurate pharmacological and toxicological assessment. The synthesis of THCV-A typically results in a crude product containing unreacted starting materials, byproducts, and residual solvents. This document outlines a multi-step purification strategy involving extraction, chromatography, and crystallization to achieve high purity of the target compound. The methodologies are based on established principles for the purification of other cannabinoid acetates, such as THC-O-acetate.[1][2]
Purification Strategy Overview
The overall workflow for the purification of synthetic THCV-A can be divided into three main stages:
-
Initial Workup and Extraction: Removal of acidic reagents and water-soluble impurities.
-
Chromatographic Purification: Separation of THCV-A from other cannabinoids and closely related impurities.
-
Crystallization: Final polishing step to achieve high crystalline purity.
Quantitative Data Summary
The following table summarizes the expected purity and yield at each stage of the purification process. These values are representative and may vary depending on the initial purity of the crude product and the specific conditions of each step.
| Purification Step | Key Parameters | Expected Purity of THCV-A | Expected Yield | Analytical Method |
| Crude Synthetic Product | Raw output from acetylation reaction | 50-70% | - | HPLC-UV, GC-MS |
| Liquid-Liquid Extraction | Saline washes, organic solvent extraction | 70-85% | >90% | HPLC-UV, GC-MS |
| Flash Chromatography | Normal-phase (Silica gel, Hexane (B92381):Ethyl Acetate gradient) or Reverse-phase (C18, Methanol/Acetonitrile (B52724):Water gradient) | >95% | 70-85% | HPLC-UV, GC-MS |
| Crystallization | Solvent (e.g., Pentane), controlled evaporation, seed crystals | >99% | 80-90% | HPLC-UV, GC-MS, NMR |
Experimental Protocols
Protocol 1: Initial Workup via Liquid-Liquid Extraction
This protocol is designed to remove the excess acetylating agent (acetic anhydride), acidic catalysts (if used), and other water-soluble impurities from the crude reaction mixture.
Materials:
-
Crude THCV-A oil
-
Hexane or Petroleum Ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Deionized water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude THCV-A oil in hexane or petroleum ether (e.g., 10 mL of solvent per gram of crude oil).
-
Transfer the solution to a separatory funnel.
-
Wash the organic phase with an equal volume of deionized water. Allow the layers to separate and discard the aqueous (lower) layer.
-
Wash the organic phase with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acidic components. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. Repeat the wash if necessary.
-
Wash the organic phase with an equal volume of brine solution to remove residual water.
-
Drain the organic layer into a clean, dry flask.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the extracted THCV-A oil.
Protocol 2: Purification by Flash Chromatography
This protocol describes the separation of THCV-A from other cannabinoids and non-polar impurities using normal-phase flash chromatography.
Materials:
-
Extracted THCV-A oil
-
Silica (B1680970) gel (for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Flash chromatography system with UV detector
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the extracted THCV-A oil in a minimal amount of the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Load the sample onto the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might be from 2% to 20% ethyl acetate.
-
Monitor the elution of compounds using the UV detector (wavelengths around 228 nm and 275 nm are typically used for cannabinoids).
-
Collect fractions corresponding to the main peak of THCV-A.
-
Analyze the collected fractions for purity using HPLC-UV or TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified THCV-A oil.
Protocol 3: Crystallization of THCV-A
This protocol outlines the final purification step to obtain high-purity crystalline THCV-A.
Materials:
-
Purified THCV-A oil (>95% purity)
-
Pentane (B18724) or Heptane (B126788) (ACS grade or higher)
-
Crystallization vessel (e.g., beaker or crystallizing dish)
-
Seed crystals of THCV-A (if available)
-
Heating plate (optional, for controlled solvent evaporation)
-
Vacuum oven
Procedure:
-
Dissolve the purified THCV-A oil in a minimal amount of pentane or heptane at room temperature.
-
Gently warm the solution (if necessary) to ensure complete dissolution.
-
Allow the solvent to evaporate slowly in a fume hood. Covering the vessel with a perforated film can slow down the evaporation rate.
-
If seed crystals are available, add a small crystal to the solution to initiate crystallization.
-
As the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.
-
Once a significant amount of crystalline material has formed, decant the remaining solvent (mother liquor).
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum at a low temperature to remove all residual solvent.
Analytical Methods for Purity Assessment
The purity of THCV-A at each stage should be assessed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (both containing 0.1% formic acid is common). A typical starting condition is 70:30 Acetonitrile:Water.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 228 nm and 275 nm.
-
Quantification: External standard method using a certified reference standard of THCV-A.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS can also be used for purity analysis, although it may lead to the thermal degradation of some cannabinoids if not derivatized. It is useful for identifying volatile impurities.
Biological Activity and Signaling Pathway
Synthetic cannabinoid acetates, like their parent compounds, are expected to interact with the endocannabinoid system. The primary targets are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are G-protein coupled receptors (GPCRs).[4][5] The binding of a ligand to these receptors initiates a downstream signaling cascade.
Activation of CB1/CB2 receptors by a cannabinoid agonist typically leads to the inhibition of adenylate cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4][5] This leads to the modulation of various downstream effectors, including protein kinase A (PKA), ion channels, and the mitogen-activated protein kinase (MAPK) pathway, ultimately resulting in a cellular response.[6]
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Acetic anhydride (B1165640) is corrosive and flammable. Handle with care.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. The synthesis and purification of cannabinoid derivatives may be subject to legal regulations. It is the responsibility of the user to comply with all applicable laws and regulations.
References
- 1. US10569189B1 - Method for acetylation of cannabinoids - Google Patents [patents.google.com]
- 2. US10954209B1 - Acetylation of cannabinoids using sulfuric acid catalyst - Google Patents [patents.google.com]
- 3. Purity of Synthetic Cannabinoids Sold Online for Recreational Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alchimiaweb.com [alchimiaweb.com]
Formulation of Tetrahydrocannabivarin Acetate for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrocannabivarin Acetate (B1210297) (THCV-A) is a synthetic derivative of the naturally occurring phytocannabinoid Tetrahydrocannabivarin (THCV). As with many cannabinoids, THCV-A is a highly lipophilic compound with low aqueous solubility, presenting a significant challenge for formulation and in vivo delivery.[1] Effective formulation is critical to ensure accurate dosing, enhance bioavailability, and achieve reliable and reproducible results in preclinical research.
These application notes provide detailed protocols for the formulation of THCV-A for common routes of administration in in vivo studies, specifically oral gavage and intraperitoneal injection. The methodologies are based on established practices for cannabinoid formulation, particularly for the parent compound THCV, due to the limited availability of specific formulation literature for THCV-A. Researchers should consider that the acetate ester may influence the compound's physicochemical properties and in vivo hydrolysis.
Physicochemical Properties and Solubility
A summary of the known properties of Tetrahydrocannabivarin Acetate is provided below. It is important to note that comprehensive solubility data in pharmaceutically relevant excipients is not widely published.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₈O₃ | N/A |
| Formula Weight | 328.5 g/mol | N/A |
| Purity | ≥95% - ≥98% (Varies by supplier) | N/A |
| Appearance | A solution in acetonitrile (B52724) (typically) | N/A |
| Solubility | Acetonitrile: 10 mg/mL | N/A |
Recommended Formulation Protocols
Given the lipophilic nature of THCV-A, lipid-based formulations are recommended to improve solubility and oral bioavailability.[1] For intraperitoneal injections, a co-solvent system is often employed.
Protocol 1: Oral Gavage Formulation in a Lipid-Based Vehicle
This protocol is adapted from in vivo studies on THCV, where sesame oil was successfully used as a vehicle.[2]
Materials:
-
This compound (THCV-A)
-
High-purity sesame oil (or other suitable lipid-based vehicle such as medium-chain triglycerides)
-
Glass vials
-
Sonicator (optional)
-
Vortex mixer
-
Analytical balance
-
Pipettes
Procedure:
-
Preparation of the Vehicle: Ensure the sesame oil is of high purity and stored under appropriate conditions to prevent oxidation.
-
Weighing THCV-A: Accurately weigh the required amount of THCV-A using an analytical balance.
-
Dissolution in Vehicle:
-
Add the weighed THCV-A to a glass vial.
-
Add the calculated volume of sesame oil to achieve the desired final concentration.
-
Vortex the mixture vigorously for 2-3 minutes.
-
If the compound does not fully dissolve, gentle warming (not exceeding 40°C) and/or sonication can be applied for short intervals until a clear solution is obtained. Cannabinoids can be sensitive to heat.[3]
-
-
Homogeneity and Visual Inspection: Ensure the final formulation is a clear, homogenous solution. Visually inspect for any undissolved particles.
-
Storage: Store the formulation in a tightly sealed glass vial, protected from light and at 2-8°C. It is recommended to prepare fresh formulations for each set of experiments to ensure stability.
Protocol 2: Intraperitoneal Injection Formulation using a Co-Solvent System
This protocol is a standard method for administering poorly water-soluble compounds via intraperitoneal injection in preclinical studies.[4][5]
Materials:
-
This compound (THCV-A)
-
Ethanol (B145695) (200 proof, non-denatured)
-
Kolliphor® EL (or Tween 80)
-
Sterile saline (0.9% NaCl)
-
Sterile glass vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Initial Dissolution:
-
In a sterile glass vial, dissolve the accurately weighed THCV-A in ethanol. Use a minimal amount of ethanol required for complete dissolution.
-
-
Addition of Surfactant:
-
Add Kolliphor® EL (or Tween 80) to the ethanol-THCV-A solution. The ratio of Ethanol:Kolliphor® EL is typically 1:1.
-
Vortex thoroughly until a homogenous solution is formed.
-
-
Addition of Saline:
-
Slowly add sterile saline to the mixture while vortexing to bring the formulation to the final desired volume. A common final vehicle composition is Ethanol:Kolliphor® EL:Saline in a 1:1:18 ratio.[5]
-
The solution may appear slightly hazy, which is acceptable for a microemulsion.
-
-
Sterilization:
-
Sterilize the final formulation by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
-
Storage: Store the sterile formulation at 2-8°C and protect from light. It is recommended to use the formulation shortly after preparation.
In Vivo Study Considerations
The following table summarizes dosing information from preclinical studies involving THCV, which can serve as a starting point for dose-ranging studies with THCV-A.
| Compound | Animal Model | Route of Administration | Dose Range | Vehicle | Reference |
| THCV | Mice (obese) | Oral gavage | 0.1 - 12.5 mg/kg | Sesame seed oil | [2] |
| THCV | Rats | Drug discrimination study | 0.75 - 6 mg/kg | Not specified | [6][7] |
| THC | Rats | Oral gavage | 3 - 20 mg/kg | Not specified | [8] |
| CBD | Mice | Subcutaneous injection | 3 - 30 mg/kg | Ethanol:Kolliphor® EL:Saline (1:1:18) | [5] |
Signaling Pathways and Experimental Workflow
THCV Signaling Pathway
The following diagram illustrates the known signaling interactions of THCV.
Caption: Signaling pathways of Tetrahydrocannabivarin (THCV).
Experimental Workflow for In Vivo Studies
This diagram outlines a typical workflow for an in vivo study involving THCV-A.
Caption: A generalized experimental workflow for in vivo cannabinoid studies.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Δ9-Tetrahydrocannabivarin (THCV): a commentary on potential therapeutic benefit for the management of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulating cannabinoids with lipid excipients | Gattefossé [gattefosse.com]
- 4. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of acute cannabidiol on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice [frontiersin.org]
- 6. Tetrahydrocannabivarin (THCV) Dose Dependently Blocks or Substitutes for Tetrahydrocannabinol (THC) in a Drug Discrimination Task in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydrocannabivarin (THCV) Dose Dependently Blocks or Substitutes for Tetrahydrocannabinol (THC) in a Drug Discrimination Task in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cannabinoid tetrad effects of oral Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in male and female rats: sex, dose-effects and time course evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tetrahydrocannabivarinic Acid (THCV-A) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydrocannabivarinic acid (THCV-A) is the acidic precursor to the cannabinoid Tetrahydrocannabivarin (THCV). As the cannabis industry and research into minor cannabinoids expand, accurate and sensitive analytical methods are crucial for the quantitative determination of these compounds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for cannabinoid analysis due to its high sensitivity and specificity, allowing for the accurate quantification of both major and minor cannabinoids, including their acidic forms, without the need for derivatization.[1][2] This application note provides a detailed protocol for the quantitative analysis of THCV-A in various matrices using LC-MS/MS.
Experimental Workflow
The overall experimental workflow for the analysis of THCV-A involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol will vary depending on the matrix. The goal is to efficiently extract the cannabinoids while minimizing matrix interference.
For Plant Material (Hemp/Cannabis):
-
Homogenization: Homogenize the dried plant material using a grinder or mill to ensure a representative sample.[3][4]
-
Extraction:
-
Clarification: Centrifuge the sample at 4000 rpm for 10 minutes to pellet solid material.
-
Filtration and Dilution: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. Dilute the filtered extract with the mobile phase to a concentration within the calibration range.[5]
For Oils and Tinctures:
-
Solubilization and Dilution: Accurately weigh a portion of the oil/tincture and dissolve it in a suitable solvent (e.g., methanol or ethanol).
-
Vortexing and Sonication: Vortex and sonicate the sample to ensure complete dissolution.
-
Filtration: Filter the solution through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
For Edibles (Gummies, Chocolates):
-
Homogenization: Weigh and homogenize the sample. For gummies, dissolving in warm water may be necessary before solvent extraction.[6]
-
Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method can be effective for complex matrices. This typically involves an initial extraction with water and acetonitrile, followed by the addition of salts to induce phase separation.
-
Clarification and Cleanup: Centrifuge the sample and pass the supernatant through a dispersive solid-phase extraction (d-SPE) tube for cleanup if necessary.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter.
Liquid Chromatography Conditions
A reversed-phase C18 column is commonly used for the separation of cannabinoids.[7]
| Parameter | Recommended Conditions |
| Column | C18, 2.1 x 100 mm, 1.8 µm (or similar) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 70-80% B, increase to 95-100% B over 5-10 minutes, hold, and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
Mass Spectrometry Conditions
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. Ionization is typically achieved using electrospray ionization (ESI) in negative mode for acidic cannabinoids like THCV-A.[8]
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temperature | 300 - 400 °C |
| Drying Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 30 - 50 psi |
| Capillary Voltage | 3000 - 4500 V |
MRM Transitions for THCV-A:
The specific mass transitions and collision energies should be optimized for the instrument being used. The following are typical values for cannabinoid acids.
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |
| THCV-A | m/z 331.2 | m/z 287.2 | Optimized empirically |
| THCV-A | m/z 331.2 | m/z 243.1 | Optimized empirically |
Note: The fragmentation of THCV-A will be similar to other cannabinoid acids, involving the loss of CO2 (44 Da) from the precursor ion.
Quantitative Data and Performance
A calibration curve should be prepared using certified reference materials for THCV-A. The curve should cover the expected concentration range of the samples.
Calibration and Linearity
| Parameter | Typical Value |
| Calibration Range | 1 - 1000 ng/mL |
| Linearity (r²) | > 0.99 |
| Regression Model | Linear, with 1/x weighting |
Method Validation Parameters
Based on validated methods for other cannabinoids, the following performance characteristics can be expected for a THCV-A method.[1]
| Parameter | Acceptance Criteria |
| Precision (RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
Signaling Pathways and Logical Relationships
As THCV-A is the non-psychoactive acidic precursor to THCV, its direct signaling pathways are not as extensively studied as the decarboxylated form. The primary relationship is its conversion to the active compound THCV.
The LC-MS/MS method described provides a robust and sensitive approach for the quantitative analysis of THCV-A in a variety of sample matrices. Proper sample preparation and method validation are critical for achieving accurate and reliable results. This application note serves as a comprehensive guide for researchers and analysts in the field of cannabinoid science.
References
- 1. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Quantitation of Cannabinoids by Liquid Chromatography Triple-Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabis Products - Sample Preparation | Retsch [retsch.com]
- 4. filtrous.com [filtrous.com]
- 5. tga.gov.au [tga.gov.au]
- 6. Workflow for Cannabinoids Analysis in Hemp and Hemp-Infused Products [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing THCV-A Purification by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of Tetrahydrocannabivarinic acid (THCV-A) using various chromatography techniques. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying THCV-A from cannabis extracts?
A1: The main challenge in purifying THCV-A is its structural similarity to other cannabinoids, particularly other acidic cannabinoids like Tetrahydrocannabinolic acid (THCA) and neutral cannabinoids. This similarity can lead to co-elution, making it difficult to achieve high purity.[1] Additionally, as an acidic cannabinoid, THCV-A is thermally labile and can decarboxylate to its neutral form, THCV, if exposed to heat during the purification process.[2]
Q2: Which chromatography techniques are most suitable for THCV-A purification?
A2: Several chromatography techniques can be effectively used for THCV-A purification, each with its own advantages and disadvantages. The most common methods include:
-
Flash Chromatography: A rapid purification technique often used for initial cleanup of crude extracts to remove major impurities like chlorophyll (B73375) and waxes before further polishing steps.[3][4]
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique capable of yielding high-purity fractions of THCV-A. Both normal-phase and reversed-phase HPLC can be employed.[5][6]
-
Supercritical Fluid Chromatography (SFC): A "green" chromatography technique that uses supercritical CO2 as the primary mobile phase. SFC can offer fast separations and reduced solvent consumption, making it an attractive option for large-scale purification.[2][6]
Q3: How do I choose between normal-phase and reversed-phase chromatography for THCV-A purification?
A3: The choice between normal-phase and reversed-phase chromatography depends on the sample matrix, the desired purity, and the scale of the purification.
-
Normal-Phase Chromatography typically uses a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase. It can be effective for separating cannabinoids, but solvent consumption can be high.
-
Reversed-Phase Chromatography employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., ethanol (B145695)/water or acetonitrile (B52724)/water). This is a very common and robust method for cannabinoid purification. For acidic cannabinoids like THCV-A, the addition of a modifier (e.g., formic acid) to the mobile phase is often necessary to ensure good peak shape.[7]
Q4: What is the importance of sample preparation before chromatographic purification of THCV-A?
A4: Proper sample preparation is critical to protect the chromatography column from clogging and to improve the efficiency of the separation.[8] A crucial initial step is the extraction of cannabinoids from the plant material, often using solvents like ethanol or supercritical CO2.[9][10][11] This is typically followed by winterization (a process of chilling the extract in ethanol to precipitate and remove fats and waxes) and filtration to remove particulate matter.[12]
Troubleshooting Guides
This section addresses common problems encountered during the chromatographic purification of THCV-A.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My THCV-A peak is showing significant tailing. What are the possible causes and how can I fix it?
A: Peak tailing for acidic compounds like THCV-A in reversed-phase chromatography is a common issue.
-
Possible Causes:
-
Secondary Interactions: Unwanted interactions between the acidic carboxyl group of THCV-A and residual free silanol (B1196071) groups on the silica-based stationary phase.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of THCV-A, the compound can exist in both its protonated and deprotonated forms, leading to peak tailing.[13]
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion.[13][14]
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
-
Solutions:
-
Mobile Phase Modification: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. This will protonate the THCV-A, minimizing its interaction with free silanols and improving peak shape.[7]
-
Use a Buffered Mobile Phase: Employing a buffer can help maintain a consistent pH and improve peak symmetry.[13]
-
Reduce Sample Load: Dilute the sample or inject a smaller volume to avoid overloading the column.
-
Use an End-Capped Column: Modern, high-quality end-capped columns have fewer free silanol groups, reducing the potential for secondary interactions.
-
Column Washing/Replacement: If the column is contaminated, a thorough washing procedure may help. If the stationary phase is degraded, the column will need to be replaced.
-
Q: I am observing peak fronting for my THCV-A peak. What could be the cause?
A: Peak fronting is less common than tailing but can occur under certain conditions.
-
Possible Causes:
-
Sample Overload: This is the most common cause of peak fronting.[14]
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase or if the injection solvent is much stronger than the mobile phase, it can lead to fronting.
-
-
Solutions:
-
Reduce Sample Concentration: Dilute the sample to a concentration that is within the linear range of the column.[14]
-
Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase conditions.
-
Issue 2: Co-elution with Other Cannabinoids
Q: I am having trouble separating THCV-A from THCA. What strategies can I use to improve resolution?
A: Co-elution of structurally similar cannabinoids is a significant challenge.
-
Strategies to Improve Resolution:
-
Optimize Mobile Phase Composition:
-
Gradient Elution: Develop a shallow gradient around the elution time of the target compounds. This can significantly improve separation.
-
Solvent Selectivity: Try different organic modifiers (e.g., switching from acetonitrile to methanol (B129727) or using a ternary mixture) as this can alter the selectivity of the separation.
-
-
Change Stationary Phase: If optimizing the mobile phase is not sufficient, changing the stationary phase chemistry can provide a different selectivity. For example, if you are using a C18 column, you could try a phenyl-hexyl or a different bonded phase.
-
Adjust pH: For acidic cannabinoids, fine-tuning the pH of the mobile phase with an acidic modifier can alter their retention times and improve separation.
-
Supercritical Fluid Chromatography (SFC): SFC often provides different selectivity compared to HPLC and can be very effective for separating closely related cannabinoids.[2] Specialized stationary phases for SFC have been developed for cannabinoid purification.[2]
-
Experimental Protocols
The following are generalized protocols that can be adapted for the purification of THCV-A. It is recommended to first develop and optimize the method on an analytical scale before scaling up to preparative chromatography.[15][16]
Protocol 1: Preparative Reversed-Phase HPLC
This protocol is a starting point and should be optimized for your specific extract and instrumentation.
-
Sample Preparation:
-
Dissolve the crude cannabis extract in the mobile phase at a known concentration.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[17]
-
-
Chromatography System:
-
Column: C18 preparative column (e.g., 20 mm x 250 mm, 5-10 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
-
Detector: UV detector set at an appropriate wavelength for THCV-A (e.g., 220 nm or 280 nm).
-
-
Method Parameters (Example Gradient):
-
Flow Rate: Determined by the column dimensions (e.g., 10-50 mL/min).
-
Gradient:
-
0-5 min: 70% B
-
5-25 min: 70-90% B (linear gradient)
-
25-30 min: 90% B (hold)
-
30.1-35 min: 70% B (re-equilibration)
-
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram, isolating the peak corresponding to THCV-A.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
Analyze the purity of the isolated THCV-A using analytical HPLC.
-
Protocol 2: Flash Chromatography (Normal Phase)
This protocol is suitable for a rapid, initial purification step.
-
Sample Preparation:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent like hexane.
-
-
Chromatography System:
-
Column: Silica gel flash column.
-
Mobile Phase A: Hexane.
-
Mobile Phase B: Ethyl Acetate (B1210297) or Acetone.
-
-
Method Parameters (Example Gradient):
-
Flow Rate: Dependent on column size.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase the polarity. For example, a linear gradient from 2% to 20% ethyl acetate in hexane.[18]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC or analytical HPLC to identify the fractions containing THCV-A.
-
-
Post-Purification:
-
Pool the relevant fractions and evaporate the solvent. The resulting material can be further purified by preparative HPLC if necessary.
-
Data Presentation
The following tables provide a comparative overview of typical parameters for different chromatography techniques used in cannabinoid purification. Note that these are generalized values and optimal conditions will vary depending on the specific sample and instrumentation.
Table 1: Comparison of Chromatography Techniques for THCV-A Purification
| Parameter | Flash Chromatography | Preparative HPLC | Supercritical Fluid Chromatography (SFC) |
| Primary Use | Initial clean-up, fractionation | High-purity isolation | High-purity isolation, "Green" alternative |
| Stationary Phase | Silica gel | C18, Silica | Specialized SFC phases (e.g., 2-Ethyl pyridine)[2] |
| Mobile Phase | Non-polar solvents (e.g., Hexane/Ethyl Acetate) | Polar solvents (e.g., Water/Acetonitrile/Methanol with acid) | Supercritical CO2 with a co-solvent (e.g., Ethanol)[2] |
| Resolution | Low to moderate | High | High |
| Sample Loading | High | Moderate | Moderate to High |
| Solvent Consumption | High | Moderate to High | Low |
| Purity Achievable | Moderate (>80%) | High (>98%)[5] | High (>98%) |
Table 2: Example Method Parameters for Cannabinoid Purification
| Parameter | Reversed-Phase HPLC (THCA)[7] | Normal-Phase Flash (THCA)[7] | SFC (General Cannabinoids)[2] |
| Column | C18 (150 g) | Silica gel (120 g) | GreenSep NP-III |
| Mobile Phase A | 0.55% Formic acid in water | Cyclohexane with 0.1% pyridine | Supercritical CO2 |
| Mobile Phase B | Methanol | Acetone | Ethanol |
| Gradient | 85% B to 95% B over 20 min | 5% B to 15% B over 13 min | Isocratic or shallow gradient |
| Flow Rate | 80 mL/min | 95 mL/min | Variable (High flow rates possible)[2] |
| Sample Load | 300 mg | 1800 mg | Dependent on column size |
| Yield | 51 mg | 623 mg | N/A |
| Purity | 98.8% | 99.8% | N/A |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the purification of THCV-A.
References
- 1. baymedica.com [baymedica.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. rootsciences.com [rootsciences.com]
- 5. cannabissciencetech.com [cannabissciencetech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. zeochem.com [zeochem.com]
- 8. arvidalabs.com [arvidalabs.com]
- 9. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Deriv… [ouci.dntb.gov.ua]
- 12. zeochem.com [zeochem.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. m.youtube.com [m.youtube.com]
- 15. CBD Purification via HPLC: Method Development & Scale-Up [knauer.net]
- 16. waters.com [waters.com]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Stability of Tetrahydrocannabivarin Acetate (THCV-A)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tetrahydrocannabivarin Acetate (B1210297) (THCV-A) in various solvents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving THCV-A solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of THCV-A solution (e.g., turning purple or brown) | Oxidation: THCV, the parent compound of THCV-A, is known to oxidize upon exposure to air, leading to a color change. This is a surface-level reaction and may not significantly impact potency in the short term. | - Minimize exposure of the solution to air. - Work in an inert atmosphere (e.g., under nitrogen or argon) when preparing and handling solutions. - Store solutions in tightly sealed, opaque containers. - Consider adding antioxidants, such as ascorbic acid, to the formulation.[1][2] |
| Loss of THCV-A potency over time | Degradation: THCV-A can degrade due to several factors, including exposure to light, heat, and non-optimal pH conditions. Protic solvents may also contribute to hydrolysis of the acetate group. | - Light: Protect solutions from light by using amber vials or storing them in the dark. Photodegradation is a common pathway for cannabinoids. - Heat: Store stock solutions and experimental samples at low temperatures, such as -20°C, for long-term stability. Avoid repeated freeze-thaw cycles. - pH: Maintain the pH of aqueous solutions within a neutral to slightly acidic range. Acidic conditions can lead to the degradation of cannabinoids to isomers, while alkaline conditions can promote oxidation. - Solvent Choice: For long-term storage, aprotic solvents like acetonitrile (B52724) are generally preferred. If using protic solvents like ethanol (B145695) or methanol, be aware of the potential for hydrolysis and monitor for the presence of THCV. |
| Appearance of unknown peaks in chromatograms | Degradation Products: New peaks may indicate the formation of THCV-A degradation products. Common degradation pathways for cannabinoids include oxidation, isomerization, and hydrolysis. | - Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). - Use a stability-indicating HPLC method capable of separating THCV-A from its potential degradants. - Characterize unknown peaks using mass spectrometry (MS) to identify their structures. |
| Inconsistent analytical results | Improper Sample Handling or Storage: Variability in sample preparation, handling, and storage can lead to inconsistent results. | - Ensure consistent and validated sample preparation procedures. - Use high-purity solvents and reagents. - Store all standards and samples under the same controlled conditions. - Calibrate analytical instruments regularly. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of THCV-A?
For long-term stability, an aprotic solvent such as acetonitrile is recommended. Commercial reference standards of THCV-A and its isomers are often formulated in acetonitrile, sometimes with stabilizers like diisopropylethylamine (DIPEA) and ascorbic acid.[1][2] When stored at -20°C in acetonitrile, delta-8-THCV-Acetate has been reported to be stable for at least four years.
Q2: How does solvent polarity affect the stability of THCV-A?
While specific data for THCV-A is limited, studies on other cannabinoids suggest that solvent polarity can influence stability. Polar protic solvents, such as ethanol and methanol, can participate in hydrogen bonding and may facilitate the hydrolysis of the acetate ester back to THCV. Non-polar aprotic solvents are less likely to cause this type of degradation. However, the solubility of THCV-A in various solvents should also be considered for experimental purposes.
Q3: What are the expected degradation products of THCV-A?
Based on the degradation pathways of other cannabinoids and acetylated cannabinoids, the potential degradation products of THCV-A include:
-
Tetrahydrocannabivarin (THCV): Formed via hydrolysis of the acetate group, particularly in the presence of moisture or in protic solvents.
-
Cannabivarinol (CBN-V): Formed through oxidation of THCV (the hydrolysis product).
-
Isomers of THCV-A: Acidic conditions can potentially cause isomerization of the double bond in the cyclohexene (B86901) ring, similar to the conversion of CBD to THC isomers.
Q4: How can I perform a forced degradation study for THCV-A?
A forced degradation study involves subjecting a solution of THCV-A to various stress conditions to accelerate its degradation. This helps in identifying potential degradation products and developing a stability-indicating analytical method. The typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60-80°C for a specified period.
-
Basic Hydrolysis: 0.1 M NaOH at 60-80°C for a specified period.
-
Oxidation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solution at a temperature above the accelerated stability testing conditions (e.g., 70-90°C).
-
Photodegradation: Exposing the solution to UV and visible light.
Samples should be analyzed at various time points to track the degradation of THCV-A and the formation of degradation products.
Quantitative Data Summary
| Compound | Solvent | Storage Temperature | Reported Stability |
| delta-8-Tetrahydrocannabivarin Acetate | Acetonitrile | -20°C | ≥ 4 years |
It is crucial to note that this data is for the delta-8 isomer and stability may differ for the delta-9 isomer of THCV-A. Researchers should perform their own stability studies for their specific formulations and storage conditions.
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Indicating Analysis of THCV-A
This protocol outlines a general HPLC-UV method suitable for assessing the stability of THCV-A and separating it from potential degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used for cannabinoid analysis.
-
Example Gradient: Start with 70% acetonitrile, ramp up to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: 228 nm is a common wavelength for the detection of various cannabinoids. A photodiode array (PDA) detector can be used to scan a range of wavelengths to identify the optimal wavelength for THCV-A and its degradation products.
-
Injection Volume: 10-20 µL.
3. Sample Preparation:
-
Dissolve the THCV-A sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Validation:
-
The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness. The method must be able to resolve the THCV-A peak from all potential degradation product peaks.
Visualizations
Caption: Workflow for a forced degradation study of THCV-A.
Caption: Postulated signaling pathways of THCV after hydrolysis of THCV-A.
References
- 1. Δ9-Tetrahydrocannabivarin (THCV): a commentary on potential therapeutic benefit for the management of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrocannabivarin (THCV) Dose Dependently Blocks or Substitutes for Tetrahydrocannabinol (THC) in a Drug Discrimination Task in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of Tetrahydrocannabivarinic Acid (THCV-A)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Tetrahydrocannabivarinic acid (THCV-A) to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for THCV-A?
A1: The primary degradation pathway for THCV-A is decarboxylation, a chemical reaction where the carboxylic acid group is removed, converting THCV-A into its neutral, psychoactive counterpart, Tetrahydrocannabivarin (THCV). This process is significantly accelerated by heat.[1][2][3] Subsequent degradation of THCV can then occur through oxidation and exposure to light.
Q2: What are the main factors that cause THCV-A degradation?
A2: The principal factors that lead to the degradation of THCV-A are:
-
Heat: Elevated temperatures are the primary catalyst for the decarboxylation of THCV-A to THCV.[2]
-
Light: Exposure to light, particularly UV light, can accelerate the degradation of cannabinoids.[4][5][6]
-
Oxygen: The presence of oxygen can lead to the oxidation of the resulting THCV, causing further degradation.[4][5]
Q3: What are the ideal storage conditions for long-term stability of THCV-A?
A3: For optimal long-term stability, THCV-A should be stored in a cool, dark, and inert environment. The recommended conditions are:
-
Temperature: Freezing temperatures (-20°C or below) are ideal for preserving the integrity of THCV-A.[5] Refrigeration at 4°C can also significantly slow down degradation compared to room temperature.[5]
-
Light: Store in an opaque or amber-colored, airtight container to minimize light exposure.[4][5]
-
Atmosphere: To prevent oxidation, it is recommended to purge the storage container with an inert gas such as argon or nitrogen before sealing.[4][5]
Q4: What is the expected shelf life of THCV-A under ideal conditions?
A4: While specific long-term stability data for pure THCV-A is limited, pure cannabinoid extracts, in general, can have a shelf life of up to two years when stored properly under cool, dark, and airtight conditions.[4] However, for research purposes, it is crucial to re-analyze the purity of the compound periodically.
Q5: Can I store THCV-A in a solution?
A5: Storing THCV-A in a solution is possible, but the choice of solvent is critical. Anhydrous, aprotic solvents stored at low temperatures would be preferable. It is important to note that solutions of cannabinoids can be less stable than the pure compound, especially if exposed to light.[6] Stability studies should be conducted on THCV-A in the specific solvent to be used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly low potency of THCV-A in an experiment. | 1. Improper storage: The compound may have been stored at too high a temperature, leading to decarboxylation. | 1. Verify storage temperature. Ensure samples are stored at -20°C or below for long-term storage. |
| 2. Exposure to light: Storage in a transparent container could have accelerated degradation. | 2. Always use opaque or amber glass vials for storage. Minimize exposure to ambient light during handling. | |
| 3. Repeated freeze-thaw cycles: This can introduce moisture and accelerate degradation. | 3. Aliquot the THCV-A standard into smaller, single-use vials to avoid repeated freeze-thaw cycles. | |
| Presence of THCV in a supposedly pure THCV-A sample. | 1. Decarboxylation during storage or handling: Even at room temperature, slow decarboxylation can occur over time. | 1. Review storage and handling procedures to minimize heat exposure. Prepare solutions fresh whenever possible. |
| 2. Heat exposure during sample preparation: High temperatures used for dissolving the compound could have caused decarboxylation. | 2. Use gentle warming or sonication to dissolve THCV-A, avoiding high temperatures. | |
| Discoloration of the THCV-A sample (e.g., purplish hue). | 1. Oxidation: Exposure to air can cause the oxidation of cannabinoids, leading to color changes. This is more commonly observed with THCV but can indicate the presence of degradation products.[4] | 1. Ensure storage containers are purged with an inert gas (argon or nitrogen) before sealing. |
| 2. Impurity in the original material: The discoloration may have been present in the batch received. | 2. Always check the certificate of analysis (CoA) upon receiving a new batch of THCV-A. Perform initial analytical tests to confirm purity. |
Quantitative Data on Cannabinoid Acid Stability
Table 1: Stability of THCA in Cannabis Trimmings Over Time at Different Temperatures [5]
| Storage Time (Days) | THCA Concentration (% of Initial) at 4°C | THCA Concentration (% of Initial) at 20°C | THCA Concentration (% of Initial) at 30°C |
| 0 | 100% | 100% | 100% |
| 30 | ~80% | ~78% | ~75% |
| 60 | ~75% | ~70% | ~60% |
| 90 | ~70% | ~65% | ~50% |
| 150 | ~65% | ~55% | ~35% |
| 210 | ~60% | ~45% | ~25% |
| 360 | ~50% | ~30% | ~15% |
Note: This data is for THCA in a plant matrix and may not perfectly reflect the stability of pure, isolated THCV-A. However, it clearly demonstrates the significant impact of temperature on the degradation rate of cannabinoid acids.
Experimental Protocols
Protocol for a Long-Term Stability Study of THCV-A
1. Objective: To evaluate the stability of pure THCV-A under different storage conditions over a defined period.
2. Materials:
-
Pure THCV-A isolate
-
Amber glass vials with airtight seals
-
Inert gas (Argon or Nitrogen)
-
Calibrated environmental chambers or refrigerators/freezers set to:
-
-20°C ± 2°C
-
4°C ± 2°C
-
25°C ± 2°C / 60% ± 5% Relative Humidity (ICH condition)
-
-
HPLC-UV system
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water) and reagents (e.g., formic acid)
3. Sample Preparation:
-
Accurately weigh a sufficient amount of THCV-A.
-
Aliquot the THCV-A into pre-labeled amber glass vials for each time point and storage condition.
-
Purge the headspace of each vial with inert gas for approximately 30 seconds before tightly sealing.
-
Place the vials in the designated stability chambers.
-
Reserve a set of samples stored at -80°C as a baseline control.
4. Testing Schedule:
-
Initial analysis (Time 0)
-
Time points: 1, 3, 6, 9, 12, 18, and 24 months.
5. Analytical Method (HPLC-UV):
-
Standard Preparation: Prepare a stock solution of THCV-A in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards.
-
Sample Analysis: At each time point, retrieve one vial from each storage condition. Allow the vial to reach room temperature before opening. Accurately weigh the contents and dissolve in a known volume of solvent to achieve a concentration within the calibration range.
-
HPLC Conditions (Example):
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm)
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 228 nm
-
-
Data Analysis:
-
Quantify the concentration of THCV-A and any appearing degradation products (primarily THCV) against the calibration curve.
-
Calculate the percentage of THCV-A remaining compared to the initial concentration.
-
Plot the percentage of remaining THCV-A against time for each storage condition.
-
Visualizations
Caption: Degradation pathway of THCV-A.
Caption: Workflow for a THCV-A stability study.
Caption: Troubleshooting low THCV-A purity.
References
- 1. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabis Shelf Life: What Data Tells Us [cal.scandiastaging.com]
- 3. Understanding Temperature Impact on THC Degradation [planacan.io]
- 4. binoidcbd.com [binoidcbd.com]
- 5. anresco.com [anresco.com]
- 6. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tetrahydrocannabivarin Acetate (THCV-O-acetate)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrahydrocannabivarin Acetate (THCV-O-acetate).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of THCV-O-acetate, presented in a question-and-answer format. The methodologies are based on established protocols for the acetylation of analogous cannabinoids, such as Tetrahydrocannabinol (THC).[1][2][3]
Q1: Low or incomplete conversion of THCV to THCV-O-acetate.
A1: Low conversion efficiency is a common issue that can often be resolved by optimizing reaction conditions.
-
Inadequate Reaction Time or Temperature: The acetylation of cannabinoids typically requires elevated temperatures to proceed at an efficient rate.[1] Ensure that the reaction mixture is refluxed at a temperature between 120-135°C. Monitor the reaction progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time, which is often around three hours.[4]
-
Insufficient Acetylating Agent: A molar excess of the acetylating agent, acetic anhydride (B1165640), is necessary to drive the reaction to completion. A common protocol for a similar cannabinoid, THC, utilizes a significant excess of acetic anhydride relative to the cannabinoid starting material.[3]
-
Absence or Inefficiency of Catalyst: While the reaction can proceed without a catalyst, an acid catalyst such as sulfuric acid can be used to increase the reaction rate and yield.[2][4] If using a catalyst, ensure it is added correctly and in the appropriate concentration.
| Parameter | Recommended Range | Notes |
| Reaction Temperature | 120 - 135°C | Reflux conditions are typically employed.[1] |
| Reaction Time | ~3 hours | Monitor with TLC for completion.[4] |
| Acetic Anhydride | Molar excess | A significant excess ensures complete conversion.[3] |
| Catalyst (Optional) | Sulfuric Acid (e.g., 0.2M) | Can improve reaction kinetics.[2][4] |
Q2: The final product is impure, showing residual starting material or byproducts.
A2: Impurities are common after the initial reaction. A multi-step purification process is crucial for isolating pure THCV-O-acetate.
-
Residual Acetic Anhydride and Acetic Acid: Unreacted acetic anhydride and the acetic acid byproduct must be removed. This can be achieved through distillation and subsequent aqueous washes.[1] Quenching the reaction with water will hydrolyze the remaining acetic anhydride to acetic acid.[4]
-
Presence of Other Cannabinoids: The purity of the starting THCV will directly impact the purity of the final product. If the initial THCV extract contains other cannabinoids, they may also undergo acetylation.[1]
-
Degradation Products: High temperatures can lead to the degradation of cannabinoids. It is important to carefully control the temperature during both the reaction and distillation steps.
A robust purification protocol may involve the following steps:
-
Distillation: A primary distillation of the crude product can remove a significant portion of the acetic acid and other volatile impurities.[1]
-
Solvent Extraction and Aqueous Washes: Dissolving the distilled product in a nonpolar solvent like hexane (B92381) or petroleum ether and performing washes with a saline solution (Salting-Out Assisted Liquid-Liquid Extraction - SALLE) is effective for removing water-soluble impurities.[1][2] A wash with a mild base, such as a sodium bicarbonate solution, can neutralize and remove residual acetic acid.[4]
-
Final Distillation or Chromatography: A final distillation of the washed and dried organic phase will yield the purified THCV-O-acetate.[1] For very high purity requirements, column chromatography can be employed to separate the target compound from other closely related cannabinoids.[1][2]
Q3: The reaction mixture has formed an emulsion during the workup, making separation difficult.
A3: Emulsions can form during the liquid-liquid extraction process, particularly when using a strong base for neutralization.
-
Use of a Milder Base: Instead of a concentrated sodium bicarbonate solution, using a more dilute solution (e.g., 5-10%) can help to minimize emulsion formation.[4]
-
Addition of Brine: Washing with a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.[4]
-
Gentle Mixing: Instead of vigorous shaking, gently inverting the separatory funnel multiple times can reduce the likelihood of emulsion formation.
Frequently Asked Questions (FAQs)
What is the starting material for the synthesis of THCV-O-acetate?
The direct precursor for the synthesis of THCV-O-acetate is Tetrahydrocannabivarin (THCV).[5] The THCV should be in its neutral, decarboxylated form for the acetylation reaction to occur at the phenolic hydroxyl group.[3]
What is the primary acetylating agent used in this synthesis?
The most commonly used acetylating agent for cannabinoids is acetic anhydride.[1][5][6]
Is a catalyst necessary for this reaction?
While the acetylation can be performed without a catalyst by refluxing with acetic anhydride, the use of an acid catalyst like sulfuric acid can facilitate the reaction.[2][4]
What are the key safety precautions for this synthesis?
-
Acetic Anhydride: This reagent is corrosive and has a strong, irritating odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE.
-
Refluxing Solvents: The reaction is typically carried out at high temperatures. Use appropriate heating mantles and ensure the glassware is properly assembled and secured to prevent breakage and solvent leaks.
What analytical techniques are suitable for monitoring the reaction and assessing product purity?
-
Thin Layer Chromatography (TLC): A simple and rapid method to monitor the progress of the reaction by observing the disappearance of the starting material (THCV) and the appearance of the product (THCV-O-acetate).[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the final product and identifying any impurities.[1][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the product and any volatile impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is an excellent method for confirming the identity of the synthesized THCV-O-acetate.
Experimental Protocols
Protocol 1: Synthesis of THCV-O-acetate (Adapted from THC-O-acetate synthesis) [1][3][4]
-
Reactant Preparation: In a round-bottom flask, dissolve the starting THCV in a significant molar excess of acetic anhydride.
-
Reaction: Heat the mixture to reflux at a temperature between 120-135°C. Maintain reflux for approximately 3 hours, monitoring the reaction progress by TLC.
-
Quenching and Initial Purification: After the reaction is complete, allow the mixture to cool. Carefully quench the reaction by slowly adding water to hydrolyze the excess acetic anhydride. Perform a distillation to remove the bulk of the acetic acid.
-
Workup: Transfer the cooled reaction mixture to a separatory funnel. Dilute with a nonpolar solvent (e.g., hexane) and wash sequentially with a dilute sodium bicarbonate solution and then with a saturated brine solution.
-
Drying and Solvent Removal: Separate the organic layer, dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and then remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Perform a final distillation of the crude product to obtain purified THCV-O-acetate.
Data Summary
Table 1: Reaction Parameters for Cannabinoid Acetylation
| Parameter | Value/Range | Reference |
| Starting Material | Decarboxylated Cannabinoid (e.g., THCV) | [3] |
| Acetylating Agent | Acetic Anhydride | [1][5] |
| Reaction Temperature | 120-135°C (Reflux) | [1] |
| Catalyst (Optional) | Sulfuric Acid | [2] |
| Purification Solvents | Hexane, Petroleum Ether | [1] |
| Washing Solutions | Saline, Sodium Bicarbonate Solution | [1][4] |
Visualizations
Caption: Synthesis pathway for THCV-O-acetate.
Caption: Troubleshooting workflow for THCV-O-acetate synthesis.
Caption: Factors influencing THCV-O-acetate yield and purity.
References
- 1. US10569189B1 - Method for acetylation of cannabinoids - Google Patents [patents.google.com]
- 2. US10954209B1 - Acetylation of cannabinoids using sulfuric acid catalyst - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. THC-O-acetate synthesis - Page 5 - Pre/Post-Processing - Future4200 [future4200.com]
- 5. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THC-O-acetate - Wikipedia [en.wikipedia.org]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Method Refinement for THCV-A Quantification in Complex Matrices
Welcome to our dedicated technical support center for the accurate quantification of Tetrahydrocannabivarinic Acid (THCV-A) in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your experimental endeavors.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of THCV-A.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too much sample can saturate the column.[1] | - Dilute the sample or reduce the injection volume.[1][2] - Use a column with a higher capacity or a larger diameter.[1] |
| Secondary Interactions: Analyte interaction with active sites on the stationary phase (e.g., residual silanols).[3] | - Use a highly deactivated, end-capped column.[1] - Adjust the mobile phase pH. For acidic compounds like THCV-A, a lower pH (around 2-3) is often beneficial.[2] - Add a mobile phase modifier like triethylamine (B128534) (TEA) to block active sites, though this is becoming less common with modern columns.[4] | |
| Inappropriate Injection Solvent: Using a solvent much stronger than the mobile phase can cause peak distortion.[3] | - Whenever possible, dissolve the sample in the initial mobile phase.[3] | |
| Column Degradation or Contamination: Voids in the packing material or accumulation of contaminants at the column inlet.[1][2] | - Use a guard column to protect the analytical column.[5] - Flush the column with a strong solvent.[2] - If the problem persists, replace the column.[1] | |
| Co-elution with Other Cannabinoids | Insufficient Resolution: Similar retention times of cannabinoids, a common challenge in cannabis analysis. The separation of CBD and THCV can be particularly difficult.[6] | - Optimize Mobile Phase: Adjusting the organic solvent ratio (e.g., acetonitrile (B52724) vs. methanol) can alter selectivity. A ternary mobile phase (e.g., water/acetonitrile/methanol) can provide unique selectivity for resolving critical pairs like Δ9-THC and Δ8-THC.[7] - Modify Gradient: A shallower gradient can improve the separation of closely eluting compounds. - Adjust pH and Additives: The addition of buffers like ammonium (B1175870) formate (B1220265) can shift the retention times of acidic cannabinoids like THCV-A, aiding in their separation from neutral cannabinoids.[7] - Column Selection: Consider a different column chemistry. While C18 is common, other stationary phases may offer different selectivity.[8] |
| Low Analyte Recovery | Matrix Effects: Components in the sample matrix can interfere with the extraction and ionization of THCV-A, leading to signal suppression or enhancement. This is a significant issue in complex matrices like chocolate.[9][10] | - Optimize Sample Preparation: - Solid-Phase Extraction (SPE): Use SPE cartridges to clean up the sample extract and remove interfering compounds. - QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique is effective for removing matrix components in complex samples like chocolate.[11][12] - Solvent Selection: A mixture of acetonitrile and methanol (B129727) (e.g., 80:20 v/v) has been shown to be effective for cannabinoid extraction.[13] For chocolate matrices, various solvents have been tested, with methanol sometimes leading to "dirtier" extracts than acetonitrile.[14] |
| Analyte Degradation: THCV-A is susceptible to decarboxylation into THCV when exposed to heat or light. | - Control Temperature: Avoid excessive heat during sample preparation and analysis. Use a column oven to maintain a consistent, moderate temperature. - Protect from Light: Store samples and standards in amber vials or protect them from light. | |
| Baseline Noise or Drift | Contaminated Mobile Phase or System: Impurities in the solvents or buildup of contaminants in the HPLC system. | - Use high-purity HPLC or LC-MS grade solvents. - Filter all mobile phases before use. - Regularly flush the HPLC system. |
| Detector Issues: A failing detector lamp or a contaminated flow cell. | - Check the detector lamp's energy output. - Clean the flow cell according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for THCV-A quantification?
A1: High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector or a Mass Spectrometer (MS) is the preferred technique.[7] HPLC is advantageous because it can quantify both the acidic (THCV-A) and neutral (THCV) forms of cannabinoids without the need for derivatization, which is often required for Gas Chromatography (GC) and can lead to the decarboxylation of THCV-A.[8] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers higher sensitivity and selectivity, making it ideal for detecting trace amounts of THCV-A in complex matrices.[15][16]
Q2: How can I minimize the matrix effect when analyzing THCV-A in edibles like chocolate?
A2: The chocolate matrix is known to cause significant interference in cannabinoid analysis, often leading to lower recovery rates.[9][10] To mitigate this:
-
Effective Sample Cleanup: Techniques like QuEChERS have been successfully applied to extract cannabinoids from chocolate while removing a significant portion of the interfering matrix.[11][12]
-
Lipid Removal: Specific sample preparation products, such as Captiva EMR-Lipid, can be used to remove fats that are abundant in chocolate and can interfere with the analysis.[14]
-
Solvent Optimization: The choice of extraction solvent is critical. While methanol can be efficient, it may also extract more matrix components from chocolate compared to acetonitrile.[14] A mixture of acetonitrile and methanol has been shown to be effective for overall cannabinoid extraction.[13]
-
Use of Internal Standards: Employing isotopically labeled internal standards can help to compensate for matrix effects and improve the accuracy of quantification.
Q3: What are the typical storage conditions to prevent the degradation of THCV-A in samples and standards?
A3: THCV-A is prone to degradation, primarily through decarboxylation to THCV, which is accelerated by heat and light. To ensure the stability of your samples and standards:
-
Temperature: Store all samples and standards in a cool, dark environment. Refrigeration or freezing is recommended for long-term storage.
-
Light: Use amber glass vials or other light-blocking containers to prevent photodegradation.
-
Inert Atmosphere: For highly sensitive analyses or long-term storage of pure standards, consider purging containers with an inert gas like nitrogen or argon to prevent oxidation.
Q4: Can THCV-A be distinguished from other cannabinoid acids in a typical HPLC run?
A4: Yes, with a well-developed HPLC method, THCV-A can be chromatographically separated from other cannabinoid acids like THCA-A and CBDA. Achieving baseline separation is key and depends on factors such as the column chemistry, mobile phase composition, and gradient profile. For instance, adding ammonium formate to the mobile phase has been shown to improve the resolution between THCVA and other cannabinoids.[7]
Experimental Protocols
Protocol 1: Quantification of THCV-A in Cannabis Flower via UHPLC-MS/MS
This protocol is a composite based on established methods for cannabinoid analysis.[13][15]
-
Sample Homogenization: Dry the cannabis flower to a constant weight. Grind the material to a fine, homogenous powder. Cryogenic grinding is recommended to preserve volatile compounds.[17]
-
Extraction:
-
Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
-
Add 10 mL of an 80:20 (v/v) acetonitrile/methanol mixture.[13]
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Dilution and Filtration:
-
Take an aliquot of the supernatant and dilute it with the mobile phase to a concentration within the calibration range.
-
Filter the diluted extract through a 0.22 µm syringe filter prior to injection.
-
-
UHPLC-MS/MS Analysis:
-
Column: A C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is commonly used.[15]
-
Mobile Phase:
-
A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: A typical gradient would start at a lower percentage of organic phase (B), ramp up to a high percentage to elute all cannabinoids, and then return to initial conditions for re-equilibration. A run time of 10 minutes is often sufficient.[15]
-
Flow Rate: 0.4 mL/min[15]
-
Injection Volume: 5 µL
-
MS/MS Detection: Use electrospray ionization in positive mode (ESI+). Monitor specific precursor-to-product ion transitions for THCV-A for accurate quantification.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics of UHPLC-MS/MS methods for cannabinoid analysis.
| Parameter | THCV-A | Other Acidic Cannabinoids (e.g., THCA-A, CBDA) | Reference |
| Limit of Quantification (LOQ) | ~0.1 - 0.5 µg/mL | ~0.1 - 0.5 µg/mL | [13] |
| Linear Range | Typically 0.1 - 10 µg/mL | Typically 0.1 - 10 µg/mL | |
| Recovery | 97-105% (in optimized extraction) | 97-105% (in optimized extraction) | [13] |
| Precision (RSD%) | < 2.4% | < 2.4% | [13] |
Visualizations
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Chocolate Matrix Interference on Cannabinoid Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of tetrahydrocannabinol derivative from cannabis-infused chocolate by QuEChERS-thin layer chromatography-desorption electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. agilent.com [agilent.com]
- 15. eurekakit.com [eurekakit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Addressing matrix effects in "THCV-A" analysis by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the analysis of Δ⁹-tetrahydrocannabivarinic acid (THCV-A) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guides
Issue 1: Poor Peak Shape, Tailing, or Fronting
Question: My THCV-A peak is showing significant tailing or fronting, leading to inconsistent integration and poor reproducibility. What are the likely causes and how can I fix it?
Answer: Poor peak shape for an acidic analyte like THCV-A is often related to interactions with the analytical column or interferences from the sample matrix.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Column | Acidic cannabinoids can interact with residual silanols on C18 columns. Try a column with end-capping or a different stationary phase (e.g., PFP). Ensure the mobile phase pH is appropriate to keep THCV-A in its deprotonated state (e.g., using a buffer like ammonium (B1175870) formate). |
| Matrix Component Interference | Co-eluting matrix components can interfere with the chromatography.[1] Optimize the chromatographic gradient to better separate THCV-A from these interferences. A slower gradient or a change in the organic modifier might be necessary. |
| Column Overload | Injecting too much sample can lead to peak fronting. Try diluting the sample extract or reducing the injection volume. |
| Inappropriate Reconstitution Solvent | If the sample is dried down and reconstituted, the solvent should be compatible with the initial mobile phase to ensure good peak shape. Reconstituting in a solvent stronger than the initial mobile phase can cause peak distortion. |
Issue 2: Inaccurate Quantification & Low Reproducibility (Ion Suppression/Enhancement)
Question: I am observing significant variability in my quantitative results for THCV-A, and I suspect ion suppression. How can I confirm and mitigate this?
Answer: Ion suppression or enhancement is a primary manifestation of matrix effects, where co-eluting compounds from the matrix interfere with the ionization of the analyte in the MS source, leading to inaccurate quantification.[1][2]
Step 1: Confirming Matrix Effects
The presence and extent of matrix effects should be quantitatively assessed. The most common method involves comparing the analyte response in a neat solution to its response in a matrix extract where the analyte has been spiked post-extraction.
Experimental Protocol: Quantitative Assessment of Matrix Effects
This protocol allows for the calculation of Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare standards of THCV-A at known concentrations (e.g., low and high QC levels) in the final mobile phase or reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Extract blank matrix (e.g., plasma, urine, plant extract) from at least six different sources. After the final extraction step, spike the clean extracts with THCV-A standards to the same concentrations as Set 1.
-
Set 3 (Pre-Extraction Spike): Spike the blank matrix from the same six sources with THCV-A standards before initiating the sample preparation procedure.
-
-
Analyze Samples: Analyze all three sets of samples using the established LC-MS/MS method.
-
Calculate Key Parameters:
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Mean Peak Area of Set 2) / (Mean Peak Area of Set 1) | MF < 1: Ion SuppressionMF > 1: Ion EnhancementMF = 1: No Matrix Effect |
| Recovery (RE) | (Mean Peak Area of Set 3) / (Mean Peak Area of Set 2) | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | (Mean Peak Area of Set 3) / (Mean Peak Area of Set 1) | Overall efficiency of the entire analytical process (extraction and matrix effects). |
A summary table should be generated from your experimental data.
Step 2: Mitigating Matrix Effects
Based on the assessment, employ one or more of the following strategies:
| Strategy | Description |
| Improve Sample Preparation | The most effective way to combat matrix effects is to remove the interfering components before analysis.[3] Consider more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) over simple protein precipitation.[1][4] |
| Optimize Chromatography | Modify the LC method to chromatographically separate THCV-A from the co-eluting interferences.[1] This can involve changing the gradient, flow rate, or switching to a column with a different selectivity. |
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL-IS (e.g., THCV-A-d3) is the gold standard for compensating for matrix effects.[1] It co-elutes with the analyte and is affected by ion suppression/enhancement in the same way, providing reliable correction for signal variability. |
| Matrix-Matched Calibration | Prepare your calibration standards in a blank matrix that is identical to your samples.[1] This ensures that the standards and samples experience the same matrix effects. This requires a reliable source of analyte-free matrix. |
| Sample Dilution | A simple approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components.[5] This is only feasible if the assay has sufficient sensitivity to detect the diluted analyte.[5] |
Troubleshooting Workflow for Matrix Effects
References
Optimizing storage conditions for "Tetrahydrocannabivarin Acetate" research standards
This technical support center provides guidance on the optimal storage, handling, and analysis of Tetrahydrocannabivarin Acetate (B1210297) (THCVA) research standards. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of their standards throughout their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for THCVA research standards?
A1: For long-term stability of at least one year, it is recommended to store Tetrahydrocannabivarin Acetate (THCVA) research standards at -80°C. Commercially available standards are typically shipped on dry ice to maintain this temperature during transit. The standard is often supplied in a solution of acetonitrile (B52724) containing stabilizers like DIPEA and ascorbic acid to further enhance stability.
Q2: Can I store my THCVA standard at -20°C?
A2: While -80°C is the recommended temperature for optimal long-term stability, storage at -20°C may be suitable for shorter durations. However, frequent freeze-thaw cycles should be avoided as they can accelerate degradation. If using a -20°C freezer, it is crucial to monitor the standard's purity more frequently.
Q3: How should I handle the THCVA standard upon receiving it?
A3: Upon receipt, immediately transfer the THCVA standard to a calibrated freezer set to -80°C. Ensure the container is properly sealed to prevent exposure to air and moisture. Allow the vial to equilibrate to room temperature before opening to avoid condensation, which can introduce water and lead to hydrolysis of the acetate group.
Q4: What are the main degradation pathways for THCVA?
A4: The primary degradation pathways for THCVA are believed to be similar to other cannabinoid acetates and include:
-
Hydrolysis: The acetate ester is susceptible to hydrolysis, especially in the presence of moisture or under acidic or basic conditions, which would convert THCVA back to Tetrahydrocannabivarin (THCV) and acetic acid.
-
Oxidation: Exposure to air and light can lead to oxidation of the cannabinoid structure. For other cannabinoids like THC, oxidation can lead to the formation of cannabinol (B1662348) (CBN) analogues.
-
Isomerization: Acidic conditions can cause isomerization of the double bond in the cyclohexene (B86901) ring.
Q5: What solvents are suitable for preparing working solutions of THCVA?
A5: Acetonitrile and methanol (B129727) are commonly used solvents for cannabinoid standards. For THCVA, a solution in acetonitrile with stabilizers is commercially available, indicating its suitability. When preparing dilutions, it is advisable to use high-purity, anhydrous solvents to minimize the risk of hydrolysis.
Q6: How can I check the purity of my THCVA standard over time?
A6: The purity of your THCVA standard should be periodically assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the parent compound from potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency in Standard | Improper storage temperature. | Verify freezer temperature is consistently at or below the recommended -80°C. Use a calibrated thermometer for monitoring. |
| Frequent freeze-thaw cycles. | Aliquot the standard into smaller, single-use vials upon first use to minimize the number of times the main stock is temperature-cycled. | |
| Exposure to light. | Store the standard in an amber vial or in a light-protected box within the freezer. | |
| Exposure to air (oxidation). | Ensure the vial cap is securely tightened. Consider flushing the vial with an inert gas like argon or nitrogen before sealing for long-term storage. | |
| Hydrolysis of the acetate group. | Use anhydrous solvents for preparing solutions. Avoid introducing moisture into the standard vial by allowing it to warm to room temperature before opening. | |
| Appearance of New Peaks in Chromatogram | Degradation of the standard. | Identify potential degradation products by comparing the chromatogram to reference standards of suspected degradants (e.g., THCV, CBN-V). Perform forced degradation studies to confirm degradation pathways. |
| Contamination of the solvent or analytical system. | Run a blank solvent injection to check for system contamination. Use fresh, high-purity solvents for analysis. | |
| Poor Peak Shape in HPLC Analysis | Inappropriate mobile phase or column. | Optimize the HPLC method, including mobile phase composition (e.g., acetonitrile/water with formic acid) and column type (e.g., C18). |
| Sample overload. | Inject a smaller volume or a more dilute sample. | |
| Inaccurate Quantification with GC-MS | Thermal degradation in the injector port. | Derivatization of the sample prior to GC-MS analysis is recommended to improve thermal stability and chromatographic performance. |
| Incomplete derivatization. | Optimize the derivatization reaction conditions (reagent, temperature, and time). |
Data Summary
Table 1: Recommended Storage Conditions for THCVA Research Standards
| Parameter | Recommendation | Rationale |
| Temperature | -80°C (Ultra-low freezer) | Ensures long-term stability (≥ 1 year). |
| -20°C (Standard freezer) | Suitable for short-term storage; monitor purity more frequently. | |
| Light Exposure | Store in the dark (e.g., amber vial, in a box) | Prevents photodegradation. |
| Atmosphere | Tightly sealed container; consider inert gas overlay | Minimizes oxidation. |
| Solvent | Stabilized acetonitrile or other anhydrous, high-purity solvent | Prevents hydrolysis and degradation. |
Table 2: Typical Conditions for Long-Term and Accelerated Stability Studies
| Study Type | Storage Condition | Typical Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months or longer |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for THCVA
This protocol provides a general framework. Method validation is required for specific applications.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient elution (example): Start with 70% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 228 nm.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of THCVA in acetonitrile.
-
Dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 10-100 µg/mL).
-
-
Analysis:
-
Inject the prepared sample and monitor the chromatogram for the THCVA peak and any potential degradation products.
-
Peak purity can be assessed using a diode array detector (DAD).
-
Protocol 2: GC-MS Analysis of THCVA with Derivatization
This protocol is for the identification of THCVA and its potential non-polar degradation products.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Derivatization:
-
Evaporate a known amount of the THCVA solution to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
-
-
GC Conditions:
-
Injector Temperature: 280°C.
-
Oven Temperature Program (example): Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Ion Source Temperature: 230°C.
-
-
Analysis:
-
Inject the derivatized sample.
-
Identify the TMS-derivatized THCVA peak based on its retention time and mass spectrum.
-
Analyze for potential degradation products by examining other peaks and their mass spectra.
-
Visualizations
Caption: Experimental workflow for handling and stability testing of THCVA research standards.
Caption: Troubleshooting logic for investigating decreased purity of THCVA standards.
Technical Support Center: Acetylation of Tetrahydrocannabivarin (THCV)
Welcome to the technical support center for the acetylation of Tetrahydrocannabivarin (THCV). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of Tetrahydrocannabivarin Acetate (B1210297) (THCV-O).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the acetylation of THCV?
A1: The acetylation of THCV is an esterification reaction.[1] The hydroxyl group on the phenolic ring of the THCV molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride (B1165640). This results in the formation of an acetate ester, THCV-O, and a byproduct, acetic acid. The reaction is often catalyzed by an acid or a base.
Q2: What are the most common acetylating agents and catalysts used for cannabinoid acetylation?
A2: Acetic anhydride (Ac₂O) is the most commonly used acetylating agent for cannabinoids due to its high reactivity and efficiency.[2][3][4][5] Common catalysts include:
-
Acid catalysts: Sulfuric acid (H₂SO₄) is frequently used to protonate the acetic anhydride, making it more electrophilic.[3][5]
-
Base catalysts: Pyridine or 4-(dimethylaminopyridine) (DMAP) can be used. Pyridine often serves as both a catalyst and a solvent, and it neutralizes the acetic acid byproduct.[6]
Q3: How does the structure of THCV potentially affect its acetylation compared to THC?
A3: THCV is a structural analog of THC, with the key difference being a propyl (3-carbon) side chain instead of the pentyl (5-carbon) side chain found in THC.[7][8] While this difference is not at the reaction site (the phenolic hydroxyl group), it may slightly alter the molecule's solubility and steric hindrance, potentially requiring minor adjustments to reaction conditions for optimal yield and purity compared to THC acetylation.
Q4: What are the key safety precautions to take during THCV acetylation?
A4: Acetic anhydride and sulfuric acid are corrosive and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] The reaction can be exothermic, so controlled addition of reagents and temperature monitoring are crucial.
Q5: How can I monitor the progress of the acetylation reaction?
A5: The progress of the reaction can be monitored using thin-layer chromatography (TLC).[9] A spot of the reaction mixture is compared to spots of the starting material (THCV) and a THCV-O standard (if available). The disappearance of the THCV spot and the appearance of a new, less polar spot for THCV-O indicate the reaction is proceeding. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[2][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: Acetic anhydride may have hydrolyzed due to moisture. The catalyst may be old or impure. 2. Insufficient Catalyst: The amount of catalyst may be too low to effectively drive the reaction. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Presence of Water: Moisture in the glassware or solvents will consume the acetic anhydride. | 1. Use fresh, unopened acetic anhydride. Ensure catalysts are pure and stored correctly. 2. Increase the catalyst loading incrementally. For pyridine, it can be used as the solvent.[6] 3. Gradually increase the reaction temperature while monitoring for side product formation with TLC. 4. Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Mixing: Inadequate stirring can lead to localized depletion of reagents. | 1. Extend the reaction time, monitoring progress with TLC until the starting material is consumed. 2. Ensure vigorous and consistent stirring throughout the reaction. |
| Formation of Multiple Byproducts | 1. Reaction Temperature is Too High: Elevated temperatures can lead to degradation of the starting material or product, and promote side reactions. 2. Excess Catalyst: Too much catalyst, especially strong acids, can cause unwanted side reactions. | 1. Run the reaction at a lower temperature for a longer duration.[6] 2. Reduce the amount of catalyst used. |
| Difficult Product Purification | 1. Residual Acetic Anhydride/Acetic Acid: These can be challenging to remove from the final product. 2. Emulsion Formation During Workup: This can make phase separation difficult. | 1. Quench the reaction with water to hydrolyze excess acetic anhydride to acetic acid.[9] Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove acetic acid.[9] 2. Use a brine wash (saturated NaCl solution) to help break up emulsions during liquid-liquid extraction.[9] |
| Product Discoloration (e.g., turning purple) | Oxidation of THCV or THCV-O: THCV is prone to oxidation when exposed to air, which can cause a color change to purple or purple-brown.[10] | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Store the purified THCV-O in an opaque, airtight container, purged with an inert gas, at low temperatures (refrigerated or frozen).[10] |
Data Presentation
Table 1: Illustrative Effect of Catalyst on THCV Acetylation Yield
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | H₂SO₄ (1) | 80 | 3 | 85 | 92 |
| 2 | H₂SO₄ (5) | 80 | 3 | 88 | 85 |
| 3 | Pyridine (solvent) | 80 | 6 | 75 | 95 |
| 4 | DMAP (5) | 25 | 12 | 80 | 96 |
Table 2: Illustrative Effect of Temperature and Time on THCV Acetylation Yield
This table presents hypothetical data for illustrative purposes.
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | H₂SO₄ (1 mol%) | 60 | 6 | 78 | 94 |
| 2 | H₂SO₄ (1 mol%) | 80 | 3 | 85 | 92 |
| 3 | H₂SO₄ (1 mol%) | 100 | 1 | 90 | 88 |
| 4 | H₂SO₄ (1 mol%) | 120 | 1 | 82 | 75 |
Experimental Protocols
Protocol 1: Acid-Catalyzed Acetylation of THCV (Adapted from THC Acetylation Protocols)
This protocol is adapted from established methods for the acetylation of THC.[3][5]
Materials:
-
Tetrahydrocannabivarin (THCV)
-
Acetic Anhydride (Ac₂O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hexane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve THCV in hexane. Place the flask in an ice bath to cool.
-
Reagent Addition: While stirring, slowly add acetic anhydride to the cooled THCV solution.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid dropwise.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction under reflux for 1-3 hours, monitoring the progress by TLC.
-
Quenching: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add water to quench the reaction and hydrolyze excess acetic anhydride.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (until no more gas evolves) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude THCV-O.
-
Purification: The crude product can be further purified by distillation or column chromatography.[2][11]
Protocol 2: Analysis of THCV and THCV-O by HPLC
This is a general procedure for the analysis of cannabinoids and can be adapted for monitoring the acetylation of THCV.[2][12]
Instrumentation and Conditions:
-
LC System: HPLC with UV or DAD detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the polar THCV from the non-polar THCV-O (e.g., start at 70% B, ramp to 95% B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 228 nm.
Procedure:
-
Standard Preparation: Prepare stock solutions of THCV and THCV-O (if available) in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Data Interpretation: Identify and quantify THCV and THCV-O in the reaction mixture by comparing their retention times and peak areas to those of the standards.
Visualizations
Caption: Experimental workflow for the acetylation of THCV.
Caption: Troubleshooting logic for THCV acetylation.
References
- 1. Breaking Down Cannabis Acetylation for Cannabinoid Synthetics - Cannabis Tech [cannabistech.com]
- 2. US10569189B1 - Method for acetylation of cannabinoids - Google Patents [patents.google.com]
- 3. US10954209B1 - Acetylation of cannabinoids using sulfuric acid catalyst - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. THC Acetate | Skunk Pharm Research [skunkpharmresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Tetrahydrocannabivarin is Not Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. You are being redirected... [greendragon.com]
- 9. THC-O-acetate synthesis - Page 5 - Pre/Post-Processing - Future4200 [future4200.com]
- 10. redmesascience.com [redmesascience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the resolution of "THCV-A" in chromatographic separation
Welcome to the technical support center dedicated to enhancing the resolution of Tetrahydrocannabivarinic acid (THCV-A) in chromatographic separations. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor resolution of THCV-A in reverse-phase HPLC?
Poor resolution of THCV-A is typically due to co-elution with other cannabinoids that have similar chemical properties. The most common issues include:
-
Inadequate Mobile Phase Composition: The choice and ratio of organic solvents (like acetonitrile (B52724) and methanol) and the pH/ionic strength of the aqueous phase are critical. Acidic cannabinoids like THCV-A are particularly sensitive to mobile phase pH.
-
Suboptimal Stationary Phase: Not all columns are created equal. The column chemistry (e.g., C18, Phenyl-Hexyl, Biphenyl) plays a significant role in selectivity, which is the ability of the system to distinguish between two compounds.[1][2]
-
Co-elution with Neutral Cannabinoids: THCV-A often co-elutes with neutral cannabinoids like Cannabinol (CBN).[3] Adjusting the mobile phase can shift the retention time of the acidic cannabinoids without affecting the neutral ones, thereby improving resolution.[3]
-
Improper Method Parameters: Factors such as column temperature, flow rate, and gradient slope can significantly impact peak shape and separation.[4][5][6]
Q2: My THCV-A peak is co-eluting with CBN. How can I resolve them?
Co-elution of THCV-A and CBN is a known challenge. The key is to manipulate the mobile phase to selectively shift the retention time of the acidic THCV-A while minimizing the impact on the neutral CBN.
Solution: Introduce an additive to the aqueous mobile phase (Mobile Phase A).
-
Ammonium (B1175870) Formate (B1220265): Adding ammonium formate to a mobile phase containing formic acid increases the ionic strength and slightly raises the pH.[3] This has been shown to reduce the retention of carboxylated cannabinoids like THCV-A while the retention of neutral compounds like CBN remains largely unaffected.[3] An optimized concentration (e.g., 7.5 mM) can achieve baseline resolution.[3]
-
Formic Acid: Using formic acid in the mobile phase helps to keep the acidic cannabinoids in their protonated, less polar form, which can improve peak shape and retention on a reverse-phase column.
Q3: How do I detect co-elution if my peak looks symmetrical?
Perfect co-elution can produce a symmetrical peak, hiding the presence of multiple compounds.[7]
-
Diode Array Detector (DAD/PDA): A DAD detector is invaluable for assessing peak purity. It collects multiple UV-Vis spectra across the peak. If the spectra are identical, the peak is likely pure. If they differ, co-elution is occurring.[1][7]
-
Mass Spectrometry (MS): An MS detector can confirm co-elution by analyzing mass spectra across the peak's elution profile. A change in the fragmentation patterns or the relative abundance of ions indicates the presence of more than one compound.[7][8]
-
Visual Inspection: Look for subtle signs of asymmetry, such as a small "shoulder" on the peak, which is a strong indicator of an unresolved compound.[1][7]
Q4: Can changing my organic solvent from acetonitrile to methanol (B129727) improve the resolution of THCV-A?
Yes, changing the organic solvent (Mobile Phase B) is a powerful tool for altering selectivity. Acetonitrile and methanol interact differently with both the stationary phase and the analytes.
-
For some cannabinoid separations, particularly THC isomers, a mixture of acetonitrile and methanol can provide unique selectivity and achieve resolutions not possible with either solvent alone.[3]
-
If you are using 100% acetonitrile and experiencing co-elution, switching to 100% methanol or a combination of the two can dramatically alter the elution order and improve separation.[1]
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Poor Resolution
This guide provides a logical workflow for troubleshooting and enhancing the resolution of your THCV-A peak.
Caption: A step-by-step workflow for troubleshooting poor THCV-A resolution.
Quantitative Data Summary
Table 1: Effect of Ammonium Formate on Retention of Acidic vs. Neutral Cannabinoids
This table summarizes the effect of adding ammonium formate to the aqueous mobile phase (Mobile Phase A) to resolve the critical pair THCVA/CBN. The data shows that increasing the additive concentration selectively reduces the retention time of the acidic cannabinoid (THCA-A is used as a proxy for THCVA's behavior) while the neutral cannabinoid (CBC) is less affected.
| Ammonium Formate Concentration | Observation for Acidic Cannabinoids | Observation for Neutral Cannabinoids | Outcome for THCVA/CBN Pair | Reference |
| 0 mM | Longer retention | Unaffected | Potential co-elution | [3] |
| 5 mM | Retention time is reduced | Largely unaffected | Improved resolution | [3] |
| 7.5 mM | Further reduction in retention | Largely unaffected | Baseline resolution achieved | [3] |
| 10 mM | Significant reduction in retention | Largely unaffected | May cause co-elution with other peaks (e.g., THCA-A with CBC) | [3] |
Table 2: Effect of Organic Solvent Composition on Isomer Resolution
This table demonstrates how changing the organic mobile phase (Mobile Phase B) composition can significantly impact the resolution (Rs) of closely related isomers like Δ⁹-THC and Δ⁸-THC. While not THCV-A, this principle is directly applicable to improving the selectivity of any challenging separation.
| Mobile Phase B Composition | Resolution (Rs) of Δ⁹-THC and Δ⁸-THC | Reference |
| 100% Acetonitrile | 1.50 | [3] |
| 100% Methanol | 2.84 | [3] |
| 15:85 Acetonitrile:Methanol | 3.12 (Maximum Resolution) | [3] |
Experimental Protocols
Protocol 1: Baseline Separation of 17 Cannabinoids including THCV-A
This protocol, adapted from a validated method, provides excellent baseline resolution for a comprehensive suite of cannabinoids.[3]
1. Chromatographic System:
-
System: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Column: C18 Stationary Phase (e.g., Evoke C18, 15 cm x 4.6 mm, 3 µm).
-
Column Temperature: 45 °C.[9]
-
Flow Rate: 1.5 mL/min.[3]
-
Injection Volume: 5 µL.[9]
2. Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid and 7.5 mM Ammonium Formate.
-
Mobile Phase B: 50:50 (v/v) blend of Acetonitrile and Methanol.
3. Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 25 | 75 |
| 8.0 | 0 | 100 |
| 10.0 | 0 | 100 |
| 10.1 | 25 | 75 |
| 12.0 | 25 | 75 |
4. Sample Preparation:
-
Obtain certified reference standards for all cannabinoids of interest.
-
Prepare a combined stock solution in a 53:47 methanol:acetonitrile diluent to a final concentration of approximately 50-60 µg/mL for each component.[3]
-
Filter the final sample through a 0.45 µm filter before injection.[11]
Logical Diagram for Method Development
This diagram illustrates the key decision points when developing a method for cannabinoid separation.
Caption: Key decision points in HPLC method development for THCV-A analysis.
References
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromtech.com [chromtech.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. How to overcome co-elution challenges in cannabinoid chromatography using tandem mass spectrometry? - J. Jeffrey and Ann Marie Fox Graduate School at Penn State [gradschool.psu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. scielo.br [scielo.br]
Troubleshooting low signal intensity for "THCV-A" in mass spectrometry
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the mass spectrometry analysis of Tetrahydrocannabivarinic Acid (THCV-A).
Frequently Asked Questions (FAQs)
Q1: We are observing a very low signal for THCV-A in our LC-MS analysis. What are the potential causes?
A1: Low signal intensity for THCV-A can stem from several factors. A primary cause is the thermal instability of acidic cannabinoids, which can lead to in-source decarboxylation to its neutral form, THCV.[1][2][3][4][5] Other significant factors include suboptimal ionization efficiency, matrix effects from the sample, inadequate sample preparation, and non-optimized mass spectrometer parameters.[6][7][8]
Q2: How does in-source decarboxylation affect THCV-A analysis and how can it be minimized?
A2: In-source decarboxylation is a process where THCV-A converts to THCV due to the high temperatures in the mass spectrometer's ion source.[1][3] This leads to a decreased signal for THCV-A and a corresponding increase in the THCV signal. This phenomenon is particularly prominent in negative ion electrospray ionization (ESI) mode at elevated source temperatures (≥ 200 °C).[1] To minimize this, it is crucial to optimize the ion source temperature, keeping it as low as possible without sacrificing sensitivity. Monitoring the signal of THCV can also help diagnose the extent of decarboxylation.
Q3: Which ionization mode is best for THCV-A analysis: ESI positive, ESI negative, or APCI?
A3: The choice of ionization mode can significantly impact signal intensity. While ESI negative mode is often used for acidic compounds, it can also promote decarboxylation at higher temperatures.[1] ESI positive mode may offer greater stability for the acidic form, detecting it as a protonated molecule [M+H]+ or an adduct (e.g., [M+Na]+).[1] Atmospheric Pressure Chemical Ionization (APCI) is another option, particularly for less polar compounds, and may be less prone to in-source decarboxylation.[7][9] The optimal choice should be determined empirically for your specific instrument and sample matrix.
Q4: Can matrix effects be responsible for low THCV-A signal? How can they be mitigated?
A4: Yes, matrix effects can significantly suppress the ionization of THCV-A, leading to a lower signal.[8][9][10] These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization process. To mitigate matrix effects, consider the following:
-
Effective Sample Cleanup: Employ solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering matrix components.[11]
-
Chromatographic Separation: Optimize your liquid chromatography method to separate THCV-A from matrix components.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for any signal suppression or enhancement.[6]
-
Internal Standards: Use a stable isotope-labeled internal standard for THCV-A to correct for matrix effects and variations in instrument response.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low signal intensity for THCV-A.
Experimental Protocols
Sample Preparation from Cannabis Plant Material
This protocol outlines a general procedure for the extraction of cannabinoids, including THCV-A, from cannabis flower or biomass.
-
Homogenization: Homogenize the plant material to a fine powder to ensure sample uniformity.[12][13] This can be achieved using a grinder or mortar and pestle. To prevent thermally induced decarboxylation, consider cryogenic grinding.[14]
-
Extraction:
-
Weigh approximately 100-200 mg of the homogenized sample into a centrifuge tube.
-
Add a suitable extraction solvent such as methanol (B129727) or ethanol. A common ratio is 10 mL of solvent per 1 g of sample.[15][16]
-
Vortex the sample for 1-2 minutes to ensure thorough mixing.[12]
-
Sonicate the sample for 5-15 minutes to enhance extraction efficiency.[14][15]
-
-
Centrifugation and Filtration:
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of your calibration curve.
Quantitative Data Summary
The following tables provide starting parameters for LC-MS/MS analysis of cannabinoids. These should be optimized for your specific instrument and application. Since specific data for THCV-A is limited, parameters for the closely related compound THCA are provided as a starting point.
Table 1: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
Note: The addition of formic acid to the mobile phase can improve peak shape and ionization efficiency in positive ion mode.[6][15]
Table 2: Example Mass Spectrometry Parameters for Acidic Cannabinoids (based on THCA)
| Parameter | ESI Positive Mode | ESI Negative Mode |
| Precursor Ion (m/z) | 359.2 (for [M+H]+) | 357.2 (for [M-H]-) |
| Product Ions (m/z) | 341.2, 313.2, 245.1 | 313.2 (Decarboxylated) |
| Capillary Voltage | 2.5 - 4.0 kV | 2.0 - 3.5 kV |
| Source Temperature | 120 - 150 °C | 120 - 150 °C (minimize) |
| Desolvation/Drying Gas Temp. | 250 - 400 °C | 250 - 400 °C (minimize) |
| Collision Energy (CE) | Optimize for specific transitions | Optimize for specific transitions |
Disclaimer: These parameters are intended as a starting point. Optimal conditions will vary depending on the specific mass spectrometer, its source design, and the sample matrix.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal decarboxylation of acidic cannabinoids in Cannabis species: identification of transformed cannabinoids by UHPLC… [ouci.dntb.gov.ua]
- 4. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. zefsci.com [zefsci.com]
- 9. An Atmospheric Pressure Ionization MS/MS Assay using Online Extraction for the Analysis of 11 Cannabinoids and Metabolites in Human Plasma and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges of Extracting and Determining Cannabinoids in Different Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. filtrous.com [filtrous.com]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Quantitation of Cannabinoids by Liquid Chromatography Triple-Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Workflow for Cannabinoids Analysis in Hemp and Hemp-Infused Products [sigmaaldrich.com]
- 16. um.edu.mt [um.edu.mt]
Technical Support Center: Optimization of THCV-A Extraction from Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal extraction of Tetrahydrocannabivarinic acid (THCV-A) from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting THCV-A from plant material?
A1: The primary methods for THCV-A extraction include solvent extraction, supercritical fluid extraction (SFE) with CO2, and ultrasound-assisted extraction (UAE).[1][2] Solvent-based approaches are often considered the most practical for medical cannabis extraction.[1] More advanced techniques like microwave-assisted extraction (MAE) are also being explored.[3]
Q2: How can I prevent the degradation of THCV-A during extraction and storage?
A2: THCV-A is susceptible to decarboxylation into its neutral form, THCV, when exposed to heat.[2][4] To preserve the acidic form, it is crucial to employ low-temperature extraction methods, such as cold ethanol (B145695) extraction.[5][6] During storage, THCV-A should be protected from light and air to prevent oxidation and degradation.[7] Storing extracts at low temperatures (e.g., 4°C) in sealed, opaque containers can help maintain stability.[3]
Q3: What is "winterization" and is it necessary for THCV-A extracts?
A3: Winterization is a post-extraction purification process that removes undesirable compounds like waxes, fats, and lipids from the crude extract.[8][9] This is particularly important for extracts intended for inhalation products or when high purity is required. The process involves dissolving the extract in a solvent like ethanol and then chilling it to sub-zero temperatures to precipitate the unwanted components, which are subsequently removed by filtration.[9][10] For THCV-A extracts, winterization can significantly improve purity and clarity.[8]
Q4: What is the importance of biomass preparation before extraction?
A4: Proper preparation of the biological sample, typically cannabis flower, is critical for efficient extraction. This includes drying the material to a constant weight and grinding it to a uniform, fine powder to increase the surface area for solvent interaction.[11] However, excessively fine milling can lead to the co-extraction of undesirable compounds like chlorophyll (B73375) and may complicate downstream filtration processes.[12]
Troubleshooting Guides
Issue 1: Low Yield of THCV-A
| Possible Cause | Recommended Solution |
| Inefficient Extraction Parameters | Optimize parameters such as temperature, pressure, and solvent-to-biomass ratio based on the chosen extraction method. For instance, in supercritical CO2 extraction, adjusting pressure and temperature can target specific cannabinoid profiles.[13] |
| Incomplete Extraction | For solvent extraction, consider performing multiple extraction cycles to ensure maximum recovery of THCV-A from the plant material. |
| Improper Solvent Selection | The polarity of the solvent significantly impacts extraction efficiency. While non-polar solvents are generally effective for cannabinoids, a mixture of solvents or a polar solvent like ethanol might be more suitable for acidic cannabinoids.[2][14] |
| Poor Quality Biomass | Ensure the starting plant material has a high concentration of THCV-A. The cannabinoid profile can vary significantly between different cannabis cultivars. |
| Particle Size of Biomass | An inappropriate particle size can hinder solvent penetration. Experiment with different grind sizes to find the optimal balance between surface area and the extraction of undesirable compounds.[12] |
Issue 2: Co-extraction of Undesirable Compounds (e.g., Chlorophyll, Waxes)
| Possible Cause | Recommended Solution |
| High Extraction Temperature | Employing lower extraction temperatures, such as in cold ethanol extraction, can significantly reduce the co-extraction of chlorophyll and waxes.[5] |
| Inappropriate Solvent | Highly polar solvents are more likely to extract water-soluble compounds like chlorophyll. Consider using a less polar solvent or a non-polar solvent. |
| Lack of Post-Extraction Cleanup | Implement a winterization step to remove waxes and lipids.[8][9] Activated carbon filtration can also be used to remove chlorophyll, though it may also adsorb some cannabinoids. |
Issue 3: Conversion of THCV-A to THCV (Decarboxylation)
| Possible Cause | Recommended Solution |
| High Temperatures During Extraction | Utilize low-temperature extraction techniques. Avoid prolonged exposure to heat at any stage of the process.[6] |
| Heat Exposure During Solvent Removal | When evaporating the solvent after extraction, use techniques that minimize heat, such as rotary evaporation under reduced pressure at a low temperature. |
| Improper Storage Conditions | Store the final extract in a cool, dark place to prevent heat and light-induced decarboxylation.[7] |
Issue 4: Residual Solvents in the Final Extract
| Possible Cause | Recommended Solution |
| Incomplete Solvent Purging | Ensure that the solvent removal process is complete. For viscous extracts, a thin-film evaporator or vacuum oven may be necessary for effective solvent removal. |
| Inefficient Solvent Recovery System | For larger-scale operations, a properly functioning solvent recovery system is crucial to both minimize residual solvents and reduce operational costs.[13] |
Experimental Protocols
Protocol 1: Cold Ethanol Extraction
This method is advantageous for preserving the acidic form of cannabinoids due to the low temperatures used.
-
Biomass Preparation:
-
Dry the cannabis plant material at 40°C until a constant weight is achieved.
-
Grind the dried material to a fine powder (e.g., 40 mesh).[11]
-
-
Extraction:
-
Filtration:
-
Filter the mixture through a funnel with filter paper to separate the biomass from the ethanol extract.
-
Wash the biomass with a small amount of cold ethanol to recover any remaining cannabinoids.
-
-
Solvent Evaporation:
-
Remove the ethanol from the filtrate using a rotary evaporator at a low temperature (e.g., <40°C) and reduced pressure.
-
-
Winterization (Optional but Recommended):
Protocol 2: Supercritical CO2 Extraction (SFE)
SFE is a highly tunable method that allows for selective extraction of different compounds.
-
Biomass Preparation:
-
Dry and grind the cannabis material as described in the Cold Ethanol Extraction protocol.
-
Pack the ground material into the extraction vessel of the SFE system.
-
-
Extraction Parameters:
-
Set the extraction temperature and pressure. Optimal conditions for cannabinoid extraction are often in the range of 37-60°C and 250-320 bar.[17][18]
-
A CO2 flow rate of 100-150 g/min can be used.[18]
-
The addition of a co-solvent like ethanol (e.g., 5% of the CO2 flow rate) can improve the extraction efficiency of more polar compounds like THCV-A.
-
-
Extraction Process:
-
Pressurize and heat the system to the desired setpoints.
-
Introduce the supercritical CO2 (and co-solvent, if used) into the extraction vessel.
-
The extraction time can range from 4 to 10 hours depending on the desired yield.[18]
-
-
Collection:
-
The extract is collected from the separator vessel, which is held at a lower pressure and temperature to allow the cannabinoids to precipitate out of the CO2.
-
Protocol 3: Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to enhance the extraction process, often leading to higher yields in shorter times.[19]
-
Biomass Preparation:
-
Prepare the dried and ground cannabis material as previously described.
-
-
Extraction:
-
Separation and Filtration:
-
Centrifuge the mixture to separate the solid material from the liquid extract.
-
Filter the supernatant to remove any remaining fine particles.[11]
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure and low temperature.
-
Quantitative Data Summary
| Extraction Method | Solvent/Co-solvent | Temperature | Pressure | Time | Typical Yield/Efficiency | Reference |
| Cold Ethanol | Ethanol | -20°C to -40°C | Atmospheric | 10 min | Extraction efficiency for THCA reported as 83.6% at -20°C and 97.7% at -40°C. | [5][15] |
| Supercritical CO2 | CO2 (optional Ethanol co-solvent) | 37°C - 60°C | 250 - 320 bar | 4 - 10 hours | High cannabinoid recovery, with flow rate being a major influencing factor. | [17][18] |
| Ultrasound-Assisted | 50% Ethanol/Water | Room Temp. | Atmospheric | 15 - 30 min | Can double the extraction efficiency compared to maceration. | [14][19] |
Visualizations
Caption: General workflow for THCV-A extraction from biological samples.
Caption: Troubleshooting logic for common THCV-A extraction issues.
References
- 1. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. Long term stability of cannabinoids in oral fluid after controlled cannabis administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 5. Cold Ethanol Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology: Optimization and Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Processing and extraction methods of medicinal cannabis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baymedica.com [baymedica.com]
- 8. Cannabis Extraction Equipment | Cannabis Extraction by Boulder Creek Technologies [bouldercreektechnologies.com]
- 9. coleparmer.com [coleparmer.com]
- 10. rootsciences.com [rootsciences.com]
- 11. Video: Ultrasonic-Assisted Extraction of Cannabidiolic Acid from Cannabis Biomass [jove.com]
- 12. evolvedextraction.com [evolvedextraction.com]
- 13. benchchem.com [benchchem.com]
- 14. Ultrasonic-Assisted Extraction of Cannabidiolic Acid from Cannabis Biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cold ethanol extraction of cannabinoids and terpenes from cannabis using response surface methodology: optimization and comparative study - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 16. extractionmagazine.com [extractionmagazine.com]
- 17. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. extractionmagazine.com [extractionmagazine.com]
- 19. Research Collection | ETH Library [research-collection.ethz.ch]
Technical Support Center: Refinement of Experimental Protocols for Consistent THCV-A Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reliable results when working with Tetrahydrocannabivarinic Acid (THCV-A). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction, purification, and handling of THCV-A.
| Problem | Potential Cause | Recommended Solution |
| Low THCV-A Yield | Inefficient Extraction: Use of non-optimal solvents or extraction conditions. | Employ a non-polar solvent such as heptane (B126788) or supercritical CO2. Ensure the plant material is properly ground to increase surface area. Maintain low temperatures throughout the extraction process to prevent decarboxylation.[1][2] |
| Degradation of THCV-A: Exposure to heat or light during extraction or storage. | All steps should be performed in a temperature-controlled environment, ideally at or below room temperature.[3] Store extracts and purified THCV-A in amber vials at low temperatures (-20°C for long-term storage). | |
| Improper Plant Material: Starting with a cannabis strain low in THCV-A. | Select a cannabis strain known for its high THCV-A content. If not available, consider enzymatic synthesis from Cannabigerovarinic Acid (CBGVA).[4][5] | |
| Presence of Impurities in Final Product | Co-extraction of other cannabinoids and plant material: Lack of selective extraction and purification. | Implement a multi-step purification process, including winterization to remove waxes and lipids, followed by chromatography.[1][6] |
| Solvent Residues: Incomplete removal of extraction or chromatography solvents. | Utilize a rotary evaporator for solvent removal under reduced pressure and at a low temperature. Further drying under a high vacuum may be necessary. | |
| Inconsistent Analytical Results | Decarboxylation during Analysis: Use of Gas Chromatography (GC) for analysis. | Use High-Performance Liquid Chromatography (HPLC) with a UV or MS detector for the quantification of THCV-A, as it analyzes the sample at room temperature, thus preventing the conversion of THCV-A to THCV.[7] |
| Improper Sample Preparation: Inconsistent sample dilutions or handling. | Develop and adhere to a strict Standard Operating Procedure (SOP) for sample preparation, ensuring accurate and consistent dilutions. | |
| Instrument Calibration Issues: Drifting of the analytical instrument's calibration. | Perform regular calibration checks of the HPLC instrument using a certified THCV-A reference standard. | |
| Crystallization Issues | Incorrect Solvent System: Use of a solvent that does not promote crystallization. | Experiment with different solvent systems, such as a mixture of heptane and a less polar co-solvent. Gentle heating followed by slow cooling can initiate nucleation.[1] |
| Presence of Impurities: Impurities can inhibit crystal formation. | Ensure the THCV-A extract is highly purified (>95%) before attempting crystallization.[1] |
Frequently Asked Questions (FAQs)
Q1: What is THCV-A and how does it differ from THCV?
A1: Tetrahydrocannabivarinic Acid (THCV-A) is the acidic precursor to Tetrahydrocannabivarin (B162180) (THCV).[4] In the raw cannabis plant, cannabinoids exist primarily in their acidic form. THCV-A is non-psychoactive. When exposed to heat, a process called decarboxylation occurs, which removes a carboxyl group from THCV-A and converts it into the neutral, psychoactive cannabinoid THCV.
Q2: What is the best method for extracting THCV-A from plant material?
A2: To preserve the acidic form, a cold extraction method is recommended.[3] Supercritical CO2 extraction at low temperatures or solvent extraction with a non-polar solvent like heptane are effective methods.[1][2] It is crucial to avoid high temperatures throughout the process to prevent decarboxylation.[3]
Q3: How can I purify THCV-A from a crude extract?
A3: A multi-step purification process is recommended. First, perform winterization by dissolving the crude extract in ethanol (B145695) and freezing it to precipitate and remove waxes and lipids.[1] Following filtration, the ethanol is removed, and the resulting oil can be further purified using flash chromatography.[7][8]
Q4: What analytical technique is most suitable for quantifying THCV-A?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the ideal method for quantifying THCV-A.[7] Unlike Gas Chromatography (GC), HPLC analysis is performed at room temperature, which prevents the heat-induced decarboxylation of THCV-A into THCV, ensuring accurate quantification of the acidic cannabinoid.
Q5: How should I store purified THCV-A to ensure its stability?
A5: THCV-A is susceptible to degradation by heat and light. For long-term storage, it should be kept in an airtight, amber-colored container at -20°C.[9] For short-term storage, refrigeration at 4°C is adequate. It is also advisable to purge the container with an inert gas like argon or nitrogen to minimize oxidative degradation.
Experimental Protocols
Extraction of THCV-A from Cannabis Plant Material
This protocol describes a laboratory-scale cold solvent extraction method to obtain a THCV-A rich crude extract.
Materials:
-
High THCV-A cannabis flower, dried and coarsely ground
-
Heptane, analytical grade
-
500 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator
Procedure:
-
Place 50 g of ground cannabis material into the 500 mL Erlenmeyer flask.
-
Add 300 mL of cold heptane (-20°C) to the flask.
-
Place the flask on a magnetic stirrer in a cold room or ice bath and stir for 1 hour.
-
Filter the mixture through a Buchner funnel under vacuum to separate the plant material from the solvent.
-
Wash the plant material with an additional 100 mL of cold heptane to ensure complete extraction.
-
Combine the filtrates in a round-bottom flask.
-
Remove the heptane using a rotary evaporator at a temperature not exceeding 40°C and a pressure of approximately 150 mbar.
-
The resulting crude extract will be a thick, dark oil.
Purification of THCV-A using Flash Chromatography
This protocol outlines the purification of THCV-A from the crude extract using a normal-phase flash chromatography system, adapted from a method for THCA purification.[7]
Materials:
-
Crude THCV-A extract
-
Silica (B1680970) gel for flash chromatography (40-63 µm)
-
Heptane, analytical grade
-
Ethyl acetate (B1210297), analytical grade
-
Flash chromatography system with a UV detector
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in heptane and pack the chromatography column.
-
Dissolve 1 g of the crude THCV-A extract in a minimal amount of heptane.
-
Load the dissolved sample onto the packed column.
-
Begin the elution with 100% heptane at a flow rate of 20 mL/min.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A suggested gradient is from 0% to 10% ethyl acetate over 30 minutes.
-
Monitor the eluent using the UV detector at 220 nm and 270 nm.
-
Collect fractions based on the appearance of peaks on the chromatogram. THCV-A is expected to elute as the mobile phase becomes more polar.
-
Analyze the collected fractions using HPLC to identify those containing pure THCV-A.
-
Pool the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature.
Enzymatic Synthesis of THCV-A from CBGVA
This protocol provides a conceptual framework for the enzymatic synthesis of THCV-A from CBGVA using THCA synthase, based on patent literature.[4][5]
Materials:
-
Cannabigerovarinic Acid (CBGVA)
-
Recombinant THCA synthase enzyme
-
Reaction buffer (e.g., 0.1 M citrate (B86180) buffer, pH 5.0)
-
Bioreactor or temperature-controlled reaction vessel
-
Heptane for extraction
-
HPLC for reaction monitoring
Procedure:
-
Dissolve a known concentration of CBGVA in the reaction buffer within the bioreactor.
-
Add a specific activity unit of THCA synthase to the reaction mixture.
-
Maintain the reaction at a constant temperature, for example, 37°C, with gentle agitation.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every hour), quenching the reaction, extracting the cannabinoids with heptane, and analyzing the extract by HPLC.
-
The HPLC analysis will show a decrease in the CBGVA peak and the appearance of a new peak corresponding to THCV-A.
-
Once the reaction has reached completion (i.e., no further increase in the THCV-A peak is observed), stop the reaction by denaturing the enzyme (e.g., by adding a solvent or changing the pH).
-
Extract the entire reaction mixture with heptane to recover the synthesized THCV-A.
-
The heptane extract can then be purified using the chromatography protocol described above.
Data Presentation
Table 1: HPLC Gradient for THCV-A Analysis
| Time (minutes) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0 | 30 | 70 |
| 15 | 5 | 95 |
| 20 | 5 | 95 |
| 22 | 30 | 70 |
| 25 | 30 | 70 |
Table 2: Stability of THCV-A under Different Storage Conditions
| Storage Condition | THCV-A Concentration (% of Initial) after 30 days |
| -20°C in the dark | 98 ± 2% |
| 4°C in the dark | 92 ± 3% |
| 25°C in the dark | 75 ± 5% |
| 25°C with light exposure | 50 ± 7% |
Note: These are example data and actual results may vary.
Visualizations
Caption: A generalized workflow for the extraction, purification, and analysis of THCV-A.
Caption: The biosynthetic pathway from CBGVA to THCV-A and its subsequent conversion to THCV.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. benchchem.com [benchchem.com]
- 3. Processing and extraction methods of medicinal cannabis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20170283837A1 - BIOENZYMATIC SYNTHESIS OF THC-v, CBV AND CBN AND THEIR USE AS THERAPEUTIC AGENTS - Google Patents [patents.google.com]
- 5. WO2017175064A1 - Bioenzymatic synthesis of tetrahydrocannabivarin (thc-v), cannabinol (cbn), and cannabivarin (cbv) and their use as therapeutic agents - Google Patents [patents.google.com]
- 6. How to Isolate Cannabinoids: Techniques, Trends, and Purity Boost [sortingrobotics.com]
- 7. Rapid isolation procedure for Δ9-tetrahydrocannabinolic acid A (THCA) from Cannabis sativa using two flash chromatography systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
Technical Support Center: Mitigating Cross-Reactivity in Immunoassays with Tetrahydrocannabivarin Acetate (THCV-A)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to immunoassay cross-reactivity when working with Tetrahydrocannabivarin Acetate (B1210297) (THCV-A).
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a concern for Tetrahydrocannabivarin Acetate (THCV-A)?
A1: Immunoassay cross-reactivity occurs when an antibody, designed to detect a specific analyte, also binds to other structurally similar molecules.[1][2] This is a significant concern for THCV-A because it shares a core structure with other cannabinoids, such as Tetrahydrocannabivarin (THCV) and a similar acetate group with compounds like THC-O-acetate. This structural similarity can lead to inaccurate quantification and false-positive results in immunoassays designed to detect other cannabinoids.[1]
Q2: What is the structural basis for potential cross-reactivity between THCV-A and other cannabinoids?
A2: The potential for cross-reactivity arises from shared molecular features. THCV-A has a varin chain (a three-carbon side chain) similar to THCV, distinguishing it from THC which has a pentyl chain.[3][4][5] The addition of an acetate group to THCV to form THCV-A introduces a structural element also found in other synthetic cannabinoids like THC-O-acetate. Antibodies raised against one of these molecules may recognize shared epitopes, leading to cross-reactivity.
Q3: Is there quantitative data on the cross-reactivity of THCV-A with common cannabinoid immunoassays?
A3: Direct quantitative data on the cross-reactivity of THCV-A is limited in currently available research. However, studies on structurally similar compounds provide some insight. For instance, THC-O-acetate has shown low but measurable cross-reactivity (around 3-7%) in some THC immunoassays.[6][7] The degree of cross-reactivity for THCV-A would depend on the specific antibody used in the assay and its binding characteristics.
Troubleshooting Guide
Issue 1: High background or non-specific binding in my immunoassay.
-
Possible Cause: Insufficient blocking of the microplate wells, leading to non-specific antibody binding.[1]
-
Solution: Optimize the blocking buffer. Prepare a panel of blocking buffers with different agents (e.g., 1-5% BSA, non-fat dry milk) and incubate for 1-2 hours. Run a control with no primary antibody to assess background signal for each blocking condition and select the buffer that provides the highest signal-to-noise ratio.[1]
-
Possible Cause: Excessive concentration of primary or secondary antibody.[1]
-
Solution: Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies. The goal is to use the lowest concentration that still provides a robust signal for the target analyte.
-
Possible Cause: Inadequate washing steps.
-
Solution: Increase the number of wash cycles (e.g., from 3 to 5) and ensure vigorous but careful washing to remove all unbound antibodies without dislodging the coated antigen.
Issue 2: Suspected cross-reactivity of THCV-A in an immunoassay for another cannabinoid.
-
Possible Cause: The primary antibody is binding to THCV-A due to structural similarities with the target analyte.
-
Solution 1: Perform a Cross-Reactivity Assessment.
-
Solution 2: Adjust Assay Conditions.
-
Modifying assay conditions such as pH, temperature, or incubation time can sometimes favor the binding of the antibody to its specific target over cross-reacting molecules.[8]
-
-
Solution 3: Use a More Specific Antibody.
Data Presentation
Table 1: Reported Cross-Reactivity of Selected Cannabinoids in a THC-Targeted ELISA
| Compound | Concentration Range Tested (ng/mL) | Percent Cross-Reactivity (%) | Reference |
| delta-8-carboxy-THC | 10 - 120 | 200% | [7] |
| delta-9,11-THC | 10 - 1000 | 25% | [7] |
| delta-10-THC | 10 - 1000 | 13% | [7] |
| THC-O-acetate | 10 - 1000 | 3% | [7] |
| Tetrahydrocannabiphorol (THCP) | 10 - 1000 | 0.5% | [7] |
Note: This data is from a specific study using a particular ELISA kit.[7] Cross-reactivity can vary significantly between different assays.
Experimental Protocols
Protocol 1: Competitive ELISA for Assessing Cross-Reactivity of THCV-A
-
Coating: Coat the wells of a 96-well microplate with a conjugate of the target cannabinoid (e.g., THC-BSA) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[1]
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of the standard (target cannabinoid) and the potential cross-reactant (THCV-A). Add these solutions to the wells, followed by the primary antibody against the target cannabinoid. Incubate for 1-2 hours at room temperature.[1]
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody that binds to the primary antibody and incubate for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until color develops.[1]
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to halt the reaction.[1]
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Plot the absorbance values against the logarithm of the analyte concentration for both the standard and THCV-A. Calculate the IC50 values (the concentration that causes 50% inhibition of the signal). The percent cross-reactivity can be calculated using the formula: (% Cross-Reactivity) = (IC50 of Standard / IC50 of THCV-A) x 100.
Visualizations
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Caption: Troubleshooting workflow for high background in immunoassays.
References
- 1. benchchem.com [benchchem.com]
- 2. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurogan.com [neurogan.com]
- 4. eaze.com [eaze.com]
- 5. gvbbiopharma.com [gvbbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Cross-Reactivity of Contemporary Cannabinoids with THC Direct Immunoassay (ELISA) in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. myadlm.org [myadlm.org]
Technical Support Center: Enhancing Tetrahydrocannabivarinic Acid (THCV-A) Bioavailability in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Tetrahydrocannabivarinic Acid (THCV-A) in experimental settings. Given the limited direct research on THCV-A, some information is extrapolated from studies on other cannabinoids, particularly other cannabinoid acids and their neutral counterparts like THCV and CBD.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of THCV-A?
A1: The primary challenges for the oral bioavailability of THCV-A, much like other cannabinoids, are its low aqueous solubility and susceptibility to first-pass metabolism in the liver.[1][2][3] Being a lipophilic compound, THCV-A dissolves poorly in gastrointestinal fluids, which is a critical step for absorption.[3] Once absorbed, it is transported to the liver where a significant portion can be metabolized by cytochrome P450 (CYP450) enzymes before it reaches systemic circulation.[3]
Q2: How does the acidic nature of THCV-A influence its bioavailability compared to neutral THCV?
A2: Research on other cannabinoid acids, such as cannabidiolic acid (CBDA), suggests that they may possess greater permeability in cell-based models compared to their neutral forms.[4] One study found that CBDA concentrations in mouse plasma were significantly higher than CBD under the same dosing conditions.[4] While direct data for THCV-A is limited, this suggests that its acidic form might have different absorption characteristics than THCV. However, the acidic forms are also known for their chemical instability, particularly their susceptibility to decarboxylation (conversion to the neutral form) with heat or light exposure.[5]
Q3: What are the most promising formulation strategies to enhance THCV-A bioavailability?
A3: Several formulation strategies can be employed to overcome the challenges of low solubility and first-pass metabolism. These include:
-
Lipid-Based Formulations: Co-administration of cannabinoids with dietary lipids or formulating them in lipid-based systems like self-nanoemulsifying drug delivery systems (SNEDDS) can significantly enhance absorption.[1][2][6] Lipids can facilitate the formation of micelles and chylomicrons, which can be absorbed through the lymphatic system, bypassing the liver and reducing first-pass metabolism.[2]
-
Nanotechnology-Based Delivery Systems: Nanoformulations such as nanoemulsions, liposomes, and polymeric micelles can improve the solubility, stability, and bioavailability of cannabinoids.[7][8][9] These systems encapsulate the active compound, protecting it from degradation and enhancing its uptake.
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, increasing their aqueous solubility and stability.[7][10]
Q4: Are there any known metabolic pathways for THCV-A that I should consider in my experimental design?
A4: While specific metabolic pathways for THCV-A are not extensively documented, it is likely to undergo similar metabolic processes as other cannabinoids. This includes hydroxylation by cytochrome P450 enzymes in the liver.[3] The primary psychoactive metabolite of THC, for instance, is 11-OH-THC, and a similar hydroxylation can be expected for THCV. For THCV-A, it is plausible that it may first be decarboxylated to THCV and then metabolized. It is also important to consider the potential for THCV-A to inhibit or induce metabolic enzymes, which could affect its own metabolism and that of other co-administered compounds.
Troubleshooting Guides
Issue 1: Poor and Variable Absorption of THCV-A in Oral Gavage Studies
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Formulate with Lipids: Co-administer THCV-A with a high-fat meal or formulate it in a lipid-based vehicle such as sesame oil or medium-chain triglycerides (MCTs).[6][7] 2. Utilize Self-Emulsifying Drug Delivery Systems (SEDDS): Prepare a SEDDS formulation containing lipids, surfactants, and co-solvents to improve solubilization in the gastrointestinal tract.[7] 3. Prepare a Nanosuspension: Use techniques like wet milling or high-pressure homogenization to create a nanosuspension of THCV-A, increasing its surface area and dissolution rate.[7] |
| Degradation in Gastric Environment | 1. Enteric Coating: Encapsulate the THCV-A formulation in an enteric-coated capsule to protect it from the acidic environment of the stomach and allow for release in the intestine. 2. Use of Polymeric Micelles: Formulate THCV-A into polymeric micelles that can protect the compound from degradation and enhance its stability.[7] |
| First-Pass Metabolism | 1. Promote Lymphatic Uptake: Use long-chain fatty acids in your lipid-based formulation to encourage absorption through the lymphatic system, thereby bypassing the liver.[2] 2. Co-administration with Bioenhancers: Consider the use of bioenhancers like piperine, which can inhibit CYP450 enzymes and reduce first-pass metabolism. However, the specific effects on THCV-A metabolism would need to be investigated. |
Issue 2: Instability of THCV-A in Formulation and During Storage
| Potential Cause | Troubleshooting Steps |
| Decarboxylation (Conversion to THCV) | 1. Control Temperature: Avoid exposure to high temperatures during formulation and storage.[5][11] Store THCV-A and its formulations in a cool, dark place. Refrigeration or freezing is recommended for long-term storage.[5][11] 2. Protect from Light: Use opaque containers to protect the compound from light-induced degradation.[5][11] |
| Oxidation | 1. Inert Atmosphere: Handle and store THCV-A under an inert gas like argon or nitrogen to minimize exposure to oxygen.[5][11] 2. Avoid Grinding in Air: If the material is crystalline, avoid grinding it in an oxygen-rich environment as this increases the surface area and susceptibility to oxidation.[11] |
| Adsorption to Containers | 1. Use Appropriate Containers: Be aware that lipophilic compounds can adsorb to plastic surfaces.[10][12] Glass containers are generally preferred for storing cannabinoid solutions.[12] If using plastic, polypropylene (B1209903) may be a better choice than polyethylene, although testing for your specific formulation is recommended.[10] |
Experimental Protocols
Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for THCV-A
Objective: To prepare a SNEDDS formulation to enhance the oral bioavailability of THCV-A.
Materials:
-
THCV-A isolate or extract
-
Oil phase (e.g., sesame oil, Capryol 90)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
-
Vortex mixer
-
Water bath
Method:
-
Determine the solubility of THCV-A in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable nanoemulsion upon dilution.
-
Accurately weigh the selected amounts of the oil phase, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath to a slightly elevated temperature (e.g., 40°C) to ensure homogeneity.
-
Add the pre-weighed THCV-A to the mixture and vortex until it is completely dissolved.
-
To test the self-emulsifying properties, add a small amount of the formulation to simulated gastric fluid (pH 1.2) and observe the formation of a nanoemulsion.[7]
-
Characterize the resulting nanoemulsion for droplet size, polydispersity index, and zeta potential.
Protocol 2: In Vitro Permeability Assay using Caco-2 Cells
Objective: To assess the permeability of a THCV-A formulation across a simulated intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
THCV-A formulation and control solution
-
LC-MS/MS for quantification
Method:
-
Seed Caco-2 cells on Transwell® inserts and culture them for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cells with pre-warmed HBSS.
-
Add the THCV-A formulation (dissolved in HBSS) to the apical (upper) chamber of the Transwell® insert.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace the collected volume with fresh HBSS.[3]
-
At the end of the experiment, collect the remaining solution from the apical chamber.
-
Quantify the concentration of THCV-A in all samples using a validated LC-MS/MS method.[3]
-
Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the Caco-2 monolayer.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a Cannabinoid in a Rat Model with Different Formulations (Illustrative Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 12 | 4.0 ± 0.5 | 250 ± 60 | 100 |
| Lipid Solution | 125 ± 30 | 3.5 ± 0.8 | 625 ± 150 | 250 |
| SNEDDS | 450 ± 95 | 1.5 ± 0.3 | 2250 ± 475 | 900 |
Note: This table presents hypothetical data for illustrative purposes to demonstrate the potential improvements in bioavailability with different formulation strategies. Actual results for THCV-A may vary.
Visualizations
Caption: Experimental workflow for developing and evaluating a THCV-A formulation.
Caption: Simplified pathways of oral cannabinoid absorption.
References
- 1. Strategies for enhancing the oral bioavailability of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. themarijuanaherald.com [themarijuanaherald.com]
- 5. Mastering THCv: Best Practices for Handling, Blending, etc. [flora-works.com]
- 6. Optimizing Cannabis Therapy: Understanding Bioavailability and Administration Routes [labx.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Nanoformulations as a strategy to overcome the delivery limitations of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Solubility, Stability, and Transcorneal Permeability of Delta-8-Tetrahydrocannabinol in the Presence of Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. baymedica.com [baymedica.com]
- 12. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"Tetrahydrocannabivarin Acetate" vs. Tetrahydrocannabivarin: a comparative analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Tetrahydrocannabivarin (THCV) and its synthetic acetate (B1210297) ester, Tetrahydrocannabivarin Acetate (THCV-A). While extensive research has elucidated the pharmacological profile of THCV, a naturally occurring cannabinoid, data on THCV-A remains limited. This document summarizes the available experimental data for both compounds, outlines relevant experimental methodologies, and uses visual diagrams to illustrate key pathways and workflows. The significant disparity in available research between the two molecules is a critical takeaway, highlighting a notable gap in the current understanding of acetylated cannabinoids.
Introduction
Tetrahydrocannabivarin (THCV) is a propyl homolog of tetrahydrocannabinol (THC) found in cannabis. It has garnered significant scientific interest due to its unique pharmacological properties, which differ notably from those of THC. This compound (THCV-A), also known as THCV-O-acetate, is a synthetic derivative of THCV. The addition of an acetate group can alter the physicochemical properties of the parent compound, potentially affecting its stability, bioavailability, and potency. This guide aims to provide a side-by-side comparison based on the current scientific literature.
Physicochemical Properties
A fundamental comparison begins with the basic physicochemical properties of each compound. The addition of the acetate group to the THCV molecule increases its molecular weight.
| Property | Tetrahydrocannabivarin (THCV) | This compound (THCV-A) |
| Molecular Formula | C₁₉H₂₆O₂ | C₂₁H₂₈O₃[1][2][3] |
| Molecular Weight | 286.41 g/mol | 328.5 g/mol [1][2][3] |
| CAS Number | 31262-37-0 | 885123-57-9[2][3] |
| Purity (as analytical standard) | ≥98% | ≥95%[2][3] |
| Solubility | Soluble in organic solvents | Soluble in acetonitrile (B52724) (10 mg/ml)[1][2] |
| Stability | Stable in oral fluid for up to 2 months at 4°C[4][5] | Stable for ≥ 1 to 3 years when stored at -20°C or -80°C (as an analytical standard)[2][3] |
Pharmacokinetics: A Data Gap for THCV-A
The pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion. While data for THCV is available, there is a significant lack of published experimental data on the pharmacokinetics of THCV-A.
Tetrahydrocannabivarin (THCV):
Following oral administration, THCV is absorbed and metabolized in the liver. The primary metabolite is 11-nor-9-carboxy-THCV (THCV-COOH). In a study on the oral administration of Δ8-THCV, the median time to maximum concentration (t-max) for Δ8-THCV ranged from 3.8 to 5.0 hours across different doses.
It is important to note that studies on cannabinoid acetate analogs, such as THC-O-acetate, suggest that they are rapidly deacetylated in the body to yield the parent cannabinoid.[6] This suggests that THCV-A would likely act as a prodrug of THCV, being quickly converted to THCV after administration. However, without specific experimental data for THCV-A, this remains a hypothesis.
| Parameter | Value (for Δ8-THCV, oral administration) |
| Tmax (Median) | 3.8–5.0 hours |
| Major Metabolite | 11-nor-9-carboxy-Δ8-THCV (Δ8-THCV-COOH) |
No pharmacokinetic data is currently available for this compound in the public domain.
Pharmacodynamics and Receptor Binding
The pharmacodynamics of a compound describe its effects on the body. This is largely determined by its binding affinity to various receptors. THCV exhibits a complex and dose-dependent interaction with the endocannabinoid system.
Tetrahydrocannabivarin (THCV):
THCV acts as a neutral antagonist at the cannabinoid type 1 (CB1) receptor at low doses, while at higher doses, it can act as a CB1 receptor agonist. It is also a partial agonist at the cannabinoid type 2 (CB2) receptor. This dual activity at CB1 receptors is a distinguishing feature of THCV compared to THC, which is a partial agonist at CB1 receptors.
| Receptor | THCV Interaction |
| CB1 | Neutral antagonist at low doses; Agonist at high doses |
| CB2 | Partial agonist |
There is no published experimental data on the receptor binding profile or in vivo effects of this compound. Based on the rapid deacetylation of other cannabinoid acetates, it is plausible that the in vivo effects of THCV-A would be primarily mediated by its conversion to THCV.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and analytical procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Dose-dependent interaction of THCV with the CB1 receptor signaling pathway.
Caption: A generalized workflow for the analysis of cannabinoids in biological samples.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies commonly employed in cannabinoid research.
Protocol 1: Cannabinoid Quantification in Biological Matrices using LC-MS/MS
This protocol describes a general method for the simultaneous quantification of multiple cannabinoids in biological fluids.
1. Sample Preparation:
- Matrix: Whole blood, plasma, urine, or oral fluid.
- Extraction: Solid-Phase Extraction (SPE) is commonly used to isolate cannabinoids from the biological matrix and remove interfering substances. Alternatively, Liquid-Liquid Extraction (LLE) can be employed.
2. Chromatographic Separation:
- Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: A C18 reverse-phase column is typically used for the separation of cannabinoids.
- Mobile Phase: A gradient elution with a mixture of water (often with a formic acid additive) and an organic solvent like acetonitrile or methanol.
3. Mass Spectrometric Detection:
- Instrument: A tandem mass spectrometer (MS/MS).
- Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
- Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of the target cannabinoids and their metabolites.
Protocol 2: In Vitro Receptor Binding Assay
This protocol outlines a method to determine the binding affinity of a compound to cannabinoid receptors.
1. Materials:
- Cell membranes from cells expressing the cannabinoid receptor of interest (e.g., HEK-293 cells transfected with CB1 or CB2 receptors).
- A radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) with known high affinity for the receptor.
- The test compound (THCV or THCV-A).
2. Procedure:
- Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
- After incubation, separate the bound from the unbound radioligand by rapid filtration.
- Measure the radioactivity of the filters to determine the amount of bound radioligand.
3. Data Analysis:
- Generate a competition curve by plotting the percentage of specific binding of the radioligand against the concentration of the test compound.
- Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Determine the Ki (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.
Conclusion and Future Directions
This comparative analysis reveals that while Tetrahydrocannabivarin is a well-characterized phytocannabinoid with a unique pharmacological profile, its acetate ester, this compound, remains largely unstudied. The available information on THCV-A is confined to its basic chemical properties as an analytical standard.
The primary hypothesis for the biological activity of THCV-A is that it functions as a prodrug for THCV, undergoing rapid deacetylation in vivo. However, this requires experimental verification. Future research should prioritize in vitro and in vivo studies to determine the pharmacokinetic and pharmacodynamic profiles of THCV-A. Direct comparative studies with THCV are essential to understand if the acetate form offers any advantages in terms of stability, bioavailability, or therapeutic effects. Such research is critical for drug development professionals to assess the potential of THCV-A as a therapeutic agent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Long term stability of cannabinoids in oral fluid after controlled cannabis administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
A Comparative In Vitro Analysis of Tetrahydrocannabivarinic Acid (THCV-A) and Cannabidiol (CBD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of Tetrahydrocannabivarinic acid (THCV-A) and the well-characterized cannabinoid, Cannabidiol (CBD). Due to the limited direct in vitro data available for THCV-A, this comparison will also draw upon data from its decarboxylated form, Tetrahydrocannabivarin (B162180) (THCV), and the known properties of other acidic cannabinoids to provide a comprehensive overview for research and development purposes.
Data Summary
The following table summarizes the key in vitro parameters for THCV-A/THCV and CBD based on available scientific literature. It is important to note that direct comparative studies for THCV-A are scarce, and much of the data for the varinic cannabinoid is based on its neutral form, THCV.
| Parameter | Tetrahydrocannabivarinic Acid (THCV-A) / Tetrahydrocannabivarin (THCV) | Cannabidiol (CBD) |
| Receptor Binding Profile | THCV: Acts as a neutral antagonist at CB1 receptors at low doses and a partial agonist at higher doses. It is also a partial agonist at CB2 receptors.[1][2] THCV also interacts with 5-HT1A receptors.[1][3][4] THCV-A: The direct receptor binding profile is not well-characterized in published literature. | CBD: Exhibits low affinity for both CB1 and CB2 receptors, acting as a negative allosteric modulator.[5] It has a broader pharmacological profile, interacting with various other receptors, including TRPV1, GPR55, and 5-HT1A receptors. |
| Anti-inflammatory Effects | THCV: Has demonstrated anti-inflammatory properties in vitro, partly through activation of CB2 receptors.[6][7] It can downregulate the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα.[7][8] THCV-A: Like other acidic cannabinoids (e.g., THCA, CBDA), it is hypothesized to possess anti-inflammatory effects, potentially via inhibition of COX enzymes.[9] | CBD: Possesses well-documented anti-inflammatory effects. It can reduce the production of various pro-inflammatory mediators, including nitric oxide (NO) and cytokines like IL-6 and TNF-α in vitro.[10][11] Its anti-inflammatory actions are mediated through multiple pathways, independent of CB1/CB2 receptor agonism.[5] |
| Effects on Cancer Cells | THCV: Limited in vitro studies suggest potential anti-proliferative effects in certain cancer cell lines. Further research is needed to fully characterize its anti-cancer potential. | CBD: Has been shown to induce apoptosis and inhibit cell proliferation and migration in various cancer cell lines in vitro, including breast, prostate, and glioma cells.[12] |
| Other In Vitro Effects | THCV: May inhibit the enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), which are involved in the endocannabinoid system.[13] | CBD: Exhibits antioxidant properties and can modulate cellular pathways involved in oxidative stress. |
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to evaluate the effects of cannabinoids.
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., THCV-A, CBD) to cannabinoid receptors (CB1 and CB2).
Principle: This is a competitive radioligand binding assay that measures the ability of a non-labeled compound to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP55,940).
-
Test compounds (THCV-A, CBD).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Terminate the binding by rapid filtration through filter plates using a vacuum manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a non-labeled agonist) from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (binding affinity) using the Cheng-Prusoff equation.[14][15][16][17]
In Vitro Anti-Inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)
Objective: To assess the anti-inflammatory potential of a test compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like NO. The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured as an indicator of NO production.
Materials:
-
RAW 264.7 macrophage cell line.
-
Lipopolysaccharide (LPS).
-
Test compounds (THCV-A, CBD).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Griess reagent.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
Determine the inhibitory effect of the test compound on NO production.[10][18][19]
Cell Viability Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of a test compound on a specific cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Target cell line (e.g., cancer cell line or normal cell line).
-
Test compounds (THCV-A, CBD).
-
Cell culture medium.
-
MTT solution.
-
Solubilization solution (e.g., DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.[12][20][21][22]
Visualizations
The following diagrams illustrate a hypothetical signaling pathway and a generalized experimental workflow for comparing the in vitro effects of THCV-A and CBD.
Caption: Hypothetical signaling pathways for THCV-A and CBD.
Caption: Experimental workflow for in vitro comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydrocannabivarin (THCV) Dose Dependently Blocks or Substitutes for Tetrahydrocannabinol (THC) in a Drug Discrimination Task in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phytocannabinoid, Δ9-tetrahydrocannabivarin, can act through 5-HT1A receptors to produce antipsychotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phytocannabinoid, Δ⁹-tetrahydrocannabivarin, can act through 5-HT₁A receptors to produce antipsychotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The plant cannabinoid Δ9-tetrahydrocannabivarin can decrease signs of inflammation and inflammatory pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Minor Cannabinoids CBC, THCV, and CBN in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of tetrahydrocannabivarin (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrahydrocannabivarin - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Challenge Bot Detection // ScholarsArchive@OSU [ir.library.oregonstate.edu]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Activation of cannabinoid receptors in breast cancer cells improves osteoblast viability in cancer-bone interaction model while reducing breast cancer cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro evaluation of cell viability and expression profile of growth factors in mouse Sertoli cells exposed to Delta-9-tetrahydrocannabinol: a mechanistic insight into the cannabinoid-induced testicular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacology of Tetrahydrocannabivarinic Acid (THCV-A) and Other Cannabinoid Acetates
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacology of Tetrahydrocannabivarinic Acid (THCV-A) and other cannabinoid acetates, including Tetrahydrocannabinol-O-acetate (THC-O-acetate), Cannabidiol-O-acetate (CBD-O-acetate), and Cannabinol-O-acetate (CBN-O-acetate). The information presented herein is based on currently available scientific literature. It is important to note that while research into the pharmacology of major cannabinoids like THC and CBD is extensive, quantitative data for their acidic precursors and acetylated derivatives is comparatively limited.
Executive Summary
The study of cannabinoid derivatives is a rapidly evolving field. Tetrahydrocannabivarin (THCV), the decarboxylated form of THCV-A, exhibits a unique pharmacological profile, acting as a CB1 receptor antagonist at low doses and a partial agonist at higher doses, while also demonstrating partial agonism at the CB2 receptor.[1][2] Cannabinoid acetates, such as THC-O-acetate, are synthetic prodrugs designed to enhance the bioavailability and potency of their parent compounds.[3][4] However, robust quantitative pharmacological data for THCV-A and many cannabinoid acetates remain scarce in publicly accessible literature. This guide summarizes the available data, outlines the standard experimental protocols used to characterize these compounds, and provides visual representations of key signaling pathways and workflows.
Section 1: Quantitative Pharmacological Data
The following tables summarize the available quantitative data for THCV and THC. It is critical to note the absence of comprehensive, publicly available data for THCV-A and other cannabinoid acetates like THC-O-acetate, CBD-O-acetate, and CBN-O-acetate. The scientific community awaits further research to populate these crucial data sets.
Table 1: Cannabinoid Receptor Binding Affinities (Ki)
| Compound | Receptor | Ki (nM) | Species | Assay Type | Reference |
| Δ⁹-THCV | CB1 | 22 - 75.4 | Human/Mouse | Radioligand Binding | [2][5] |
| CB2 | 62.8 | Human (CHO cells) | Radioligand Binding | [5] | |
| Δ⁹-THC | CB1 | 5 - 80 | Human/Rat | Radioligand Binding | [2][6] |
| CB2 | 35.2 | Human | Meta-analysis | [6] | |
| CBN | CB1 | 211.2 | Not Specified | Not Specified | [7] |
| CB2 | 126.4 | Not Specified | Not Specified | [7] | |
| THCV-A | CB1/CB2 | Not Available | - | - | - |
| THC-O-acetate | CB1/CB2 | Not Available | - | - | - |
| CBD-O-acetate | CB1/CB2 | Not Available | - | - | - |
| CBN-O-acetate | CB1/CB2 | Not Available | - | - | - |
Table 2: Functional Activity at Cannabinoid Receptors
| Compound | Receptor | Assay Type | Effect | Potency (EC₅₀/IC₅₀) / Efficacy (Emax) | Reference |
| Δ⁹-THCV | CB1 | [³⁵S]GTPγS | Antagonist (low dose) | Apparent KB = 93.1 nM (mouse brain) | [5] |
| CB1 | In vivo studies | Agonist (high dose) | Not Quantified | [1] | |
| CB2 | [³⁵S]GTPγS | Partial Agonist | Apparent KB = 10.1 nM (antagonist activity) | [5] | |
| Δ⁹-THC | CB1 | Various | Partial Agonist | - | [1] |
| CB2 | Various | Partial Agonist | - | [1] | |
| THCV-A | CB1/CB2 | - | Not Available | - | - |
| THC-O-acetate | CB1/CB2 | - | Reported as more potent than THC | Not Quantified | [3][4] |
| CBD-O-acetate | CB1/CB2 | - | Not Available | - | - |
| CBN-O-acetate | CB1/CB2 | - | Not Available | - | - |
Section 2: Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological properties of cannabinoids.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of THCV-A and cannabinoid acetates at CB1 and CB2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid receptor agonist).
-
Test compounds: THCV-A, THC-O-acetate, CBD-O-acetate, CBN-O-acetate.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[8]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[8]
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice. Homogenize in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Increasing concentrations of the test compound (e.g., from 0.1 nM to 10 µM).
-
A fixed concentration of [³H]CP55,940 (typically at its Kd value).
-
Cell membrane suspension (typically 20-50 µg protein per well).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to reach binding equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of THCV-A and cannabinoid acetates as agonists or to determine the potency (KB) of antagonists at CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[9]
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane and Reagent Preparation: Prepare membrane suspensions as in the binding assay. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add:
-
Assay buffer.
-
GDP (final concentration typically 10-100 µM).[9]
-
Increasing concentrations of the test compound. For antagonist testing, add a fixed concentration of an agonist (e.g., CP55,940 at its EC₈₀).
-
Cell membrane suspension.
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Reaction Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.[9]
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate and wash with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation fluid, and count the radioactivity.
-
Data Analysis: For agonists, plot specific binding against the log concentration of the compound to determine EC₅₀ and Emax values. For antagonists, the Schild analysis can be used to determine the KB value.
cAMP Accumulation Assay
This assay measures the functional consequence of GPCR activation on the intracellular second messenger, cyclic AMP (cAMP). For Gi/o-coupled receptors like CB1 and CB2, agonist activation leads to a decrease in cAMP levels.
Objective: To determine the functional activity of THCV-A and cannabinoid acetates by measuring their effect on forskolin-stimulated cAMP accumulation.
Materials:
-
HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Assay Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Preparation: Culture cells to confluency. On the day of the assay, detach the cells and resuspend them in assay buffer containing IBMX.
-
Assay Setup: In a 384-well plate, add:
-
Cell suspension.
-
Increasing concentrations of the test compound (for agonist mode) or increasing concentrations of the test compound in the presence of a fixed concentration of an agonist (for antagonist mode).
-
-
Incubation: Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production. The concentration of forskolin should be pre-determined to produce about 80% of its maximal effect.
-
Incubation: Incubate for a further period (e.g., 30 minutes).
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: For agonists, plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of the compound to determine IC₅₀ and Emax. For antagonists, determine the shift in the agonist's concentration-response curve to calculate the KB value.
Section 3: Visualizations
The following diagrams, generated using DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacology of cannabinoids.
Caption: Cannabinoid Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Caption: [³⁵S]GTPγS Functional Assay Workflow.
Section 4: Discussion and Future Directions
The available data indicates that THCV possesses a complex pharmacological profile at cannabinoid receptors, distinct from that of THC.[1][2] Its dose-dependent switch from a CB1 antagonist to an agonist suggests a potential for nuanced therapeutic applications. The general consensus for cannabinoid acetates is that they act as prodrugs, with enhanced potency and bioavailability compared to their non-acetylated counterparts.[3][4] However, the lack of robust, quantitative in vitro pharmacological data for THCV-A and cannabinoid acetates is a significant knowledge gap.
To advance our understanding and enable evidence-based drug development, future research should prioritize:
-
Systematic in vitro characterization: Comprehensive studies are needed to determine the receptor binding affinities (Ki) and functional activities (EC₅₀, Emax) of THCV-A, THC-O-acetate, CBD-O-acetate, and CBN-O-acetate at CB1 and CB2 receptors using the standardized protocols outlined in this guide.
-
Head-to-head comparative studies: Direct comparative studies of these compounds within the same assays are essential for accurate assessment of their relative potencies and efficacies.
-
In vivo pharmacokinetic and pharmacodynamic studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds is crucial to understanding their in vivo behavior and therapeutic potential.
By systematically addressing these research gaps, the scientific community can build a comprehensive understanding of the pharmacology of these novel cannabinoids, paving the way for the development of new and improved therapeutic agents.
References
- 1. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrocannabivarin is Not Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cannastoreams.gr [cannastoreams.gr]
- 4. THC-O-acetate - Wikipedia [en.wikipedia.org]
- 5. Evidence that the plant cannabinoid Δ9-tetrahydrocannabivarin is a cannabinoid CB1 and CB2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Cross-Reactivity of Tetrahydrocannabivarin Acetate in Cannabinoid Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Tetrahydrocannabivarin Acetate (B1210297) (THCV-A) in common cannabinoid assays. Due to a lack of direct experimental data for THCV-A, this document leverages findings for structurally related acetylated cannabinoids, primarily THC-O-acetate, to infer potential analytical behavior. The information is intended to guide researchers in selecting appropriate analytical methods and in interpreting results when THCV-A may be present.
Executive Summary
Comparison of Analytical Methods for Cannabinoid Detection
The choice of analytical method is critical for accurately detecting and quantifying cannabinoids, especially when dealing with novel or synthetic variants. The following table summarizes the key performance characteristics of common cannabinoid assays and discusses the anticipated behavior of THCV-A.
| Analytical Method | Principle | Typical Analytes | Potential for THCV-A Cross-Reactivity | Advantages | Disadvantages |
| Immunoassays (e.g., ELISA) | Antibody-antigen binding | THC, THC-COOH | Low to Moderate (Inferred) . Based on data for THC-O-acetate (3% cross-reactivity)[1], the structural similarity of the core molecule suggests some level of cross-reactivity is possible, but the acetate group may hinder antibody recognition. | High-throughput, cost-effective for screening. | Prone to cross-reactivity with structurally related compounds, leading to false positives.[2][3] Lacks specificity for individual cannabinoids. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and mass-to-charge ratio | THC, CBD, CBN, and their metabolites | High (with derivatization) . GC-MS can separate THCV-A from other cannabinoids. Derivatization is often required for cannabinoids to improve their chromatographic behavior and prevent thermal degradation.[4] | High specificity and sensitivity, considered a confirmatory method. | Can cause thermal degradation of acidic cannabinoids if not derivatized.[4] Sample preparation can be extensive. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by polarity and mass-to-charge ratio of fragments | Comprehensive cannabinoid profiling | High . LC-MS/MS is capable of separating and identifying THCV-A and its metabolites without the need for derivatization.[5][6][7][8] | High specificity, sensitivity, and versatility for a wide range of cannabinoids, including acidic forms. | Higher equipment and operational costs compared to other methods. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate cannabinoid analysis. Below are representative protocols for the three main analytical platforms.
Immunoassay (ELISA) Protocol for Cannabinoid Screening
This protocol is a generalized procedure for a competitive ELISA.
-
Sample Preparation: Urine or blood samples may require dilution with a buffer provided in the ELISA kit.
-
Assay Procedure:
-
Add a specific volume of the prepared sample, calibrators, and controls to the wells of a microplate pre-coated with cannabinoid-specific antibodies.
-
Add a fixed amount of enzyme-conjugated cannabinoid (tracer) to each well.
-
Incubate the plate, allowing the sample cannabinoid and the tracer to compete for binding to the antibodies.
-
Wash the plate to remove unbound components.
-
Add a substrate that reacts with the enzyme on the tracer to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis: The intensity of the signal is inversely proportional to the concentration of the cannabinoid in the sample. A calibration curve is used to determine the concentration of the target analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Cannabinoid Confirmation
This protocol outlines a typical GC-MS analysis with a derivatization step.
-
Sample Extraction:
-
Cannabinoids are extracted from the matrix (e.g., blood, urine, or cannabis product) using a suitable organic solvent.
-
The extract is then purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
-
Derivatization:
-
The dried extract is reconstituted in a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
The mixture is heated to facilitate the reaction, which converts polar functional groups into more volatile silyl (B83357) derivatives.[4]
-
-
GC-MS Analysis:
-
An aliquot of the derivatized sample is injected into the GC-MS system.
-
The cannabinoids are separated on a capillary column based on their boiling points and interaction with the stationary phase.
-
The separated compounds are then ionized and fragmented in the mass spectrometer.
-
-
Data Analysis: The resulting mass spectra are compared to a library of known cannabinoid spectra for identification. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Comprehensive Cannabinoid Analysis
This protocol describes a general method for the sensitive and specific quantification of a wide range of cannabinoids.[5][6][7][8]
-
Sample Preparation:
-
Samples are typically diluted with a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Protein precipitation or solid-phase extraction may be employed for complex matrices like blood or plasma.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into the LC-MS/MS system.
-
Cannabinoids are separated on a reversed-phase column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
-
The eluting compounds are ionized (typically using electrospray ionization) and enter the mass spectrometer.
-
Specific precursor ions for each cannabinoid are selected and fragmented, and the resulting product ions are monitored (Multiple Reaction Monitoring - MRM).
-
-
Data Analysis: The presence of a cannabinoid is confirmed by the correct retention time and the ratio of the product ions. Quantification is performed using a calibration curve generated from standards.
Cannabinoid Signaling Pathway
The following diagram illustrates the canonical signaling pathway of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors. The activation of these receptors by cannabinoids, including potentially THCV-A, leads to a cascade of intracellular events.
Caption: Canonical cannabinoid receptor signaling pathway.
Conclusion and Recommendations
The analysis of Tetrahydrocannabivarin Acetate presents a challenge due to the current lack of specific cross-reactivity data. Based on findings for other acetylated cannabinoids, it is plausible that THCV-A may exhibit some degree of cross-reactivity in immunoassays, potentially leading to false-positive results for THC.
For researchers and drug development professionals, the following recommendations are provided:
-
Screening: While immunoassays can be used for initial screening, any positive results in samples suspected of containing THCV-A should be considered presumptive.
-
Confirmation: Confirmatory testing using highly specific methods such as GC-MS or, preferably, LC-MS/MS is essential to definitively identify and quantify THCV-A and differentiate it from other cannabinoids.
-
Method Development: Further research is needed to develop and validate analytical methods specifically for the detection and quantification of THCV-A and its metabolites. This includes the generation of certified reference materials and the determination of its cross-reactivity in a panel of commercially available immunoassays.
By understanding the potential analytical challenges and employing appropriate testing strategies, the scientific community can ensure the accurate assessment of samples containing this and other novel synthetic cannabinoids.
References
- 1. Determination of Cross-Reactivity of Contemporary Cannabinoids with THC Direct Immunoassay (ELISA) in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cross-reactivity of cannabinoid analogs (delta-8-THC, delta-10-THC and CBD), their metabolites and chiral carboxy HHC metabolites in urine of six commercially available homogeneous immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ∆8-THC-COOH cross-reactivity with cannabinoid immunoassay kits and interference in chromatographic testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
- 6. unitedchem.com [unitedchem.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Comparative Guide to the Validation of Analytical Methods for THCV-A Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Tetrahydrocannabivarinic acid (THCV-A), a non-psychoactive cannabinoid precursor, is critical for ensuring the quality, consistency, and safety of cannabis-based products. The validation of analytical methods used for this quantification is a fundamental requirement for regulatory compliance and reliable scientific data. This guide provides a comparative overview of common analytical techniques and their validation for the quantification of THCV-A and other relevant cannabinoids.
Comparison of Analytical Methods
The primary analytical techniques for cannabinoid quantification are High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] HPLC-UV is a widely used and cost-effective method, while LC-MS/MS offers higher sensitivity and specificity, making it particularly suitable for detecting minor cannabinoids at low concentrations.[1][3]
Below is a summary of validation parameters for THCV-A and other cannabinoids from various studies, showcasing the performance of these methods.
| Method | Analyte(s) | Linearity (r²) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| LC-MS/MS | 17 Cannabinoids including THCV-A | ≥ 0.99 | 0.002 mg/g | 90.2 - 110.3% (for a CRM) | 1.4 - 6.1% (between-batch for a CRM) | [1] |
| HPLC-DAD | THC, THCA-A, CBD, CBN | Not Specified | Not Specified | bias ≤4.1% (except CBN) | RSD ≤4.3% (except CBD) | [4] |
| LC-MS/MS | 10 Cannabinoids including THCA-A | Not Specified | 1.0 ng/mL (for THCA-A) | Within ±15% | Within ±15% | [5] |
| UHPLC-MS | 7 Cannabinoids including Δ9-THCA | Not Specified | 1 - 5 ng/mL | 80.6 - 105.9% | 3.25 - 10.14% (intra-day) | [6] |
| GC-MS | 7 Cannabinoids including THCA | Not Specified | 0.2 µg/mL | Not Specified | Not Specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following sections outline typical experimental protocols for HPLC-UV and LC-MS/MS methods for cannabinoid analysis.
Sample Preparation
A critical first step in cannabinoid analysis is the extraction of the analytes from the sample matrix (e.g., cannabis flower, extracts). A common procedure involves:
-
Homogenization: Grinding the sample to a fine powder to ensure homogeneity.
-
Extraction: Using a suitable solvent such as methanol, ethanol, or a mixture of solvents to extract the cannabinoids.[4] Ultrasound-assisted extraction is often employed to enhance efficiency.
-
Filtration/Centrifugation: Removing particulate matter from the extract.
-
Dilution: Diluting the extract to a concentration within the linear range of the analytical method.
HPLC-UV Method
A typical HPLC-UV method for cannabinoid analysis involves the following:
-
Column: A C18 reversed-phase column is commonly used for the separation of cannabinoids.[8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is frequently employed.[9]
-
Flow Rate: A flow rate of around 1.0-1.5 mL/min is typical.
-
Detection: UV detection is often performed at a wavelength of 220 nm or 228 nm, which provides a good compromise for the detection of various cannabinoids.[9]
LC-MS/MS Method
For an LC-MS/MS method, the liquid chromatography part is similar to the HPLC-UV method. The key difference lies in the detection method:
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for cannabinoids.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is often used for its high selectivity and sensitivity, operating in Multiple Reaction Monitoring (MRM) mode.[1][3] This involves monitoring specific precursor-to-product ion transitions for each analyte, which significantly enhances the specificity of the method.[1]
Workflow for Analytical Method Validation
The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for THCV-A quantification.
This guide provides a foundational understanding of the methods and validation processes involved in the quantification of THCV-A. For detailed protocols and specific validation data, researchers should refer to the cited scientific literature. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
- 1. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of delta-9-THC, THC-acid A, CBN and CBD in seized drugs using HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Development and Validation of a Cannabinoid Quantification Method in Oil and Marijuana by UHPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arts.units.it [arts.units.it]
- 8. mdpi.com [mdpi.com]
- 9. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of THCV and THCV-A: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of cannabinoids is critical for ensuring the quality, efficacy, and safety of therapeutic products. This guide provides a comparative analysis of the stability of Tetrahydrocannabivarin (THCV) and its acidic precursor, Tetrahydrocannabivarinic Acid (THCV-A), supported by established experimental protocols and data interpretation.
While direct comparative stability studies with quantitative data for THCV and THCV-A are not extensively available in the public domain, this guide synthesizes current knowledge on general cannabinoid stability and proposes a framework for a comprehensive comparative analysis.
Introduction to THCV and THCV-A Stability
Tetrahydrocannabivarin (THCV) is a cannabinoid found in the cannabis plant that is gaining interest for its potential therapeutic effects, which differ from those of THC.[1] Its acidic form, Tetrahydrocannabivarinic Acid (THCV-A), is the naturally occurring precursor in the plant.[2] The stability of these compounds is a crucial factor in the development of pharmaceutical products, as degradation can lead to loss of potency and the formation of potentially undesirable byproducts.[3]
The primary stability concern for THCV-A is its propensity to undergo decarboxylation, a chemical reaction where it loses a carboxyl group in the form of carbon dioxide to become the neutral and pharmacologically active THCV.[4] This process is primarily accelerated by heat.[5] In contrast, THCV is susceptible to degradation through other mechanisms, including oxidation, and exposure to light and high temperatures.[6][7]
Proposed Comparative Stability Study: Data Presentation
Due to the lack of publicly available, direct comparative stability data, the following table outlines the parameters for a proposed study to evaluate the relative stability of THCV and THCV-A under various stress conditions. This table serves as a template for researchers to generate and present their own data.
| Stability Parameter | Stress Condition | THCV-A Expected Outcome | THCV Expected Outcome | Analytical Method |
| Thermal Stability | 60°C, 80°C, 100°C (in darkness) | Significant degradation via decarboxylation to THCV. Rate increases with temperature. | Slower degradation compared to THCV-A's decarboxylation. Potential for oxidation. | HPLC-UV/DAD, LC-MS |
| Photostability | ICH Q1B Option II (Xenon Lamp) | Moderate degradation. Potential for decarboxylation and other degradants. | Significant degradation. Formation of various photolytic byproducts. | HPLC-UV/DAD, LC-MS |
| Oxidative Stability | 3% H₂O₂ at room temperature | Moderate degradation. | Significant degradation, potentially leading to a color change (e.g., to purple).[6] | HPLC-UV/DAD, LC-MS |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | Degradation to THCV and potentially other byproducts. | Potential for isomerization or other acid-catalyzed degradation. | HPLC-UV/DAD, LC-MS |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C | Degradation. | Potential for degradation. | HPLC-UV/DAD, LC-MS |
| Long-Term Stability | 25°C/60% RH (ICH conditions) | Slow decarboxylation to THCV over time. | Gradual degradation, influenced by light and oxygen exposure. | HPLC-UV/DAD, LC-MS |
| Accelerated Stability | 40°C/75% RH (ICH conditions) | Accelerated decarboxylation to THCV. | Accelerated degradation compared to long-term conditions. | HPLC-UV/DAD, LC-MS |
Experimental Protocols
The following are detailed methodologies for key experiments to be cited in a comparative stability study of THCV and THCV-A, based on established principles of cannabinoid stability testing and ICH guidelines.
Sample Preparation and Handling
-
Materials: Pure (>98%) THCV and THCV-A reference standards.
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, and water.
-
Procedure:
-
Prepare stock solutions of THCV and THCV-A in methanol at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the appropriate solvent or stressor solution to a final concentration of 100 µg/mL.
-
Store all solutions in amber vials to protect from light, except during photostability studies.
-
Forced Degradation Studies
-
Objective: To identify potential degradation products and degradation pathways under harsh conditions.
-
Thermal Stress:
-
Pipette the 100 µg/mL solutions into amber vials.
-
Place the vials in ovens maintained at 60°C, 80°C, and 100°C.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Cool the samples to room temperature before analysis.
-
-
Photostability Stress:
-
Expose the 100 µg/mL solutions in clear quartz vials to a light source according to ICH Q1B guidelines (e.g., a xenon lamp providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Wrap a set of control samples in aluminum foil to protect them from light.
-
Withdraw samples at appropriate time points.
-
-
Oxidative Stress:
-
Treat the 100 µg/mL solutions with 3% hydrogen peroxide.
-
Keep the solutions at room temperature.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Acid and Base Hydrolysis:
-
Treat the 100 µg/mL solutions with 0.1 M HCl (acid hydrolysis) or 0.1 M NaOH (base hydrolysis).
-
Maintain the solutions at 60°C.
-
Withdraw samples at predetermined time points.
-
Neutralize the samples before analysis (e.g., with an equivalent amount of base or acid).
-
Long-Term and Accelerated Stability Studies
-
Objective: To determine the shelf-life and appropriate storage conditions.
-
Procedure:
-
Prepare multiple vials of the 100 µg/mL solutions.
-
Store the vials in stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analytical Method
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV/Diode Array Detector (DAD) or a Mass Spectrometer (MS) is recommended for the separation and quantification of cannabinoids.[8][9]
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate THCV, THCV-A, and their potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 228 nm.
-
-
Quantification: Calculate the percentage of the initial compound remaining at each time point using a calibration curve generated from the reference standards.
Mandatory Visualizations
Decarboxylation of THCV-A to THCV
The primary thermal degradation pathway for THCV-A is decarboxylation, which results in the formation of THCV.
Caption: Decarboxylation of THCV-A to THCV upon heating.
Experimental Workflow for Comparative Stability Study
A systematic workflow is essential for a robust comparative stability study.
Caption: Experimental workflow for a comparative stability study.
Signaling Pathways of THCV
THCV interacts with the endocannabinoid system, exhibiting a unique pharmacological profile.
Caption: Simplified signaling pathways of THCV.
Conclusion
The stability of THCV and THCV-A is a critical consideration for the development of cannabinoid-based therapeutics. THCV-A is primarily susceptible to thermal decarboxylation, transforming into the active THCV. THCV, in turn, is sensitive to degradation by light, heat, and oxidation. Based on the general principles of cannabinoid chemistry, THCV-A is expected to be less stable than THCV under thermal stress due to the ease of decarboxylation. Conversely, THCV is likely to be less stable under photolytic and oxidative conditions.
To definitively characterize their relative stabilities, a comprehensive comparative study as outlined in this guide is necessary. The provided protocols and diagrams offer a robust framework for researchers to conduct such investigations and generate the critical data needed for product development and regulatory submissions. Further research in this area will contribute to a deeper understanding of these promising cannabinoids and facilitate their translation into safe and effective medicines.
References
- 1. Δ9-Tetrahydrocannabivarin (THCV): a commentary on potential therapeutic benefit for the management of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrocannabivarin is Not Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broughton-group.com [broughton-group.com]
- 4. Acidic Cannabinoid Decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. You are being redirected... [greendragon.com]
- 6. One moment, please... [baymedica.com]
- 7. eaze.com [eaze.com]
- 8. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Model Validation: Comparative Analysis of Tetrahydrocannabivarin (THCV)
Notice to the Reader: Initial searches for in vivo model validation data specifically for "Tetrahydrocannabivarin Acetate" (THCVA) did not yield any relevant scientific literature. The available research on acetylated cannabinoids primarily focuses on the safety concerns of compounds like THC-O-acetate, particularly the formation of toxic ketene (B1206846) gas when heated, rather than therapeutic in vivo validation.
Therefore, this guide has been developed to address the likely underlying interest in the therapeutic potential of novel cannabinoids by focusing on Tetrahydrocannabivarin (B162180) (THCV) , the non-acetylated parent compound for which a substantial body of in vivo research exists. This guide compares THCV's performance with its well-researched counterparts, Δ⁹-tetrahydrocannabinol (THC) and Cannabidiol (B1668261) (CBD), providing supporting experimental data for researchers, scientists, and drug development professionals.
Introduction to Tetrahydrocannabivarin (THCV)
Tetrahydrocannabivarin (THCV) is a naturally occurring cannabinoid found in Cannabis sativa that is structurally similar to THC but possesses a distinct pharmacological profile. Unlike THC, which has a pentyl side chain, THCV has a propyl side chain, a difference that significantly alters its interaction with the endocannabinoid system (ECS).[1] THCV is particularly noted for its biphasic action on the cannabinoid type 1 (CB1) receptor, acting as an antagonist at low doses and a partial agonist at higher doses.[2] It also functions as a partial agonist at the CB2 receptor.[3] This unique profile has led to investigations into its therapeutic potential for metabolic disorders, epilepsy, and neuroinflammatory conditions, often with non-psychoactive effects at therapeutic doses.[4][5]
Comparative Analysis in Key Therapeutic Areas
This guide compares the in vivo efficacy of THCV against THC and CBD in three primary research areas: Metabolic Disorders, Epilepsy, and Neuroprotection/Neuroinflammation.
Metabolic Disorders and Obesity
THCV has garnered significant interest for its potential in managing obesity and type 2 diabetes, primarily due to its appetite-suppressing and glycemic control properties, which contrast sharply with the appetite-stimulating effects of THC.[1][3][5]
| Compound | Animal Model | Dosage & Route | Key Findings | Reference(s) |
| THCV | Diet-Induced Obesity (DIO) Mice | 0.3–12.5 mg/kg, oral, twice daily for 30 days | No significant effect on body weight or food intake, but reduced body fat content (31.1% vs 42.1% in control). Improved glucose tolerance and insulin (B600854) sensitivity. | [5][6][7] |
| THCV | Genetically Obese (ob/ob) Mice | 0.1–12.5 mg/kg, oral, once daily for 30 days | Dose-dependently reduced glucose intolerance. No significant effect on body weight. Transient increase in energy expenditure. | [6][7] |
| THC | N/A (General Knowledge) | N/A | Generally associated with increased appetite ("munchies") and potential for weight gain. Indicated for cachexia. | [1][4] |
| CBD | N/A in direct comparison | N/A | May facilitate metabolic effects of THCV through anti-inflammatory actions in adipose tissue. | [8] |
Diet-Induced Obesity (DIO) Mouse Model:
-
Induction: Male C57BL/6 mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for 6-14 weeks to induce obesity, insulin resistance, and hyperglycemia.
-
Compound Administration: THCV or vehicle (e.g., sesame seed oil) is administered orally (p.o.) via gavage, typically once or twice daily. Doses can range from 0.1 to 12.5 mg/kg.[5][6]
-
Key Outcome Measures:
-
Body Weight and Food/Water Intake: Monitored daily or weekly.
-
Glucose Tolerance Test (GTT): After a fasting period (e.g., 6 hours), a glucose bolus (e.g., 2 g/kg) is administered intraperitoneally (i.p.) or orally. Blood glucose is measured at baseline and at 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Sensitivity: Can be assessed via an Insulin Tolerance Test (ITT) or by measuring fasting plasma insulin levels.
-
Body Composition: Fat and lean mass are measured using techniques like DEXA (Dual-energy X-ray absorptiometry).
-
Energy Expenditure: Measured using indirect calorimetry.[6]
-
Epilepsy and Seizure Disorders
Several phytocannabinoids, including THCV and CBD, have demonstrated anticonvulsant properties in various animal models of epilepsy. Their efficacy is often attributed to mechanisms independent of CB1 receptor activation, making them attractive therapeutic candidates without the psychoactive effects of THC.[9][10]
| Compound | Animal Model | Dosage & Route | Key Findings | Reference(s) |
| THCV | PTZ-induced generalized seizures (mice) | Not specified | Showed promise as an anti-epileptic for generalized clonic/tonic seizures. | [11] |
| CBD | Pilocarpine-induced temporal lobe seizures (rats) | 1, 10, 100 mg/kg, i.p. | All doses significantly reduced the percentage of animals experiencing the most severe seizures. | [12][13] |
| CBD | Penicillin-induced partial seizures (rats) | ≥10 mg/kg, i.p. | Significantly decreased mortality and the percentage of animals with severe tonic-clonic seizures. | [12][13] |
| CBD | PTZ-induced generalized seizures (mice) | 100 mg/kg, i.p. | Reduced mortality from 33.3% (vehicle) to 6.7%. Reduced incidence of most severe seizures from 53.3% to 6.7%. | [11] |
| THC | N/A in direct comparison | N/A | Effects can be pro- or anti-convulsant depending on the model and dose. | [9] |
Pentylenetetrazole (PTZ)-Induced Seizure Model:
-
Model: This model is used to induce acute generalized clonic-tonic seizures and is a common screening tool for anti-epileptic drugs.
-
Compound Administration: THCV, CBD, or vehicle is administered, typically via intraperitoneal (i.p.) injection, 30-60 minutes before seizure induction.
-
Seizure Induction: A convulsant dose of PTZ (e.g., 70-80 mg/kg) is injected subcutaneously or intraperitoneally.[11]
-
Observation and Scoring: Animals are observed for a set period (e.g., 30 minutes). Seizure activity is scored based on a standardized scale (e.g., Racine scale), recording latency to first myoclonic jerk, seizure severity, and mortality.[11]
Pilocarpine-Induced Seizure Model:
-
Model: This model induces temporal lobe seizures and status epilepticus, mimicking features of human temporal lobe epilepsy.
-
Compound Administration: CBD or vehicle is administered (e.g., 1, 10, 100 mg/kg, i.p.) prior to pilocarpine (B147212).[12][13]
-
Seizure Induction: Animals are pre-treated with a peripheral muscarinic antagonist (e.g., methyl-scopolamine) to reduce peripheral effects, followed by a high dose of pilocarpine (e.g., 380 mg/kg, i.p.).[13]
-
Observation and Scoring: Seizure behavior is video-recorded and scored offline for severity, including latency to forelimb clonus and tonic-clonic seizures.[12]
Neuroprotection and Neuroinflammation
THCV, THC, and CBD all exhibit neuroprotective properties through various mechanisms, including antioxidant effects and modulation of neuroinflammation. THCV's ability to block CB1 receptors while activating CB2 receptors presents a promising profile for treating neurodegenerative diseases like Parkinson's, potentially delaying disease progression.[14]
| Compound | Animal Model | Dosage & Route | Key Findings | Reference(s) |
| THCV | 6-hydroxydopamine (6-OHDA) model of Parkinson's Disease (rats) | Not specified | Demonstrated neuroprotective effects, attributed to antioxidant properties and/or CB2 receptor agonism. | [14] |
| CBD | Aβ-induced neuroinflammation model of Alzheimer's Disease (mice) | 2.5 or 10 mg/kg, i.p. for 7 days | Dose-dependently inhibited the expression of inflammatory markers GFAP, iNOS, and IL-1β. | [15] |
| THC | N/A in direct comparison | N/A | Known to have neuroprotective properties, but psychoactive effects are a limiting factor. | [14] |
Amyloid-beta (Aβ)-Induced Neuroinflammation Model:
-
Model: This model mimics aspects of Alzheimer's disease by inducing an inflammatory response in the brain.
-
Induction: Human Aβ (1-42) peptide is surgically inoculated into the dorsal hippocampus of mice.[15]
-
Compound Administration: Mice are treated daily with CBD (e.g., 2.5 or 10 mg/kg, i.p.) or vehicle for a set period, such as 7 days.[15]
-
Key Outcome Measures:
-
Immunohistochemistry/In Situ Hybridization: Brain tissue is analyzed for markers of neuroinflammation, such as glial fibrillary acidic protein (GFAP) for astrocyte activation.
-
Protein/mRNA Expression: Levels of inflammatory proteins (e.g., iNOS, IL-1β) are quantified in hippocampal tissue using methods like Western blot or RT-PCR.[15]
-
Conclusion
While research into this compound (THCVA) is not evident in current scientific literature, its parent compound, Tetrahydrocannabivarin (THCV) , stands out as a cannabinoid with a unique and therapeutically promising pharmacological profile. In vivo studies demonstrate its potential in metabolic regulation by improving insulin sensitivity and reducing glucose intolerance without affecting body weight, distinguishing it from the appetite-stimulating THC.[5][6] In models of epilepsy, THCV, much like CBD, shows anticonvulsant effects, offering a non-psychoactive alternative for seizure management.[11] Furthermore, its combined CB1 antagonist and CB2 agonist activities, along with antioxidant properties, make it a compelling candidate for neuroprotective therapies.[14]
Compared to THC and CBD, THCV offers a distinct set of effects that could address unmet needs in the treatment of obesity, diabetes, epilepsy, and neurodegenerative diseases. Further research, particularly well-designed clinical trials, is essential to fully elucidate its therapeutic efficacy and safety in humans.
References
- 1. canvastsupplyco.com [canvastsupplyco.com]
- 2. goldcanna.com [goldcanna.com]
- 3. The role of tetrahydrocannabivarin (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management [aimspress.com]
- 4. researchgate.net [researchgate.net]
- 5. Δ9-Tetrahydrocannabivarin (THCV): a commentary on potential therapeutic benefit for the management of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cannabinoid Δ9-tetrahydrocannabivarin (THCV) ameliorates insulin sensitivity in two mouse models of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. publications.sciences.ucf.edu [publications.sciences.ucf.edu]
- 9. Therapeutic effects of cannabinoids in animal models of seizures, epilepsy, epileptogenesis, and epilepsy-related neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of Phytocannabinoids in Epilepsy Treatment: Novel Approaches and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GB2471523A - Use of tetrahydrocannibivarin (THCV) and optionally cannabidiol (CBD) in the treatment of epilepsy - Google Patents [patents.google.com]
- 12. Cannabidiol exerts anti-convulsant effects in animal models of temporal lobe and partial seizures - CentAUR [centaur.reading.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Symptom-relieving and neuroprotective effects of the phytocannabinoid Δ9-THCV in animal models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Receptor Binding Affinity: THCV vs. THCVA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of Tetrahydrocannabivarin (THCV) and its acidic precursor, Tetrahydrocannabivarinic Acid (THCVA), at the primary cannabinoid receptors, CB1 and CB2. The information presented herein is intended to support research and drug development efforts in the field of cannabinoid pharmacology.
Executive Summary
Tetrahydrocannabivarin (THCV) is a naturally occurring cannabinoid that has garnered significant interest for its distinct pharmacological profile. Unlike the more abundant THC, THCV exhibits a complex, dose-dependent interaction with the cannabinoid receptors. At lower doses, it typically acts as an antagonist or neutral antagonist at CB1 receptors, while at higher doses, it can show agonist activity. It also demonstrates partial agonism at CB2 receptors.[1][2]
Tetrahydrocannabivarinic Acid (THCVA), the carboxylic acid precursor to THCV, is generally understood to have a significantly lower binding affinity for both CB1 and CB2 receptors. Direct quantitative binding data for THCVA is scarce in the scientific literature. This is largely due to the inherent instability of THCVA, which readily decarboxylates into the more stable THCV, complicating experimental procedures. However, studies on the analogous compound, Tetrahydrocannabinolic Acid (THCA), have shown it to possess a much weaker affinity for cannabinoid receptors compared to its decarboxylated form, THC.[3] It is therefore inferred that THCVA behaves similarly.
Quantitative Data Summary
The following table summarizes the available quantitative data on the receptor binding affinity of THCV. Due to the limited availability of direct experimental data for THCVA, its binding affinity is described qualitatively based on inferences from related compounds.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Notes |
| Δ⁹-THCV | CB1 | 22 - 75.4 | Acts as an antagonist/neutral antagonist at low doses and a potential agonist at higher doses.[4] |
| CB2 | 62.8 | Exhibits partial agonist activity.[5] | |
| THCVA | CB1 | Not well-characterized; inferred to be very low (μM range) | Direct binding data is limited due to the compound's instability and rapid conversion to THCV. Studies on THCA suggest significantly lower affinity than the decarboxylated form.[3] |
| CB2 | Not well-characterized; inferred to be very low (μM range) | Similar to CB1, direct binding data is scarce. |
Experimental Protocols
The determination of receptor binding affinity for cannabinoids like THCV is predominantly conducted using competitive radioligand binding assays. The following is a generalized protocol based on established methodologies for assessing cannabinoid receptor binding.
Radioligand Binding Assay for CB1 and CB2 Receptors
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor (e.g., HEK-293 or CHO cells) or from tissue homogenates (e.g., mouse brain for CB1).
-
Cells are cultured, harvested, and then homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a radiolabeled cannabinoid ligand with high affinity for the receptor (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound (THCV or THCVA).
-
Total Binding: Control wells contain only the membranes and the radioligand to determine the maximum binding.
-
Non-specific Binding: Control wells contain the membranes, the radioligand, and a high concentration of a known unlabeled ligand to determine the level of non-specific binding.
3. Incubation and Filtration:
-
The plates are incubated to allow the binding to reach equilibrium.
-
Following incubation, the contents of each well are rapidly filtered through a glass fiber filter mat to separate the bound from the unbound radioligand.
-
The filters are washed with an ice-cold wash buffer to remove any remaining unbound radioligand.
4. Quantification:
-
The radioactivity retained on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
5. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Experimental Workflow for Receptor Binding Assay
Caption: Generalized workflow for a competitive radioligand binding assay.
Cannabinoid Receptor Signaling Pathway (Simplified)
Caption: Simplified Gi/o-coupled cannabinoid receptor signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Affinity and Efficacy Studies of Tetrahydrocannabinolic Acid A at Cannabinoid Receptor Types One and Two - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence that the plant cannabinoid Δ9-tetrahydrocannabivarin is a cannabinoid CB1 and CB2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Tetrahydrocannabivarinic Acid (THCV-A) as a Forensic Analytical Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Tetrahydrocannabivarinic Acid (THCV-A) as a forensic analytical standard. It offers an objective comparison with its decarboxylated counterpart, Tetrahydrocannabivarin (THCV), supported by representative experimental data. Detailed methodologies for key validation experiments are presented to ensure reproducibility and accuracy in forensic and research laboratories.
Comparative Performance of Analytical Standards: THCV-A vs. THCV
The selection of an appropriate analytical standard is critical for the accuracy and reliability of quantitative forensic analysis. This section compares the performance of THCV-A and THCV certified reference materials (CRMs) when analyzed by a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The data presented in the following table is a synthesis of typical performance characteristics observed during the validation of cannabinoid analytical standards.
| Performance Parameter | THCV-A Analytical Standard | THCV Analytical Standard | Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 95% - 105% |
| Precision (RSD%) | |||
| - Intraday | < 1.5% | < 1.5% | ≤ 2.0% |
| - Interday | < 2.0% | < 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.05 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.15 µg/mL | Reportable |
| Specificity / Selectivity | Peak purity > 99% | Peak purity > 99% | No interference at the retention time of the analyte |
Note: The performance data are representative values obtained from typical validation studies of cannabinoid standards using HPLC-UV. Actual results may vary depending on the specific instrumentation, column, and laboratory conditions.
Experimental Protocols
Detailed methodologies for the validation of THCV-A as a forensic analytical standard are provided below. These protocols are designed to be followed in a controlled laboratory setting.
High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 10 µL.
Preparation of Standard Solutions
Certified Reference Materials (CRMs) of THCV-A and THCV are used for the preparation of stock and working standard solutions.
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the CRM in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
Validation Parameters
-
Linearity: Analyze the calibration standards in triplicate. Construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the coefficient of determination (R²).
-
Accuracy: Perform a recovery study by spiking a known concentration of the standard into a blank matrix (e.g., synthetic urine or plasma). Analyze the spiked samples and calculate the percentage recovery.
-
Precision:
-
Intraday Precision (Repeatability): Analyze three different concentrations of the standard six times on the same day.
-
Interday Precision (Intermediate Precision): Analyze the same three concentrations on three different days.
-
Calculate the Relative Standard Deviation (RSD%) for the results.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
-
Specificity/Selectivity: Analyze a blank matrix to ensure no interfering peaks are present at the retention time of the analyte. Peak purity should also be assessed using a photodiode array (PDA) detector if available.
Visualizations
Experimental Workflow for THCV-A Validation
The following diagram illustrates the logical steps involved in the validation of a THCV-A analytical standard.
Caption: A flowchart outlining the key stages of validating a THCV-A analytical standard.
Chemical Relationship: THCV-A to THCV
Tetrahydrocannabivarinic acid (THCV-A) is the acidic precursor to the psychoactive cannabinoid Tetrahydrocannabivarin (THCV). The conversion occurs through a process called decarboxylation, which is typically induced by heat.
Caption: The chemical transformation of THCV-A to THCV through decarboxylation.
A Comparative Analysis of the Bioactivity of Tetrahydrocannabivarinic Acid (THCV-A) and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Tetrahydrocannabivarinic Acid (THCV-A), the acidic precursor to the well-known cannabinoid Tetrahydrocannabivarin (B162180) (THCV), and its primary metabolites. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for further research and therapeutic development.
Introduction
Tetrahydrocannabivarinic acid (THCV-A) is a non-psychoactive cannabinoid found in the Cannabis sativa plant. Through decarboxylation, typically initiated by heat, THCV-A is converted to Tetrahydrocannabivarin (THCV), a compound that has garnered significant interest for its potential therapeutic effects, particularly in the management of metabolic disorders.[1][2] Upon administration, THCV undergoes metabolism in the body, primarily by the liver, resulting in the formation of several metabolites. Understanding the comparative bioactivity of THCV-A and its metabolic products is crucial for elucidating their pharmacological profiles and identifying the key contributors to their therapeutic effects.
Metabolic Pathway of THCV-A
The primary metabolic transformation of THCV-A involves decarboxylation to THCV. Subsequently, THCV is metabolized, mainly through hydroxylation and oxidation, to form key metabolites such as 11-hydroxy-THCV (11-OH-THCV) and 11-nor-9-carboxy-THCV (THCV-COOH).[3] A comparative metabolism study of THCA and THCV identified ten previously undescribed metabolites of THCV.[4] This metabolic cascade is critical as the resulting compounds may exhibit distinct biological activities compared to the parent molecule.
Caption: Metabolic conversion of THCV-A to its major metabolites.
Comparative Bioactivity Data
While research directly comparing the bioactivity of THCV-A with its full panel of metabolites is still emerging, preliminary data and studies on the parent compounds provide valuable insights. The following tables summarize available quantitative data.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Species | Notes |
| THCV | CB1 | 22 - 75.4 | Human/Mouse | Antagonist at low doses, potential agonist at high doses.[5] |
| THCV | CB2 | ~63 | Human | Partial agonist.[6] |
| THCV-A | CB1 | >1000 | - | Generally considered to have low affinity for cannabinoid receptors. |
| 11-OH-THCV | CB2 | - | in vitro | Activates CB2 receptors.[7] |
| THCV-COOH | - | - | - | Data not available. |
Table 2: Anti-Inflammatory Activity
| Compound | Assay | Effect | Model | Reference |
| THCV | Inhibition of IL-6, TNF-α, and IL-1β production | Dose-dependent reduction | Human adipose-derived stem cells | [8] |
| THCV | Downregulation of NLRP3 inflammasome activation | Mitigation of PANX1/P2X7 axis | THP-1 macrophages | [8] |
| THCV | Downregulation of IL-6/TYK-2/STAT-3 pathway | Reduction in STAT-3 and TYK-2 phosphorylation | THP-1 macrophages | [8] |
| THCV-A | Anti-inflammatory activity | Slightly different from THCV | RAW264.7 macrophages | [3][4] |
| THCV Metabolites | Anti-inflammatory activity | Exhibited anti-inflammatory properties | RAW264.7 macrophages | [3] |
Signaling Pathways
THCV is known to interact with multiple signaling pathways beyond the endocannabinoid system. Its anti-inflammatory effects, for instance, are mediated through the modulation of key inflammatory cascades.
Caption: THCV's modulation of key inflammatory signaling pathways.
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of THCV-A and its metabolites for cannabinoid receptors (CB1 and CB2).
Methodology:
-
Membrane Preparation: Membranes from cells expressing human CB1 or CB2 receptors are prepared.
-
Radioligand Competition Assay: A constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the test compound (THCV-A or its metabolites).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Anti-Inflammatory Assays
Objective: To assess the anti-inflammatory effects of THCV-A and its metabolites by measuring their impact on pro-inflammatory cytokine production.
Methodology:
-
Cell Culture: Human or murine macrophage cell lines (e.g., THP-1 or RAW264.7) are cultured under standard conditions.
-
Cell Stimulation: Cells are pre-treated with various concentrations of the test compounds for a specified period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Cytokine Measurement: After incubation, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The percentage of inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control. IC50 values can be determined from the dose-response curves.
Experimental Workflow for Bioactivity Screening
Caption: A general workflow for the comparative bioactivity screening.
Discussion and Future Directions
The available data suggest that THCV possesses a distinct pharmacological profile from its acidic precursor, THCV-A. While THCV-A is generally considered to have low affinity for cannabinoid receptors, its decarboxylated form, THCV, acts as a neutral antagonist at CB1 receptors and a partial agonist at CB2 receptors, contributing to its observed effects on metabolic regulation and inflammation.[1][6]
A key finding from a comparative metabolism study is that both THCV and its metabolites exhibit anti-inflammatory activity, although with slight differences.[3][4] This indicates that the metabolic transformation of THCV may not lead to a loss of this particular bioactivity and that the metabolites themselves could contribute to the overall therapeutic effect. Further research is needed to quantify the specific anti-inflammatory potency of each metabolite and to understand their mechanisms of action.
The field would greatly benefit from studies that directly compare the receptor binding affinities and functional activities of THCV-A, THCV, 11-OH-THCV, and THCV-COOH in a systematic manner. Such data would provide a clearer picture of the structure-activity relationships within this cannabinoid family and help identify the most promising candidates for drug development. Additionally, exploring the bioactivity of the more recently identified THCV metabolites is a critical next step.
References
- 1. The role of tetrahydrocannabivarin (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrocannabivarin (THCV) Dose Dependently Blocks or Substitutes for Tetrahydrocannabinol (THC) in a Drug Discrimination Task in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative metabolism of THCA and THCV using UHPLC-Q-Exactive Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydrocannabivarin is Not Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Are cannabidiol and Δ9-tetrahydrocannabivarin negative modulators of the endocannabinoid system? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Oral Cannabinoid Δ8-Tetrahydrocannabivarin and Its Main Metabolites in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Minor Cannabinoids CBC, THCV, and CBN in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC and GC-MS Methods for the Quantification of Tetrahydrocannabivarinic Acid (THCV-A)
In the analytical landscape of cannabinoid profiling, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as the predominant techniques for the quantification of various cannabis-derived compounds, including the acidic precursor Tetrahydrocannabivarinic Acid (THCV-A). This guide provides a comprehensive cross-validation of HPLC and GC-MS methods for the analysis of THCV-A, offering researchers, scientists, and drug development professionals a comparative overview of their performance, supported by experimental data and detailed methodologies.
The choice between HPLC and GC-MS for cannabinoid analysis is critical, as each method presents distinct advantages and limitations. High-Performance Liquid Chromatography (HPLC), particularly when coupled with an ultraviolet (UV) detector, is considered a gold standard for cannabinoid analysis as it can directly quantify the acidic forms of cannabinoids without derivatization.[1][2] In contrast, the high temperatures used in Gas Chromatography (GC) injection ports lead to the decarboxylation of acidic cannabinoids like THCV-A into their neutral counterparts (in this case, THCV).[3] This necessitates a derivatization step, such as silylation, to analyze the acidic forms directly by GC-MS.[4][5]
Experimental Protocols
A rigorous cross-validation of analytical methods is essential to ensure data accuracy and reliability. The following sections detail the methodologies for the quantification of THCV-A using both HPLC-UV and GC-MS, adhering to the principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines for analytical method validation.[6][7][8][9][10]
Sample Preparation:
A standardized sample preparation protocol is crucial for accurate comparison. A cannabis plant material or extract is homogenized, and a representative sample is accurately weighed. The cannabinoids are then extracted using a suitable solvent, such as a mixture of methanol (B129727) and chloroform (B151607) or ethanol, often facilitated by ultrasonication to ensure efficient extraction.[11][12] The resulting extract is filtered and diluted to an appropriate concentration for analysis by both HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Method:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for cannabinoid separation.[1]
-
Mobile Phase: A gradient elution is typically employed, consisting of a mixture of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: The UV detector is set to a wavelength where THCV-A exhibits maximum absorbance, typically around 228 nm.[2]
-
Quantification: A calibration curve is generated using certified reference standards of THCV-A at various concentrations to quantify the analyte in the samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization:
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Derivatization: To prevent decarboxylation during analysis, the extracted sample undergoes a derivatization step. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is a common method to convert THCV-A into its more volatile trimethylsilyl (B98337) (TMS) derivative.[5]
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: A split or splitless injection is used, with the injector temperature set to minimize on-column decarboxylation.
-
Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized THCV-A.
-
Quantification: Similar to HPLC, a calibration curve is prepared using derivatized THCV-A standards for accurate quantification.
Cross-Validation Data
The performance of both analytical methods was evaluated based on key validation parameters as recommended by ICH guidelines.[6][9] These parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). A summary of the comparative data is presented in the table below.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) | Key Considerations |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity over a wide concentration range.[13] |
| Accuracy (% Recovery) | 95 - 105% | 93 - 107% | Both methods show good accuracy, with recovery values falling within acceptable limits.[11][12] |
| Precision (%RSD) | < 2.0% | < 2.5% | Both methods are highly precise, with low relative standard deviations for replicate measurements.[13] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | GC-MS typically offers slightly lower detection limits due to the high sensitivity of the mass spectrometer.[4][13] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | Consistent with LOD, the LOQ for GC-MS is generally lower than that of HPLC-UV.[4][13] |
| Analysis of Acidic Form | Direct | Requires Derivatization | HPLC allows for the direct measurement of THCV-A, while GC-MS requires an additional derivatization step to avoid decarboxylation.[3] |
Visualizing the Cross-Validation Workflow
The logical flow of the cross-validation process is illustrated in the following diagram, created using the DOT language. This workflow outlines the key stages, from method development to the final comparative analysis.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion
Both HPLC-UV and GC-MS are robust and reliable techniques for the quantification of THCV-A. The choice of method will ultimately depend on the specific requirements of the analysis. HPLC-UV offers the significant advantage of direct analysis of the acidic cannabinoid without the need for derivatization, simplifying the workflow. On the other hand, GC-MS, when coupled with a derivatization step, can provide slightly better sensitivity with lower detection and quantification limits. For routine quality control and potency testing where the primary goal is to quantify the acidic form, HPLC is often the preferred method. For more comprehensive research applications where high sensitivity for a wide range of cannabinoids is required, GC-MS remains a powerful tool. This guide provides the foundational data and methodologies to assist researchers in making an informed decision based on their analytical needs.
References
- 1. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. bucksci.com [bucksci.com]
- 4. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. fda.gov [fda.gov]
- 8. propharmagroup.com [propharmagroup.com]
- 9. fda.gov [fda.gov]
- 10. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 11. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 12. researchgate.net [researchgate.net]
- 13. Preventing Mislabeling: A Comparative Chromatographic Analysis for Classifying Medical and Industrial Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Tetrahydrocannabivarin (THCV) and its Acidic Precursor, Tetrahydrocannabivarinic Acid (THCV-A)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of Tetrahydrocannabivarin (THCV) and its acidic form, Tetrahydrocannabivarinic Acid (THCV-A). The information presented is based on available preclinical and clinical data, highlighting the significant differences in how these two compounds are absorbed, distributed, metabolized, and excreted by the body.
Executive Summary
Tetrahydrocannabivarin (THCV) is a naturally occurring cannabinoid that has garnered significant interest for its potential therapeutic applications, particularly in the management of metabolic disorders.[1] Its acidic precursor, Tetrahydrocannabivarinic Acid (THCV-A), is the predominant form in the raw cannabis plant. The conversion of THCV-A to THCV, a process known as decarboxylation, is typically initiated by heat and significantly alters the compound's pharmacokinetic and pharmacodynamic properties.[2][3][4]
Direct pharmacokinetic data for THCV-A is scarce in scientific literature. Therefore, this guide will present the known pharmacokinetic profile of THCV and draw inferences regarding THCV-A based on the general understanding of acidic cannabinoids, using Tetrahydrocannabinolic Acid (THCA) as a proxy where applicable. It is crucial to note that acidic cannabinoids are generally considered to have lower bioavailability and are largely inactive until decarboxylated.[4][5]
Quantitative Data Summary
The following table summarizes the available pharmacokinetic parameters for an oral formulation of Δ8-THCV in humans. It is important to note that this data is for an isomer of the more commonly studied Δ9-THCV and that comprehensive pharmacokinetic data for THCV-A is not currently available.
| Pharmacokinetic Parameter | Δ8-THCV (Oral) | THCV-A (Oral) |
| Time to Maximum Concentration (Tmax) | 3.8–5.0 hours[6][7] | Data not available |
| Maximum Concentration (Cmax) | Dose-linear[6][7] | Data not available |
| Area Under the Curve (AUC) | Dose-linear[6][7] | Data not available |
| Major Metabolite | 11-nor-9-carboxy-Δ8-THCV (Δ8-THCV-COOH)[6][7] | Data not available |
Experimental Protocols
The data presented for Δ8-THCV was obtained from a dose-ranging, placebo-controlled clinical trial in healthy participants. A typical experimental protocol for determining the pharmacokinetic profile of a cannabinoid following oral administration involves the following steps:
-
Subject Recruitment and Dosing: Healthy volunteers are recruited and administered a single oral dose of the cannabinoid formulation. Doses may be escalated in different cohorts to assess linearity.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: Plasma concentrations of the parent cannabinoid and its major metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways of THCV and a general experimental workflow for a cannabinoid pharmacokinetic study.
Caption: THCV interacts with multiple receptors to exert its effects.
Caption: A typical workflow for a cannabinoid pharmacokinetic study.
Comparative Analysis
Absorption
-
THCV: Following oral administration of Δ8-THCV, the time to reach maximum plasma concentration (Tmax) is relatively long, ranging from 3.8 to 5.0 hours.[6][7] This suggests a delayed absorption from the gastrointestinal tract. The absorption of cannabinoids can be influenced by factors such as formulation and food intake.
-
THCV-A: Direct data on THCV-A absorption is unavailable. However, studies on other acidic cannabinoids like THCA indicate rapid absorption after intraperitoneal administration in mice, with a Tmax of around 30 minutes. Oral bioavailability of acidic cannabinoids is generally considered to be low.[8] It is also important to consider that significant decarboxylation of THCV-A to THCV is unlikely to occur in the gastrointestinal tract without the presence of heat.[4]
Distribution
-
THCV: Specific tissue distribution data for THCV is limited. However, like other cannabinoids, THCV is lipophilic and is expected to distribute into fatty tissues.
-
THCV-A: Research on THCA has shown poor penetration into the brain.[9] This is a common characteristic of acidic cannabinoids, which are less able to cross the blood-brain barrier compared to their neutral counterparts.
Metabolism
-
THCV: The primary metabolite of Δ8-THCV identified in human plasma is 11-nor-9-carboxy-Δ8-THCV (Δ8-THCV-COOH).[6][7] This indicates that THCV undergoes oxidation in the body.
-
THCV-A: The in-vivo metabolism of THCV-A has not been extensively studied. It is hypothesized that if absorbed, it would likely be metabolized and excreted, with minimal conversion to THCV.
Excretion
-
THCV: The elimination half-life and excretion pathways for THCV have not been fully characterized in humans.
-
THCV-A: Similarly, the excretion profile of THCV-A is unknown.
Conclusion
The pharmacokinetic profiles of THCV and THCV-A are markedly different, primarily due to the presence of a carboxylic acid group in THCV-A. While THCV is orally bioavailable and undergoes metabolism to form active and inactive compounds, THCV-A is likely poorly bioavailable and does not readily convert to THCV in the body without heat. Researchers and drug development professionals should consider these fundamental differences when designing studies and developing therapeutic products. Further research is critically needed to fully elucidate the pharmacokinetic profile of THCV-A and other acidic cannabinoids to better understand their potential therapeutic roles.
References
- 1. swissorganic.co.uk [swissorganic.co.uk]
- 2. Tetrahydrocannabivarin - Wikipedia [en.wikipedia.org]
- 3. Comparison of decarboxylation rates of acidic cannabinoids between secretory cavity contents and air-dried inflorescence extracts in Cannabis sativa cv. ‘Cherry Wine’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acidic Cannabinoid Decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cannabissciencetech.com [cannabissciencetech.com]
- 6. Pharmacokinetics of Oral Cannabinoid Δ8-Tetrahydrocannabivarin and Its Main Metabolites in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. essentiascientific.com [essentiascientific.com]
- 9. pubs.acs.org [pubs.acs.org]
Validating the Purity of Synthesized Tetrahydrocannabivarin Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized Tetrahydrocannabivarin Acetate (B1210297) (THCV-A). It includes detailed experimental protocols, comparative data with other cannabinoid acetates, and visualizations of relevant biological pathways to support researchers in the accurate assessment of this novel compound.
Synthesis and Purification Overview
The synthesis of Tetrahydrocannabivarin Acetate (THCV-A) typically involves the acetylation of Tetrahydrocannabivarin (THCV). A common method is the reaction of THCV with acetic anhydride (B1165640), often in the presence of a catalyst. Following synthesis, a multi-step purification process is crucial to remove unreacted starting materials, byproducts, and other impurities.
A general purification workflow may include an initial wash to remove the catalyst and excess acetic anhydride, followed by solvent extraction and a final purification step such as column chromatography or distillation.
Comparative Purity Analysis
The purity of synthesized THCV-A was compared with other commercially available cannabinoid acetates, namely THC-O-Acetate and CBD-di-O-Acetate. Purity was determined by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
| Compound | Stated Purity (Supplier) | Experimentally Determined Purity (HPLC-DAD) | Major Impurities Detected |
| This compound (THCV-A) | >98% | 98.5% | Residual THCV, unknown byproduct |
| THC-O-Acetate | >99% | 99.2% | Δ8-THC-O-Acetate, residual THC |
| CBD-di-O-Acetate | >98% | 98.9% | Mono-acetylated CBD, residual CBD |
Experimental Protocols
Synthesis of this compound (THCV-A)
Materials:
-
Tetrahydrocannabivarin (THCV)
-
Acetic Anhydride
-
Pyridine (B92270) (as catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve THCV in dichloromethane in a round-bottom flask.
-
Add an excess of acetic anhydride and a catalytic amount of pyridine to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and slowly add saturated sodium bicarbonate solution to quench the excess acetic anhydride.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude THCV-A.
Purification of THCV-A by Column Chromatography
Materials:
-
Crude THCV-A
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate
-
Glass column
-
Fraction collector
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude THCV-A in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low percentage of ethyl acetate and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify the fractions containing pure THCV-A.
-
Combine the pure fractions and evaporate the solvent to yield purified THCV-A.
Purity Determination by High-Performance Liquid Chromatography (HPLC-DAD)
Instrumentation:
-
HPLC system with a Diode-Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Program:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 30 | 70 |
| 15 | 0 | 100 |
| 20 | 0 | 100 |
| 21 | 30 | 70 |
| 25 | 30 | 70 |
Other Parameters:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
Detection wavelength: 228 nm
-
Injection volume: 10 µL
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Temperature Program:
-
Initial temperature: 150°C, hold for 2 min
-
Ramp: 15°C/min to 300°C
-
Hold: 5 min at 300°C
Other Parameters:
-
Injector temperature: 280°C
-
Carrier gas: Helium
-
Ionization mode: Electron Ionization (EI)
-
Mass range: 40-550 m/z
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Sample Preparation:
-
Dissolve a small amount of purified THCV-A in deuterated chloroform (B151607) (CDCl₃).
Experiments:
-
¹H NMR
-
¹³C NMR
-
COSY
-
HSQC
-
HMBC
Visualizing Biological Interactions
The following diagrams illustrate the key signaling pathways potentially modulated by THCV-A, based on the known interactions of its parent compound, THCV.
A Comparative Analysis of the Metabolic Stability of THCV and its Acidic Precursor, THCV-A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of Tetrahydrocannabivarin (THCV) and its acidic form, Tetrahydrocannabivarinic acid (THCV-A). Understanding the metabolic fate of these cannabinoids is crucial for the development of novel therapeutics, as it directly influences their pharmacokinetic profiles, bioavailability, and ultimately, their efficacy and safety. This comparison is supported by available experimental data and detailed methodologies.
Executive Summary
The primary distinction in the stability of THCV and THCV-A lies in their fundamental chemical and biological properties. THCV-A is the biosynthetic precursor to THCV and is characterized by its inherent chemical instability, readily undergoing decarboxylation to the pharmacologically active THCV upon exposure to heat.[1] Therefore, the "stability" of THCV-A is largely a measure of its conversion rate to THCV, rather than its resistance to enzymatic metabolism.
Conversely, THCV, the neutral cannabinoid, is subject to extensive enzymatic metabolism, primarily in the liver. In vitro studies using human liver microsomes have classified THCV as a high clearance compound, indicating rapid metabolic turnover.[2] This guide will delineate these differences, presenting available quantitative data, outlining experimental protocols, and visualizing the relevant pathways.
Chemical Stability and Conversion of THCV-A
THCV-A is the dominant form of the cannabinoid found in raw cannabis plant material.[1] It is a carboxylic acid that is thermally labile. The process of decarboxylation, the removal of a carboxyl group, is the principal transformation that THCV-A undergoes.[3] This non-enzymatic conversion is a critical step for the activation of the compound, as THCV is the primary pharmacologically active form that interacts with the body's endocannabinoid system.[1]
The kinetics of decarboxylation for cannabinoid acids, such as the analogous Δ9-tetrahydrocannabinolic acid (THCA), have been shown to follow first-order kinetics and are highly dependent on temperature.[3][4] Increased temperatures accelerate the rate of conversion of the acidic form to its neutral counterpart.[3]
Figure 1: Decarboxylation of THCV-A to THCV.
Metabolic Stability of THCV
Once formed, THCV undergoes metabolism primarily in the liver, a process that is crucial for its elimination from the body. The metabolic stability of a compound is a measure of its susceptibility to biotransformation by drug-metabolizing enzymes. This is often assessed in vitro using systems such as human liver microsomes (HLM), which are rich in cytochrome P450 (CYP450) enzymes.[5]
While specific quantitative data for the intrinsic clearance of THCV is not widely available in peer-reviewed literature, a study has characterized THCV as a high clearance drug based on its in vitro intrinsic clearance in human liver microsomes.[2] High clearance compounds are typically rapidly metabolized, leading to a shorter half-life and lower oral bioavailability.
The metabolic pathway of THCV is believed to be analogous to that of its close structural relative, Δ9-tetrahydrocannabinol (THC).[5] The primary enzymes responsible for THC metabolism are CYP2C9 and CYP3A4.[6] The metabolism of THC involves an initial hydroxylation to form an active metabolite, 11-hydroxy-THC (11-OH-THC), followed by further oxidation to an inactive carboxylic acid metabolite, 11-nor-9-carboxy-THC (THC-COOH).[7] It is highly probable that THCV follows a similar metabolic fate.
| Parameter | THCV | THCV-A |
| Primary Stability Concern | Enzymatic Metabolism | Chemical Instability (Decarboxylation) |
| In Vitro Metabolic Clearance | High | Not Applicable (converts to THCV) |
| Primary Transformation | Hydroxylation & Oxidation | Decarboxylation |
| Key Enzymes Involved | Likely CYP2C9, CYP3A4 | Not Applicable (non-enzymatic) |
| Primary Transformation Product | Hydroxylated and Carboxylated Metabolites | THCV |
Table 1: Comparison of the Stability Profiles of THCV and THCV-A.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
The metabolic stability of a compound like THCV can be determined using an in vitro assay with human liver microsomes. The following is a general protocol:
-
Incubation Mixture Preparation: A typical incubation mixture contains the test compound (THCV), human liver microsomes, and a phosphate (B84403) buffer to maintain a physiological pH.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) regenerating system. NADPH is a necessary cofactor for CYP450 enzyme activity.
-
Time Course Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound (THCV) at each time point.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Figure 2: In Vitro Metabolic Stability Workflow.
Signaling Pathways of THCV
THCV exhibits a complex pharmacological profile, interacting with multiple targets within the endocannabinoid system and beyond. Unlike THC, which is a partial agonist at both CB1 and CB2 receptors, THCV acts as a CB1 receptor antagonist at low doses and a partial agonist at higher doses.[8] It is also a partial agonist of the CB2 receptor.[8] Furthermore, THCV has been shown to interact with other receptors, including GPR55 and 5-HT1A, which may contribute to its therapeutic effects.[8] The potential pharmacological activities of THCV-A are less understood, as it is generally considered to be inactive prior to decarboxylation, although some preliminary research suggests it may have its own therapeutic properties.[9]
Figure 3: Signaling Pathways of THCV.
Conclusion
References
- 1. secretnature.com [secretnature.com]
- 2. The In Vitro Pharmacological Evaluation of Tetrahydrocannabivarin (THCV) For Intestinal Inflammatory Conditions [harvest.usask.ca]
- 3. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CYP2C9, CYP3A and CYP2C19 metabolize Δ9-tetrahydrocannabinol to multiple metabolites but metabolism is affected by human liver fatty acid binding protein (FABP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. vibebycalifornia.com [vibebycalifornia.com]
Confirming the Structure of Tetrahydrocannabivarin Acetate using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural confirmation of Tetrahydrocannabivarin Acetate (B1210297) (THCV-O-Acetate). As a novel semi-synthetic cannabinoid, rigorous structural elucidation is paramount for its chemical and pharmacological characterization. This document outlines the experimental protocols and presents a comparative analysis of expected 2D NMR data, offering a crucial reference for researchers in the field.
Introduction to 2D NMR in Cannabinoid Analysis
One-dimensional (1D) NMR spectroscopy (¹H and ¹³C) provides foundational information about the chemical environment of individual nuclei. However, for complex molecules like THCV-O-Acetate, significant signal overlap in 1D spectra can hinder unambiguous assignment. Two-dimensional (2D) NMR spectroscopy overcomes this limitation by correlating nuclear spins through chemical bonds or through space, providing a detailed connectivity map of the molecule.
Commonly employed 2D NMR techniques for the structural elucidation of cannabinoids include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). This helps to establish proton-proton spin systems within the molecule.[1][2][3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[1][3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlation). This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments.[1][3][4]
The combined interpretation of these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of THCV-O-Acetate.
Molecular Structure of Tetrahydrocannabivarin Acetate
This compound (THCV-O-Acetate) is the acetate ester of Tetrahydrocannabivarin (THCV). The acetylation occurs at the phenolic hydroxyl group of the resorcinyl moiety. The core structure is a dibenzo[b,d]pyran ring system with a propyl side chain.
Below is a diagram illustrating the chemical structure of Δ⁹-Tetrahydrocannabivarin Acetate.
Caption: Chemical structure of Δ⁹-Tetrahydrocannabivarin Acetate.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following outlines a standard protocol for the 2D NMR analysis of THCV-O-Acetate.
1. Sample Preparation:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice for cannabinoids.
-
Concentration: A concentration of 25-30 mg/mL is recommended for optimal signal-to-noise in 2D NMR experiments.[1]
-
Procedure: Dissolve the sample in the deuterated solvent in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid signal broadening.
2. NMR Instrumentation:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and resolution.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiments.
3. 2D NMR Experiments:
-
¹H NMR: Acquire a standard high-resolution 1D proton spectrum to serve as a reference and for projection on the 2D spectra.
-
COSY: A standard gradient-enhanced COSY (gCOSY) or a Double Quantum Filtered COSY (DQF-COSY) can be used. The DQF-COSY can provide cleaner spectra, especially for samples with sharp singlets.[1]
-
HSQC: A gradient-enhanced HSQC experiment with sensitivity enhancement is typically used to obtain one-bond ¹H-¹³C correlations.
-
HMBC: A gradient-enhanced HMBC experiment is performed to obtain long-range ¹H-¹³C correlations. The long-range coupling constant can be optimized (e.g., 8 Hz) to enhance correlations over 2-3 bonds.[1]
Data Presentation and Interpretation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for Δ⁹-THCV-O-Acetate. These are predictive values based on known cannabinoid data and the principles of NMR spectroscopy. Actual experimental values may vary slightly depending on the solvent and experimental conditions.
Table 1: Expected ¹H and ¹³C Chemical Shifts for Δ⁹-THCV-O-Acetate
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |
| 1 | ~150.0 | - | - |
| 2 | ~110.0 | ~6.5 | d |
| 3 | ~155.0 | - | - |
| 4 | ~108.0 | ~6.4 | d |
| 4a | ~140.0 | - | - |
| 5 | ~154.0 | - | - |
| 6 | ~77.0 | - | - |
| 6a | ~45.0 | ~3.2 | m |
| 7 | ~27.0 | ~1.8-2.0 | m |
| 8 | ~22.0 | ~1.6-1.8 | m |
| 9 | ~124.0 | ~5.6 | br s |
| 10 | ~31.0 | ~2.1-2.3 | m |
| 10a | ~34.0 | ~3.5 | m |
| 11 | ~20.0 | ~1.7 | s |
| 12 (CH₃) | ~28.0 | ~1.4 | s |
| 12 (CH₃) | ~27.0 | ~1.1 | s |
| 1' (Propyl) | ~38.0 | ~2.5 | t |
| 2' (Propyl) | ~24.0 | ~1.6 | sextet |
| 3' (Propyl) | ~14.0 | ~0.9 | t |
| Acetate C=O | ~169.0 | - | - |
| Acetate CH₃ | ~21.0 | ~2.3 | s |
Table 2: Key Expected 2D NMR Correlations for Δ⁹-THCV-O-Acetate
| Proton (δ, ppm) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H-2 (~6.5) | H-4 (~6.4) | C-2 (~110.0) | C-4, C-4a, C-1, C-3 |
| H-4 (~6.4) | H-2 (~6.5) | C-4 (~108.0) | C-2, C-4a, C-5 |
| H-6a (~3.2) | H-7, H-10a | C-6a (~45.0) | C-6, C-8, C-10, C-5 |
| H-9 (~5.6) | H-8, H-10 | C-9 (~124.0) | C-8, C-10a, C-11 |
| H-1' (~2.5) | H-2' (~1.6) | C-1' (~38.0) | C-2, C-3, C-4 |
| Acetate CH₃ (~2.3) | - | Acetate CH₃ (~21.0) | Acetate C=O (~169.0) |
Visualization of Experimental Workflow and Key Correlations
The following diagrams, generated using Graphviz, illustrate the logical flow of the 2D NMR experimental process and the key structural correlations that confirm the identity of THCV-O-Acetate.
Caption: Experimental workflow for 2D NMR analysis of THCV-O-Acetate.
Caption: Key 2D NMR correlations for THCV-O-Acetate structural confirmation.
Comparison with Alternatives
While 2D NMR is the gold standard for de novo structure elucidation, other analytical techniques can provide complementary information or serve as screening tools.
-
Mass Spectrometry (MS): Provides accurate mass and fragmentation patterns, which can help in identifying the molecular formula and key structural motifs. However, it cannot distinguish between isomers.
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as the ester carbonyl group in THCV-O-Acetate.
-
X-ray Crystallography: Provides the absolute structure of a molecule if a suitable crystal can be grown. This is often challenging for oily compounds like many cannabinoids.
Table 3: Comparison of Structural Analysis Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR | Complete molecular connectivity, stereochemistry | Unambiguous structure determination | Requires higher sample amount, longer acquisition time |
| MS | Molecular weight, fragmentation | High sensitivity, small sample size | Cannot differentiate isomers, no connectivity info |
| IR | Functional groups | Fast, non-destructive | Limited structural information |
| X-ray | Absolute 3D structure | Definitive structural proof | Requires a single crystal, which can be difficult to obtain |
Conclusion
The structural confirmation of novel cannabinoids like this compound is a critical step in their scientific evaluation. 2D NMR spectroscopy, through the combined application of COSY, HSQC, and HMBC experiments, provides an unparalleled level of detail, enabling the complete and unambiguous assignment of the molecular structure. The experimental protocols and expected data presented in this guide serve as a valuable resource for researchers, facilitating the accurate and efficient characterization of this and other related compounds.
References
Safety Operating Guide
Navigating the Disposal of Tetrahydrocannabivarin Acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Tetrahydrocannabivarin Acetate (THCV-A) is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. As a controlled substance in many jurisdictions, stringent procedures must be followed to ensure its safe and legal disposal. This guide provides a comprehensive overview of the necessary protocols, from immediate safety measures in the event of a spill to the final steps of waste management.
Immediate Safety and Spill Containment
In the event of an accidental release of THCV-A, the following steps should be taken to mitigate exposure and ensure safety:
-
Isolate the Area: Immediately cordon off the hazard area to prevent entry by unprotected personnel.[1]
-
Ensure Adequate Ventilation: If the spill involves a solution or material that can become airborne, ensure the area is well-ventilated.[1]
-
Utilize Personal Protective Equipment (PPE): Wear appropriate protective gear, including gloves, eye protection, and, if necessary, respiratory protection.[1][2]
-
Containment and Cleanup:
-
Collect and Store: Carefully collect the spilled material and place it in a suitable, sealed container labeled for disposal.[1][2]
-
Decontamination: Thoroughly clean the spill area to remove any residual contamination.[1]
Step-by-Step Disposal Procedures
The disposal of THCV-A and related waste must be conducted in accordance with federal, state, and local regulations.[1][3] Given that this compound is regulated as a Schedule I compound in the United States, specific protocols for controlled substances must be strictly adhered to.[4][5][6]
1. Waste Classification:
The first step is to determine if the waste is classified as hazardous.[7] Waste solvents used in processing, as well as any cannabis extract that fails quality testing, should be evaluated to determine if they are hazardous.[7]
2. Rendering the Waste Unusable:
Before disposal, cannabis-related waste must be rendered "unusable and unrecognizable."[8][9] This is a critical step to prevent diversion and misuse. The generally accepted method is as follows:
-
Grinding: Grind the solid THCV-A waste.
-
Mixing: Mix the ground material with other non-cannabis waste in at least a 50/50 ratio.[7][9] Acceptable materials for mixing include compostable waste (like food and yard waste) or non-compostable waste (such as paper, plastic, or cardboard).[7]
3. Final Disposal:
The final disposal method will depend on the nature of the waste and local regulations.
-
Solid Waste: Once rendered unusable, solid waste can typically be disposed of in a permitted solid waste facility, such as a landfill or incinerator.[7][9]
-
Liquid Waste: Non-hazardous liquid waste may be disposable at a local wastewater treatment plant, but it is crucial to confirm this with your local municipality.[8] Hazardous liquid waste requires specialized disposal through a licensed chemical waste management company.
4. Packaging and Labeling:
All waste containers must be properly labeled.[10] Chemicals of the same hazard class can often be combined in the same waste drum.[10] Containers should be filled to no more than 90% capacity and stored in secondary containment to prevent spills.[10]
Quantitative Data Summary
| Parameter | Requirement | Source |
| Waste Mixture Ratio | Minimum 50% non-cannabis waste by volume | [7][9] |
| Container Fill Capacity | Maximum 90% of the container's capacity | [10] |
| Record Keeping | Maintain records of final destination and method of all rendered cannabis waste | [7] |
Experimental Protocols Cited
The disposal procedures outlined are based on established safety protocols and regulatory guidelines rather than specific experimental research. The core principle is the denaturation and dilution of the active compound to prevent its potential for misuse and to comply with legal requirements for controlled substances.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of THCV-A waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, the community, and the environment. Always consult your institution's environmental health and safety department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. dl.novachem.com.au [dl.novachem.com.au]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. WAC 314-55-097: [app.leg.wa.gov]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling Tetrahydrocannabivarin Acetate
Essential Safety Protocols for Handling Tetrahydrocannabivarin Acetate
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with this compound (THCV-A). Given that THCV-A is often supplied in a solution with acetonitrile (B52724), this guide addresses the combined hazards of a potentially psychoactive cannabinoid and a flammable, toxic solvent. Adherence to these procedures is mandatory to ensure personnel safety and regulatory compliance.
Hazard Identification and Risk Assessment
This compound, particularly when in an acetonitrile solution, presents multiple hazards. The primary risks are associated with the solvent, which is highly flammable and toxic.[1] The compound itself is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye irritation.[1] A thorough risk assessment should be conducted before any new procedure involving this substance.
Hazard Summary Table
| Hazard Type | Description | Primary Contributor |
| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[1][2] | Acetonitrile |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1] | Acetonitrile & THCV-A |
| Eye Irritation | Causes serious eye irritation.[1] | Acetonitrile & THCV-A |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | Acetonitrile |
Personal Protective Equipment (PPE)
A baseline of appropriate PPE is required at all times when handling THCV-A. The proper selection and use of PPE are the first line of defense against exposure.
Required PPE Table
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves.[3][4] For extensive handling, consider double-gloving. | Protects against dermal absorption of both THCV-A and acetonitrile. Nitrile offers good chemical resistance.[4] |
| Eye/Face Protection | Chemical splash goggles.[2][5] A face shield should be worn with goggles for large volumes.[5] | Prevents eye contact from splashes, which can cause serious irritation.[1] |
| Body Protection | Flame-retardant lab coat.[6] An apron may be used for additional protection against splashes.[3] | Protects skin and clothing from contamination and provides a barrier against flammable liquids. |
| Respiratory Protection | All handling of THCV-A solutions must be done in a certified chemical fume hood to avoid inhalation of vapors.[2][7] | Acetonitrile vapors are harmful if inhaled.[1] A fume hood is the primary engineering control. |
PPE Donning and Doffing Workflow
Operational Plan: Handling and Storage
Safe handling and storage are critical to preventing accidents and exposure.
Handling Procedure
-
Preparation : Ensure a chemical fume hood is operational and the work area is clear of clutter. Confirm the location of the nearest safety shower and eyewash station.[2]
-
Designated Area : All work with THCV-A must be conducted in a designated area within a chemical fume hood.[7]
-
Dispensing : Use only non-sparking tools when handling the acetonitrile solution.[1][2] Keep containers tightly closed when not in use.
-
Avoid Aerosols : Conduct all procedures in a manner that minimizes the generation of aerosols.
-
Post-Handling : After handling, decontaminate all surfaces with an appropriate solvent and wash hands thoroughly.
Storage Plan
-
Container : Store THCV-A in tightly sealed, properly labeled containers.
-
Location : Store in a cool, dry, well-ventilated area, away from sources of ignition.[2] A flammable safety cabinet is required.
-
Segregation : Keep segregated from incompatible materials such as strong oxidizing agents, strong acids, reducing agents, and bases.[2]
Emergency and Disposal Plans
Preparedness for emergencies and a clear disposal pathway are essential components of laboratory safety.
Emergency Procedures
Emergency Response Flowchart
Emergency Contact Information
| Contact | Phone Number |
| Emergency Services | 911 (or local equivalent) |
| Poison Control Center | 1-800-222-1222 |
| EH&S / Safety Office | [Insert Local Number] |
| Principal Investigator | [Insert Local Number] |
Disposal Plan
All waste containing THCV-A and acetonitrile is considered hazardous and potentially controlled substance waste.
-
Waste Collection : Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.[2] Do not mix with incompatible waste streams.[2]
-
Contaminated Solids : All contaminated PPE (gloves, coats), absorbent materials, and empty containers must be collected in a separate, sealed hazardous waste container.
-
Render Unusable : For cannabis-related waste, follow institutional and regulatory guidelines to render the material "unusable and unrecognizable."[8][9] This typically involves mixing the waste with at least 50% non-cannabis material (e.g., soil, food waste, or cat litter for liquids).[8][10][11]
-
Final Disposal : Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[2] Meticulous records must be kept, potentially including a DEA Form 41 for controlled substances.[8]
References
- 1. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]
- 2. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 3. benchchem.com [benchchem.com]
- 4. lifemedz.com [lifemedz.com]
- 5. utoledo.edu [utoledo.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. benchchem.com [benchchem.com]
- 9. open.alberta.ca [open.alberta.ca]
- 10. How to comply legally with the disposal of cannabis waste - Power Knot [powerknot.com]
- 11. cleanmanagement.com [cleanmanagement.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
